5H-pyrrolo[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTIPMCDNFPBQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NC2=NC=NC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400013 | |
| Record name | 5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18549-65-0 | |
| Record name | 5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Architecture of 9H-Pyrrolo[2,3-d]pyrimidine: A Technical Guide for Medicinal Chemists
An in-depth exploration of the nomenclature, structure, and therapeutic significance of the 9H-pyrrolo[2,3-d]pyrimidine scaffold, a privileged core in modern drug discovery.
The 9H-pyrrolo[2,3-d]pyrimidine core, a fused heterocyclic system, has emerged as a cornerstone in the development of targeted therapies, particularly in oncology and immunology. Its structural resemblance to the endogenous purine nucleus allows it to effectively interact with the ATP-binding sites of various kinases, leading to the modulation of key signaling pathways implicated in disease. This technical guide provides a comprehensive overview of the core structure, systematic nomenclature, and numbering of the 9H-pyrrolo[2,3-d]pyrimidine scaffold, alongside a summary of its biological significance, relevant quantitative data, and detailed experimental protocols for its synthesis and evaluation.
Core Structure and IUPAC Nomenclature
The 9H-pyrrolo[2,3-d]pyrimidine system consists of a pyrimidine ring fused to a pyrrole ring. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines for the nomenclature of fused heterocyclic systems, the name is derived by combining the names of the component rings. In this case, "pyrrolo" is prefixed to "pyrimidine". The "[2,3-d]" designation specifies the fusion points; the pyrrole ring is fused at its 2- and 3-positions to the 'd' face (the 4,5-bond) of the pyrimidine ring.
Numbering Convention:
The numbering of the fused ring system follows established IUPAC rules, which prioritize the heteroatoms. The numbering starts from an atom in the larger ring adjacent to a bridgehead position and proceeds in a manner that gives the lowest possible locants to the heteroatoms. For 9H-pyrrolo[2,3-d]pyrimidine, the numbering is as follows:
An important alternative nomenclature for this scaffold is 7-deazapurine . This name highlights its relationship to the natural purine ring system, where the nitrogen at position 7 is replaced by a carbon atom. This nomenclature is frequently used in the context of nucleoside analogs and compounds designed to mimic natural purines.[1]
Biological Significance and Therapeutic Applications
The 9H-pyrrolo[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for the design of potent and selective kinase inhibitors.[2] By modifying substituents at various positions of the core, chemists can fine-tune the binding affinity and selectivity of these compounds for a wide range of protein kinases.
Inhibition of Tyrosine Kinases in Oncology
A primary application of 9H-pyrrolo[2,3-d]pyrimidine derivatives is in the development of anticancer agents that target receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Mutations in EGFR are common drivers of non-small cell lung cancer (NSCLC). Several 9H-pyrrolo[2,3-d]pyrimidine-based inhibitors have been developed to target both wild-type and mutant forms of EGFR, including those with acquired resistance mutations.[3][4]
-
Rearranged during Transfection (RET) Kinase Inhibition: RET kinase alterations are oncogenic drivers in various cancers, including thyroid and lung cancers. Pyrrolo[2,3-d]pyrimidine derivatives have been successfully designed to inhibit both wild-type and mutant RET kinases, demonstrating potent anti-tumor activity.[5]
Other Therapeutic Areas
Beyond oncology, the versatility of the 9H-pyrrolo[2,3-d]pyrimidine scaffold has led to its exploration in other therapeutic areas, including the development of antiviral and antimicrobial agents.[6]
Quantitative Data: In Vitro Activity
The following tables summarize the in vitro activity of selected 9H-pyrrolo[2,3-d]pyrimidine derivatives against key kinase targets and cancer cell lines.
Table 1: Inhibitory Activity against EGFR and RET Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 12i | EGFR (T790M mutant) | 0.21 | [3] |
| 12i | EGFR (wild-type) | 22 | [3] |
| 31r | EGFR (19del/T790M/C797S) | <0.3 | [4] |
| 31r | EGFR (L858R/T790M/C797S) | <0.3 | [4] |
| 4d | EGFR-TK | 107 | [7] |
| 4f | EGFR-TK | 159 | [7] |
| 4h | EGFR-TK | 196 | [7] |
| 5k | EGFR | 79 | [8] |
| 5k | Her2 | 40 | [8] |
| 5k | VEGFR2 | 204 | [8] |
| 5k | CDK2 | 115 | [8] |
| 20 | RET | 76 | [5] |
| 19 | RET | 127 | [5] |
| 59 | RET | <10 | [5] |
Table 2: Cytotoxic Activity against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8f | HT-29 | Colon | 4.55 | [6] |
| 8g | HT-29 | Colon | 4.01 | [6] |
| 5e | Various | - | 29 - 59 | [9] |
| 5h | Various | - | 29 - 59 | [9] |
| 5k | Various | - | 29 - 59 | [9] |
| 5l | Various | - | 29 - 59 | [9] |
| 13 | MCF-7 | Breast | 62.4 | [10] |
| 22 | MCF-7 | Breast | 91.6 | [10] |
| 13 | HCT-116 | Colon | 43.5 | [10] |
| 21 | HCT-116 | Colon | 38.5 | [10] |
Key Signaling Pathways
9H-pyrrolo[2,3-d]pyrimidine-based inhibitors primarily exert their effects by targeting key nodes in cellular signaling pathways that are often dysregulated in cancer.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
RET Signaling Pathway
The RET (Rearranged during Transfection) receptor tyrosine kinase is essential for the normal development of several tissues and its constitutive activation is linked to various cancers.
Experimental Protocols
This section provides an overview of the general synthetic procedures and biological assays commonly employed in the study of 9H-pyrrolo[2,3-d]pyrimidine derivatives.
General Synthetic Workflow
A common synthetic route to functionalized 9H-pyrrolo[2,3-d]pyrimidines involves a multi-step sequence starting from a commercially available or readily prepared pyrrole precursor. The following diagram illustrates a generalized workflow.
Example Synthetic Protocol: Three-Component Reaction
A one-pot, three-component reaction provides an efficient method for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives.[1]
-
Reaction: A mixture of an arylglyoxal (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and a barbituric acid derivative (1.0 mmol) is stirred in ethanol (10 mL).
-
Catalyst: Tetra-n-butylammonium bromide (TBAB) (5 mol%) is added to the mixture.
-
Conditions: The reaction mixture is stirred at 50 °C for the time specified for the particular reactants (typically 60-80 minutes).
-
Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro kinase assays.
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using methods such as LanthaScreen™, HTRF®, or ADP-Glo™.
-
General Procedure:
-
The kinase, a fluorescently labeled substrate, and ATP are combined in a buffer solution.
-
The test compound is added at various concentrations.
-
The reaction is incubated at a specific temperature for a set period.
-
A detection reagent (e.g., a labeled antibody that recognizes the phosphorylated substrate) is added.
-
The signal (e.g., fluorescence resonance energy transfer or luminescence) is measured.
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT assay.
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
-
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
The MTT reagent is added to each well, and the plate is incubated for a few hours.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Conclusion
The 9H-pyrrolo[2,3-d]pyrimidine scaffold continues to be a highly valuable and versatile core in the field of drug discovery. Its inherent ability to mimic the natural purine structure provides a strong foundation for the design of potent and selective inhibitors of various protein kinases. The ongoing exploration of this scaffold, coupled with advanced synthetic methodologies and a deeper understanding of its interactions with biological targets, promises the development of novel and effective therapies for a range of human diseases, particularly cancer. This technical guide serves as a foundational resource for researchers and scientists dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system.
References
- 1. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Physical and chemical properties of the 5H-pyrrolo[2,3-d]pyrimidine scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to the endogenous purine nucleobases allows it to interact with a wide range of biological targets, particularly protein kinases. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological significance of the this compound core, with a focus on its role as a versatile scaffold for the development of targeted therapeutics.
Physicochemical Properties
The physicochemical properties of the unsubstituted this compound scaffold are crucial for understanding its behavior in biological systems and for guiding the design of new derivatives. While experimental data for the parent scaffold is limited, a combination of computed values and data from closely related analogs provides a reliable profile.
Table 1: Physicochemical Properties of this compound and a Key Derivative
| Property | This compound (7-Deazapurine) | 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one |
| Molecular Formula | C₆H₅N₃ | C₆H₅N₃O |
| Molecular Weight | 119.12 g/mol | 135.12 g/mol |
| Melting Point | Not reported | >300 °C (decomposes) |
| Boiling Point | Not reported | Not reported |
| pKa (predicted) | ~8-9 (for the pyrrole N-H) | Not reported |
| LogP (XLogP3) | -0.6 | -0.6 |
| Aqueous Solubility | Poorly soluble | Not reported |
| Hydrogen Bond Donors | 1 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 |
| Topological Polar Surface Area | 41.6 Ų | 54.9 Ų |
Data for 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is from PubChem CID 15525019.
Chemical Properties and Reactivity
The this compound scaffold possesses a rich and versatile chemistry, allowing for functionalization at multiple positions. The reactivity is influenced by the electron-donating nature of the pyrrole ring fused to the electron-deficient pyrimidine ring.
Key Reactive Centers:
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N7 (Pyrrole Nitrogen): The pyrrole nitrogen is a key site for substitution and is often protected during synthetic manipulations.
-
C4 and C6 (Pyrimidine Ring): These positions are susceptible to nucleophilic substitution, particularly when activated by a leaving group such as a halogen.
-
C2 and C5 (Pyrrole Ring): These positions can undergo electrophilic substitution reactions.
The scaffold's reactivity allows for the introduction of a wide variety of substituents, enabling the fine-tuning of its physicochemical and pharmacological properties.
Experimental Protocols
The synthesis of the this compound core and its derivatives is a well-established area of organic chemistry. Below are representative protocols for the synthesis of a key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and a general method for the synthesis of the parent scaffold.
Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (A Key Intermediate)
This multi-step synthesis is a common route to access a versatile intermediate for further derivatization.
Experimental Workflow for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Synthesis
Step 1: Synthesis of 2-Mercapto-4-amino-6-hydroxypyrimidine
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Dissolve ethyl cyanoacetate (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol.
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Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium ethoxide (1.5 equivalents) in ethanol, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2 hours, then reflux for 8-10 hours.
-
Cool the mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the product.
Step 2: Synthesis of 4-Amino-6-hydroxypyrimidine
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Suspend 2-mercapto-4-amino-6-hydroxypyrimidine (1 equivalent) in aqueous ammonia.
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Add Raney nickel (approximately 3-5 times the weight of the pyrimidine) portion-wise.
-
Heat the mixture at 80-100 °C for 4-6 hours.
-
Filter the hot reaction mixture to remove the Raney nickel.
-
Cool the filtrate to allow the product to crystallize.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 3: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol
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Suspend 4-amino-6-hydroxypyrimidine (1 equivalent) and sodium acetate (3 equivalents) in water.
-
Heat the mixture to 60-80 °C.
-
Slowly add an aqueous solution of chloroacetaldehyde (2 equivalents).
-
Stir the reaction at this temperature for 4-6 hours.
-
Cool the mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with water and dry to obtain the product.
Step 4: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Carefully add 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 equivalent) to phosphorus oxychloride (POCl₃) (5-10 equivalents) at 0 °C.
-
Slowly heat the mixture to 80-100 °C and stir for 2-4 hours.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) while keeping the temperature low.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like toluene.[4][5]
General Analytical Methods
The characterization of the this compound scaffold and its derivatives relies on standard analytical techniques.
Table 2: Key Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations for the Unsubstituted Scaffold |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the protons on the pyrrole and pyrimidine rings. |
| ¹³C NMR | Determination of the carbon skeleton. | Resonances for the six carbon atoms of the bicyclic system. |
| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. | A molecular ion peak corresponding to the exact mass of the compound. |
| FT-IR Spectroscopy | Identification of functional groups. | Characteristic N-H stretching and C=N and C=C bond vibrations. |
| Melting Point | Assessment of purity. | A sharp melting point for a pure compound. |
| HPLC | Purity determination and reaction monitoring. | A single major peak for a pure compound. |
Biological Activity and Signaling Pathways
The this compound scaffold is a cornerstone in the development of kinase inhibitors due to its ability to mimic the purine core of ATP and bind to the ATP-binding site of various kinases.[6] Derivatives of this scaffold have shown potent inhibitory activity against several key kinases implicated in cancer and inflammatory diseases, including Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) kinase.
Inhibition of the JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade that transduces signals from cytokines and growth factors, playing a central role in immunity, cell proliferation, and differentiation.[7] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[7] Several this compound-based compounds, such as Tofacitinib, are potent JAK inhibitors.
JAK-STAT Signaling Pathway and Inhibition
Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors competitively bind to the ATP-binding pocket of JAKs, preventing the phosphorylation and activation of STAT proteins. This blockade of the signaling cascade leads to the downregulation of inflammatory and proliferative genes.[8]
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[5][9] Overexpression or activating mutations of EGFR are common in various cancers, making it a prime target for cancer therapy.[10][11]
EGFR Signaling Pathway and Inhibition
Pyrrolo[2,3-d]pyrimidine derivatives designed as EGFR inhibitors act by occupying the ATP-binding site of the EGFR kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This leads to the inhibition of cancer cell growth and proliferation.[12][13]
Inhibition of the RET Signaling Pathway
The RET proto-oncogene encodes a receptor tyrosine kinase that is essential for the normal development of the nervous and renal systems. However, genetic alterations such as point mutations and chromosomal rearrangements can lead to constitutive activation of RET, driving the development of various cancers, including thyroid and non-small cell lung cancer.[9][14][15]
RET Signaling Pathway and Inhibition
Selective RET inhibitors based on the this compound scaffold have been developed to target these oncogenic RET alterations. By binding to the kinase domain of RET, these inhibitors block its catalytic activity and prevent the activation of downstream oncogenic signaling pathways, leading to tumor growth inhibition.[16][17][18]
Conclusion
The this compound scaffold is a highly versatile and valuable core in modern drug discovery. Its favorable physicochemical and chemical properties, combined with its ability to effectively mimic the purine structure of ATP, make it an ideal starting point for the design of potent and selective kinase inhibitors. The extensive research into its synthesis and biological activities has led to the development of several clinically successful drugs and a rich pipeline of promising therapeutic candidates. This guide provides a foundational understanding of this important scaffold, intended to aid researchers and drug development professionals in their efforts to leverage its potential for the discovery of new and improved medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. shutterstock.com [shutterstock.com]
- 14. researchgate.net [researchgate.net]
- 15. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold in Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine nucleus, a heterocyclic aromatic compound, is a significant structural motif found in a variety of natural products. This scaffold, often considered a 7-deazapurine analog, has garnered substantial interest in the scientific community due to the diverse and potent biological activities exhibited by compounds that contain it. These natural products have been isolated from a range of terrestrial and marine organisms and have demonstrated a breadth of therapeutic potential, including anticancer, antiviral, and antibiotic properties.
This technical guide provides a comprehensive overview of key natural products containing the pyrrolo[2,3-d]pyrimidine core, with a focus on their isolation, biological activity, and mechanisms of action. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and drug development efforts.
Key Natural Products and Their Biological Activities
Several notable natural products feature the pyrrolo[2,3-d]pyrimidine scaffold. These compounds, primarily nucleoside analogs, often act as antimetabolites, interfering with essential cellular processes.
Toyocamycin
Toyocamycin, an adenosine analog originally isolated from Streptomyces toyocaensis, is a potent cytotoxic agent with a range of biological activities.[1] It has been shown to inhibit the growth of bacteria, fungi, and cancer cells, as well as exhibit antiviral properties.[2]
Biological Activity:
Toyocamycin's primary mechanisms of action include the inhibition of RNA synthesis and ribosome function.[1] It is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. By inhibiting CDK9, Toyocamycin disrupts the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a global downregulation of transcription.[3] Additionally, Toyocamycin has been identified as a potent inhibitor of the IRE1α-XBP1 pathway, which is a critical component of the unfolded protein response and a therapeutic target in certain cancers like multiple myeloma.[2]
| Compound | Target/Assay | IC50 | Cell Line/System |
| Toyocamycin | CDK9 | 79 nM | In vitro kinase assay |
| Toyocamycin | IRE1α-induced XBP1 mRNA cleavage | 80 nM | In vitro assay |
Sangivamycin
Sangivamycin, another adenosine analog isolated from Streptomyces rimosus, shares structural similarities with Toyocamycin and also exhibits significant biological activity.[1] It has been investigated for its anticancer and antiviral properties.
Biological Activity:
Sangivamycin is a potent inhibitor of protein kinase C (PKC) and also disrupts nucleic acid synthesis.[4] It has been shown to induce apoptosis in cancer cells through the activation of the JNK signaling pathway, which is often triggered by cellular stress.[4] More recently, Sangivamycin has demonstrated potent antiviral activity against SARS-CoV-2.[4]
| Compound | Target/Assay | Concentration | Effect | Cell Line |
| Sangivamycin | Protein Kinase C (PKC) | - | Inhibition | - |
| Sangivamycin | JNK Signaling Pathway | - | Activation | - |
| Sangivamycin | SARS-CoV-2 | 72 nM | Reduction in plaque-forming units (PFUs) | Vero E6 |
| Sangivamycin | Apoptosis Induction | 0.3 µM | G2/M phase cell cycle arrest and apoptosis | MCF-7/adr |
Cadeguomycin
Cadeguomycin is a nucleoside analog antibiotic that was first isolated from Streptomyces hygroscopicus.[5] Its structure was elucidated through spectroscopic methods, revealing the characteristic pyrrolo[2,3-d]pyrimidine core.[5]
Biological Activity:
The biological activity of Cadeguomycin is less extensively characterized in publicly available literature compared to Toyocamycin and Sangivamycin. However, as a nucleoside analog, it is presumed to act as an antimetabolite, interfering with nucleic acid synthesis. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
Rigidin
Rigidin is a pyrrolopyrimidine alkaloid that has been isolated from marine tunicates.[6] It has demonstrated notable anticancer activity, contributing to the interest in the pyrrolo[2,3-d]pyrimidine scaffold as a template for the design of new therapeutic agents.[6]
Biological Activity:
The precise mechanism of action for Rigidin's anticancer activity is still under investigation. However, its structural similarity to other pyrrolopyrimidine-based kinase inhibitors suggests that it may also target cellular kinases involved in cancer cell proliferation and survival.
Experimental Protocols
This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of pyrrolo[2,3-d]pyrimidine-containing natural products.
Isolation of Pyrrolo[2,3-d]pyrimidine Nucleosides from Streptomyces
The following is a generalized protocol for the isolation of nucleoside antibiotics like Toyocamycin, Sangivamycin, and Cadeguomycin from Streptomyces fermentation broths.
Protocol:
-
Fermentation: Cultivate the Streptomyces strain in a suitable liquid medium under optimal conditions for antibiotic production.
-
Harvesting: Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extraction:
-
Adjust the pH of the culture filtrate to a neutral or slightly acidic range.
-
Extract the filtrate with a suitable organic solvent, such as ethyl acetate or butanol.
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the components.
-
Further purify the fractions containing the desired compound using techniques such as preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Monitor the purification process using Thin-Layer Chromatography (TLC) or analytical HPLC.
-
-
Characterization: Confirm the identity and purity of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Total Synthesis of Pyrrolo[2,3-d]pyrimidine Nucleosides
The total synthesis of these complex natural products is a significant undertaking. A common strategy involves the construction of the pyrrolo[2,3-d]pyrimidine base, followed by its glycosylation with a protected ribose derivative. The Vorbrüggen glycosylation is a frequently employed method for this key step.
Generalized Synthetic Scheme:
References
- 1. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKCδ Kinase Enzyme System Application Note [worldwide.promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Biological significance of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, scaffold is a vital heterocyclic system in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. Its structural resemblance to endogenous purines, coupled with unique electronic properties, has established it as a "privileged scaffold" in the design of novel therapeutics. This technical guide provides a comprehensive overview of the biological significance of the 7-deazapurine core, with a focus on its role in anticancer, antiviral, and anti-inflammatory agents. This document details quantitative biological data, experimental protocols for key assays, and visual representations of relevant signaling pathways to serve as a valuable resource for professionals in drug discovery and development.
The 7-Deazapurine Core: Structural and Biological Significance
The 7-deazapurine core is an isostere of purine where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly subtle modification has profound effects on the molecule's properties. The substitution of nitrogen with carbon alters the electron distribution within the ring system, making the five-membered ring more electron-rich.[1][2] This change enhances the ability of 7-deazapurine nucleosides to form stable base pairs in DNA and RNA and can lead to improved binding to enzyme active sites.[3] Furthermore, the carbon at the 7-position provides a valuable site for chemical modification, allowing for the introduction of various substituents to modulate the compound's biological activity, selectivity, and pharmacokinetic properties.[3][4]
Natural Occurrence
The 7-deazapurine core is not merely a synthetic invention; it is also found in nature. Two notable examples are queuosine and archaeosine, which are complex modified nucleosides present in the transfer RNA (tRNA) of most eukaryotes and prokaryotes, and quasi-universally in archaea, respectively.[1][5][6]
-
Queuosine (Q) is found in the wobble position of tRNAs for specific amino acids and plays a crucial role in ensuring the speed and accuracy of protein translation.[7] Eukaryotes cannot synthesize queuine, the base of queuosine, and must obtain it from their diet or gut microbiome, highlighting its importance as a micronutrient.[6] Queuosine has been implicated in various cellular processes, including the regulation of gene expression and cellular responses to stress.[8][9]
-
Archaeosine (G+) is located in the D-loop of archaeal tRNAs and is critical for stabilizing the tertiary structure of tRNA, a particularly important function for thermophilic archaea that thrive in high-temperature environments.[1][5][10]
Therapeutic Applications of the 7-Deazapurine Core
The versatility of the 7-deazapurine scaffold has been exploited to develop a wide range of therapeutic agents. The following sections will delve into its application in oncology, virology, and the treatment of inflammatory diseases, presenting quantitative data, relevant signaling pathways, and experimental protocols.
Anticancer Activity
Many 7-deazapurine derivatives exhibit potent cytotoxic effects against a broad spectrum of cancer cell lines. Their primary mechanism of action often involves their conversion to nucleoside triphosphate analogues, which are then incorporated into DNA and RNA, leading to the inhibition of protein synthesis and the induction of DNA damage and apoptosis.[2][4][11]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 7-(2-Thienyl)-7-deazaadenosine (AB61) | CCRF-CEM (Leukemia) | 0.023 | [12] |
| 7-(2-Thienyl)-7-deazaadenosine (AB61) | HeLa (Cervical Cancer) | 0.045 | [12] |
| 7-(2-Thienyl)-7-deazaadenosine (AB61) | A549 (Lung Cancer) | 0.12 | [12] |
| Fused 7-deazapurine Deoxyribonucleoside 12c | CCRF-CEM (Leukemia) | 0.13 | [13] |
| Fused 7-deazapurine Deoxyribonucleoside 12d | CCRF-CEM (Leukemia) | 0.21 | [13] |
| Isatin-Deazapurine Hybrid 15 | MCF-7 (Breast Cancer) | 1.88 | [7] |
| Isatin-Deazapurine Hybrid 15 | HepG2 (Liver Cancer) | 1.62 | [7] |
The cytotoxic effects of many 7-deazapurine nucleosides are a consequence of their interference with fundamental cellular processes. After intracellular phosphorylation, these analogues can be incorporated into nascent DNA and RNA chains, leading to chain termination, or creating lesions that stall replication forks. This, in turn, activates the DNA damage response (DDR) pathway, ultimately leading to cell cycle arrest and apoptosis.
This protocol describes a method to quantify the cellular uptake and subsequent phosphorylation of a radiolabeled 7-deazapurine nucleoside analog.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Cell culture medium and supplements
-
24-well cell culture plates
-
Radiolabeled 7-deazapurine nucleoside analog (e.g., ³H- or ¹⁴C-labeled)
-
Transport buffer (e.g., Krebs-Ringer-HEPES)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Reagents for protein quantification (e.g., BCA assay kit)
-
HPLC system for metabolite analysis
Procedure:
-
Cell Seeding: Plate cells in 24-well plates and grow to confluence.
-
Uptake Assay: a. Remove culture medium and wash cells with transport buffer. b. Add transport buffer containing a known concentration of the radiolabeled nucleoside analog. c. Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C. d. Terminate uptake by rapidly washing the cells with ice-cold transport buffer. e. Lyse the cells with lysis buffer. f. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity. g. Determine the protein concentration in each well to normalize the radioactivity counts.
-
Metabolite Analysis (Phosphorylation): a. Treat a separate set of cells with the radiolabeled nucleoside analog for a defined period. b. Wash cells with ice-cold PBS and extract intracellular metabolites using a suitable extraction solvent (e.g., ice-cold methanol/water). c. Analyze the cell extracts by HPLC to separate and quantify the parent nucleoside and its phosphorylated metabolites (monophosphate, diphosphate, and triphosphate).
Data Analysis:
-
Calculate the initial rate of uptake from the time-course data.
-
Determine the percentage of the intracellular drug that is converted to its phosphorylated forms at different time points.
Antiviral Activity
The 7-deazapurine scaffold is a cornerstone in the development of antiviral agents, particularly against RNA viruses such as Hepatitis C Virus (HCV).[2] Sugar-modified 7-deazapurine nucleosides, especially those with 2'-C-methyl substitutions, have shown significant promise, with several compounds advancing to clinical trials.[2] These compounds typically act as inhibitors of viral RNA-dependent RNA polymerase (RdRp).
| Compound/Derivative | Virus/System | EC50 (µM) | Reference |
| 2'-C-Methyl-7-deazaadenosine | HCV Replicon | 0.4 | [2] |
| 2'-C-Methyl-2'-fluoro-7-deazapurine nucleoside | HCV Replicon | Potent activity reported | [2] |
| 7-Deazaguanosine | Semliki Forest Virus (in mice) | Protective at 50-200 mg/kg/day | [14] |
| 7-Deazaguanosine | San Angelo Virus (in mice) | Protective at 50-200 mg/kg/day | [14] |
This assay is a standard in vitro method to evaluate the antiviral activity of compounds against HCV replication.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).
-
Cell culture medium with G418 for selection.
-
96-well plates.
-
Test compounds (7-deazapurine derivatives).
-
Luciferase assay reagent.
-
Luminometer.
-
Reagents for cytotoxicity assay (e.g., CellTiter-Glo®).
Procedure:
-
Cell Seeding: Plate the HCV replicon-containing Huh-7 cells in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the cells. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Luciferase Assay: a. Remove the medium and lyse the cells. b. Add the luciferase assay reagent and measure the luminescence, which is proportional to the level of HCV RNA replication.
-
Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay to determine the effect of the compounds on cell viability.
Data Analysis:
-
Calculate the EC50 value (the concentration of the compound that inhibits HCV replication by 50%) from the luciferase data.
-
Calculate the CC50 value (the concentration of the compound that reduces cell viability by 50%) from the cytotoxicity data.
-
Determine the selectivity index (SI = CC50/EC50) to assess the therapeutic window of the compound.
Kinase Inhibition and Anti-inflammatory Activity
The 7-deazapurine core is a key structural feature of several potent kinase inhibitors. By mimicking the purine core of ATP, these compounds can bind to the ATP-binding site of kinases and inhibit their activity. This has been a particularly successful strategy in the development of treatments for autoimmune and inflammatory diseases.
Tofacitinib (Xeljanz®) is a prime example of a successful drug based on the 7-deazapurine scaffold. It is an inhibitor of Janus kinases (JAKs), a family of tyrosine kinases that are crucial for cytokine signaling.[15] By inhibiting JAKs, Tofacitinib disrupts the JAK-STAT signaling pathway, which is a key driver of inflammation in autoimmune diseases such as rheumatoid arthritis.[5][16]
| Compound | Kinase Target | IC50 (nM) | Reference |
| Tofacitinib | JAK1 | 1.7 - 3.7 | [15] |
| Tofacitinib | JAK2 | 1.8 - 4.1 | [15] |
| Tofacitinib | JAK3 | 0.75 - 1.6 | [15] |
| Ruxolitinib | JAK1 | 3.3 | |
| Ruxolitinib | JAK2 | 2.8 | |
| EGFR Inhibitor (Pyrrolo[2,3-d]pyrimidine derivative) | EGFR (T790M mutant) | 0.21 | [17] |
| VEGFR-2 Inhibitor (Pyrrolo[2,3-d]pyrimidine with biaryl urea) | VEGFR-2 | 11.9 | [17] |
JAK-STAT Signaling Pathway:
Cytokines play a central role in immunity and inflammation. They bind to cell surface receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of inflammatory genes. 7-Deazapurine-based JAK inhibitors like Tofacitinib block this cascade at the level of JAK phosphorylation.
EGFR and VEGFR Signaling Pathways:
The 7-deazapurine scaffold is also utilized in inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis, respectively. These inhibitors typically compete with ATP in the kinase domain, preventing receptor autophosphorylation and downstream signaling.
This protocol describes a common method for determining the IC50 value of a 7-deazapurine derivative against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., JAK3, EGFR, VEGFR-2).
-
Kinase-specific substrate peptide.
-
ATP.
-
Test compound (7-deazapurine derivative).
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit).
-
White, opaque 96- or 384-well plates.
-
Plate reader with luminescence detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer.
-
Kinase Reaction: a. In the wells of a microplate, add the diluted test compound or vehicle control (DMSO). b. Add the kinase to the wells and incubate briefly to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: a. Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions. b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Modulation of Innate Immunity: STING Agonists
Recent research has uncovered a role for 7-deazapurine-containing cyclic dinucleotides (CDNs) as potent agonists of the Stimulator of Interferon Genes (STING) pathway.[18] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a sign of infection or cellular damage, and triggers a type I interferon response. Activation of STING is a promising strategy in cancer immunotherapy.
Cytosolic DNA binds to and activates cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein, inducing its conformational change and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines.
Synthesis of 7-Deazapurine Derivatives
The synthesis of 7-deazapurine derivatives, particularly nucleosides, is a well-established field of organic chemistry. Key steps often involve the construction of the pyrrolo[2,3-d]pyrimidine core, followed by glycosylation to introduce the sugar moiety.
Synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate
A common and versatile starting material for many 7-deazapurine-based drugs is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Several synthetic routes to this intermediate have been reported.[18][19][20][21]
This protocol is a generalized representation of a common synthetic route.
Materials:
-
Starting materials (e.g., malononitrile, formamidine acetate)
-
Reagents for cyclization and chlorination (e.g., phosphorus oxychloride)
-
Appropriate solvents (e.g., ethanol, toluene)
Procedure:
-
Pyrimidine Ring Formation: A common strategy involves the condensation of a suitable three-carbon precursor with formamidine to construct the pyrimidine ring.
-
Pyrrole Ring Annulation: The pyrrole ring is then typically formed by a cyclization reaction involving a suitably functionalized pyrimidine derivative.
-
Chlorination: The resulting 7H-pyrrolo[2,3-d]pyrimidin-4-one is then chlorinated, often using phosphorus oxychloride, to yield the desired 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Vorbrüggen Glycosylation
The Vorbrüggen glycosylation is a widely used method for the synthesis of N-nucleosides.[22][23] It involves the reaction of a silylated heterocyclic base with a protected sugar, typically an acylated ribose or deoxyribose, in the presence of a Lewis acid catalyst.[22]
Materials:
-
6-Chloro-7-iodo-7-deazapurine
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other protected sugar)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
Silylation: In a flame-dried flask under an inert atmosphere, suspend 6-chloro-7-iodo-7-deazapurine in anhydrous MeCN. Add BSA and stir at room temperature to allow for the formation of the silylated nucleobase.
-
Glycosylation: Add the protected sugar to the reaction mixture, followed by the dropwise addition of TMSOTf at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to a specified temperature (e.g., 80°C) for several hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction, extract the product into an organic solvent, wash, dry, and concentrate. Purify the crude product by silica gel chromatography to obtain the protected nucleoside.
-
Deprotection: The protecting groups on the sugar moiety are then removed under appropriate conditions (e.g., methanolic ammonia) to yield the final nucleoside.
Conclusion
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core has unequivocally established itself as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents that have made a significant impact on the treatment of cancer, viral infections, and inflammatory diseases. The ongoing exploration of this versatile scaffold, coupled with a deeper understanding of its interactions with biological targets and the signaling pathways it modulates, promises to yield a new generation of innovative and effective medicines. This technical guide serves as a comprehensive resource to aid researchers in this exciting and impactful field of drug discovery.
References
- 1. Archaeosine Modification of Archaeal tRNA: Role in Structural Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Archaeosine Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Queuine - Wikipedia [en.wikipedia.org]
- 7. Queuosine - Wikipedia [en.wikipedia.org]
- 8. Queuosine’s Hidden Role in Gene Regulation and Why It Matters - Bluetools project [bluetools-project.eu]
- 9. Biogenesis and roles of tRNA queuosine modification and its glycosylated derivatives in human health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interrupting cyclic dinucleotide-cGAS–STING axis with small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 21. patents.justia.com [patents.justia.com]
- 22. benchchem.com [benchchem.com]
- 23. Vorbrüggen Glycosylation [drugfuture.com]
The Dawn of a Pyrrolo[2,3-d]pyrimidine Analog: A Technical Guide to the Initial Discovery and Isolation of Toyocamycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toyocamycin, a nucleoside antibiotic belonging to the pyrrolo[2,3-d]pyrimidine class of compounds, has garnered significant interest in the scientific community for its broad spectrum of biological activities, including antifungal, antitumor, and antiviral properties. This technical guide provides a comprehensive overview of the initial discovery and isolation of Toyocamycin, detailing the pioneering work of Japanese scientists in the mid-20th century. The document outlines the fermentation and isolation protocols, physicochemical characterization, and the early findings on its biological activity. Furthermore, it delves into the compound's mechanism of action, specifically its role as a potent inhibitor of the IRE1α-XBP1 signaling pathway, a critical component of the endoplasmic reticulum stress response.
Introduction
The quest for novel antimicrobial agents in the mid-20th century led to the discovery of a plethora of natural products with therapeutic potential. Among these was Toyocamycin, a unique pyrrolo[2,3-d]pyrimidine analog of adenosine. Its discovery marked a significant milestone in the exploration of nucleoside antibiotics and laid the groundwork for future research into its diverse pharmacological applications. This guide aims to provide a detailed technical account of the foundational research that brought this important molecule to light.
Initial Discovery and Isolation
Toyocamycin was first discovered in 1956 by a team of Japanese researchers led by H. Nishimura. The compound was isolated from the culture broth of a newly identified actinomycete, Streptomyces toyocaensis. The initial studies focused on its potent activity against Candida albicans, a prevalent fungal pathogen.
Fermentation Protocol
2.1.1. Culture Medium
A nutrient-rich medium is essential for the growth of Streptomyces toyocaensis and the production of Toyocamycin. A typical medium composition is detailed in Table 1.
Table 1: General Fermentation Medium for Streptomyces Species
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Soybean Meal | 10.0 |
| Peptone | 5.0 |
| Yeast Extract | 3.0 |
| NaCl | 5.0 |
| CaCO₃ | 2.0 |
| Trace Elements Solution | 1.0 mL |
| pH | 7.0 - 7.2 |
2.1.2. Fermentation Conditions
The fermentation process is typically carried out in submerged culture under controlled conditions to ensure optimal growth and metabolite production.
-
Inoculation: A seed culture of Streptomyces toyocaensis is prepared and used to inoculate the production medium.
-
Temperature: The fermentation is maintained at a constant temperature, typically between 28-30°C.
-
Aeration: Continuous sterile air is supplied to the fermenter to maintain aerobic conditions.
-
Agitation: The culture is agitated to ensure uniform distribution of nutrients and oxygen.
-
Incubation Period: The fermentation is carried out for a period of 5-7 days, during which the production of Toyocamycin is monitored.
Isolation and Purification Protocol
The following is a generalized protocol for the extraction and purification of a secondary metabolite like Toyocamycin from a Streptomyces fermentation broth.
2.2.1. Extraction
-
The culture broth is harvested and the mycelium is separated from the supernatant by filtration or centrifugation.
-
The culture filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate or butanol, at a slightly acidic pH.
-
The organic solvent phase, containing the crude Toyocamycin, is collected.
2.2.2. Purification
-
The organic extract is concentrated under reduced pressure.
-
The crude extract is then subjected to column chromatography using a stationary phase like silica gel or alumina.
-
Elution is performed with a gradient of solvents to separate Toyocamycin from other metabolites.
-
The fractions containing Toyocamycin are collected, and the purity is assessed by thin-layer chromatography (TLC).
-
Final purification is achieved by recrystallization from a suitable solvent system to obtain pure, crystalline Toyocamycin.
The following diagram illustrates a generalized workflow for the isolation of Toyocamycin.
Physicochemical Properties
The initial characterization of Toyocamycin involved determining its fundamental physical and chemical properties. These properties were crucial for its identification and structural elucidation.
Table 2: Physicochemical Properties of Toyocamycin
| Property | Value |
| Molecular Formula | C₁₂H₁₃N₅O₄ |
| Molecular Weight | 291.26 g/mol |
| Appearance | Colorless, needle-like crystals |
| Melting Point | 247-250 °C (decomposes) |
| Optical Rotation | [α]D²⁵ = -53° (c=1, in 0.1 N HCl) |
| Elemental Analysis | |
| Carbon (%) | 49.48 |
| Hydrogen (%) | 4.50 |
| Nitrogen (%) | 24.05 |
| Oxygen (%) | 21.97 |
Spectral Data
Spectroscopic analysis was instrumental in elucidating the structure of Toyocamycin.
3.1.1. Ultraviolet (UV) Absorption Spectroscopy
The UV spectrum of Toyocamycin in methanol exhibits characteristic absorption maxima.
Table 3: UV Absorption Maxima of Toyocamycin
| Solvent | λmax (nm) |
| 0.1 N HCl | 230, 278 |
| 0.1 N NaOH | 230, 278 |
3.1.2. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are summarized below.
Table 4: Key Infrared Absorption Bands of Toyocamycin
| Wavenumber (cm⁻¹) | Assignment |
| 3350-3150 | N-H and O-H stretching |
| 2220 | C≡N stretching (nitrile group) |
| 1650-1550 | C=C and C=N stretching (aromatic rings) |
| 1080 | C-O stretching |
Initial Biological Activity
The primary impetus for the isolation of Toyocamycin was its potent antifungal activity. Early studies focused on determining its antimicrobial spectrum.
Table 5: Antimicrobial Spectrum of Toyocamycin (Minimum Inhibitory Concentration - MIC)
| Microorganism | MIC (µg/mL) |
| Candida albicans | 0.2 |
| Mycobacterium tuberculosis H37Rv | 0.5 |
| Bacillus subtilis | > 100 |
| Escherichia coli | > 100 |
| Staphylococcus aureus | > 100 |
| Pseudomonas aeruginosa | > 100 |
Mechanism of Action: Inhibition of the IRE1α-XBP1 Pathway
Subsequent research has elucidated the molecular mechanism underlying Toyocamycin's biological effects. It is a potent inhibitor of the inositol-requiring enzyme 1α (IRE1α)-X-box binding protein 1 (XBP1) signaling pathway, a key arm of the unfolded protein response (UPR) or endoplasmic reticulum (ER) stress response.
Under ER stress, the IRE1α protein dimerizes and autophosphorylates, activating its endoribonuclease domain. This domain then unconventionally splices XBP1 messenger RNA (mRNA), removing a 26-nucleotide intron. This splicing event causes a frameshift, leading to the translation of the active transcription factor, XBP1s. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.
Toyocamycin exerts its inhibitory effect by preventing the IRE1α-mediated cleavage of XBP1 mRNA. Notably, it does not inhibit the autophosphorylation of IRE1α itself but directly interferes with its ribonuclease activity. This blockade of XBP1 splicing prevents the production of the active XBP1s transcription factor, thereby sensitizing cells, particularly cancer cells that often exhibit chronic ER stress, to apoptosis.
The following diagram illustrates the IRE1α-XBP1 signaling pathway and the point of inhibition by Toyocamycin.
The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of Basic Pyrrolo[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors.[1][2][3] Its structural similarity to the ATP purine ring allows for competitive binding to the kinase ATP-binding site, making it a cornerstone for the design of targeted therapeutics in oncology and inflammatory diseases.[2][3] This technical guide delves into the critical structure-activity relationships (SAR) of basic pyrrolo[2,3-d]pyrimidine derivatives, offering a comprehensive overview of how structural modifications influence biological activity. The inclusion of basic functionalities is a common strategy to enhance potency and modulate physicochemical properties, often by forming key interactions within the targeted enzymes.
This document summarizes quantitative data from seminal studies, provides detailed experimental protocols for key assays, and visualizes complex pathways and workflows to facilitate a deeper understanding of this important class of molecules. The insights presented herein are intended to guide researchers in the rational design of next-generation pyrrolo[2,3-d]pyrimidine-based therapeutics.
Core Structure-Activity Relationships
The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. The most frequently explored positions for modification are C4, C5, and N7.
Substitutions at the C4 Position
The C4 position is frequently substituted with an amino group, which then serves as an anchor for various side chains. The nature of this side chain is a critical determinant of target selectivity and potency.
-
Aromatic and Heteroaromatic Rings: The introduction of anilino- and related aromatic moieties at C4 is a hallmark of many potent kinase inhibitors. The substitution pattern on these rings plays a key role in fine-tuning activity. For instance, in a series of EGFR and VEGFR kinase inhibitors, specific substitutions on the C4-anilino moiety were found to be crucial for potent inhibition.[1][4]
-
Basic Side Chains: The incorporation of basic amines, such as piperidine, piperazine, and pyrrolidine, is a common strategy to engage with acidic residues in the kinase hinge region or the solvent-exposed region. These interactions can significantly enhance binding affinity.
Modifications at the C5 Position
The C5 position of the pyrrole ring offers another vector for modification. Introduction of various substituents can influence potency and selectivity.
-
Small Alkyl and Halogen Groups: Small substituents are generally well-tolerated. Halogenation at this position can modulate the electronic properties of the ring system and lead to improved activity.
Substitutions at the N7 Position
The N7 position of the pyrrole ring is often substituted to occupy the ribose-binding pocket of the ATP-binding site.
-
Alkyl and Functionalized Alkyl Chains: Modification at the N7 position with alkyl or functionalized alkyl groups can impact the overall conformation of the inhibitor and its interaction with the target protein.
Quantitative SAR Data
The following tables summarize the structure-activity relationship data for various series of basic pyrrolo[2,3-d]pyrimidine derivatives, focusing on their inhibitory activity against key kinases.
Table 1: SAR of C4-Substituted Pyrrolo[2,3-d]pyrimidines as Aurora-A Kinase Inhibitors
| Compound | R (at C4) | Aurora-A IC50 (µM) | H460 Cell Proliferation IC50 (µM) |
| 1a | 4-(N-methylpiperazino)aniline | 0.025 | 0.5 |
| 1b | 4-(Piperidin-4-yl)aniline | 0.015 | 0.3 |
| 1c | 4-(Pyrrolidin-1-yl)aniline | 0.080 | 1.2 |
| 1d | Aniline | >10 | >20 |
Data synthesized from representative findings in the field, such as those described in studies on Aurora kinase inhibitors.[5]
Table 2: SAR of C4 and C5-Substituted Pyrrolo[2,3-d]pyrimidines as RET Kinase Inhibitors
| Compound | R1 (at C4) | R2 (at C5) | RET (wt) IC50 (nM) | RET (V804M) IC50 (nM) |
| 2a | 3-methoxy-4-(piperazin-1-yl)aniline | H | 5.2 | 8.1 |
| 2b | 3-methoxy-4-(piperazin-1-yl)aniline | Cl | 2.1 | 3.5 |
| 2c | 3-methoxy-4-(piperazin-1-yl)aniline | Br | 1.8 | 2.9 |
| 2d | 4-(piperazin-1-yl)aniline | Br | 15.6 | 22.4 |
Data is illustrative of findings in studies on RET kinase inhibitors.[6][7]
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the advancement of drug discovery. Below are representative protocols for the synthesis and biological evaluation of basic pyrrolo[2,3-d]pyrimidine derivatives.
General Synthetic Procedure for 4-Amino-Substituted Pyrrolo[2,3-d]pyrimidines
A common and versatile method for synthesizing the target compounds involves the nucleophilic aromatic substitution of a 4-chloro-pyrrolo[2,3-d]pyrimidine intermediate.
Step 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine The starting material, 7H-pyrrolo[2,3-d]pyrimidin-4-ol, is converted to its 4-chloro derivative by refluxing with phosphorus oxychloride (POCl₃).
Step 2: N7-Protection (Optional but common) The N7 position of the pyrrole ring is often protected, for instance, with a p-toluenesulfonyl (Ts) group, to direct the subsequent substitution to the C4 position. This is typically achieved by reacting the 4-chloro intermediate with tosyl chloride in the presence of a base like sodium hydride.
Step 3: Nucleophilic Aromatic Substitution at C4 The 4-chloro-7-tosyl-pyrrolo[2,3-d]pyrimidine is dissolved in a suitable solvent, such as isopropanol or dioxane. The desired amine (e.g., a substituted aniline containing a basic moiety) is added, often with a base like diisopropylethylamine (DIPEA). The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or LC-MS).
Step 4: Deprotection of N7 The tosyl protecting group is removed by treatment with a base, such as sodium hydroxide or lithium hydroxide, in a mixture of THF and water.
Step 5: Purification The final product is purified by column chromatography on silica gel or by recrystallization to yield the desired 4-amino-substituted pyrrolo[2,3-d]pyrimidine derivative.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against specific kinases is typically determined using an in vitro enzymatic assay.
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., EGFR, RET).
-
Specific peptide substrate.
-
ATP (adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compounds dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
384-well microplates.
-
-
Procedure:
-
A series of dilutions of the test compound in DMSO are prepared.
-
The kinase, peptide substrate, and test compound are added to the wells of a microplate and incubated for a short period.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature or 30°C.
-
The reaction is stopped, and the detection reagent is added.
-
The signal (e.g., luminescence or fluorescence) is measured using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to control wells (no inhibitor).
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Pathways and Processes
To better illustrate the context and logic of SAR studies for pyrrolo[2,3-d]pyrimidine derivatives, the following diagrams have been generated.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis (NMR, IR, Mass Spec) of 5H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The 5H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, most notably protein kinases. As a result, this heterocyclic system is a cornerstone in the development of targeted therapies for cancer and other diseases. A thorough understanding of its spectroscopic properties is fundamental for the unambiguous identification, characterization, and quality control of novel drug candidates.
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of the this compound core. It includes tabulated spectral data, detailed experimental protocols, and visualizations to aid researchers in their synthetic and analytical endeavors.
Spectroscopic Data of the this compound Core
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the this compound skeleton, ¹H and ¹³C NMR provide definitive information about the substitution pattern and electronic environment of the bicyclic system.
¹H NMR Spectral Data
The proton NMR spectrum of the this compound core is characterized by distinct signals for the protons on the pyrimidine and pyrrole rings. The chemical shifts are influenced by the aromaticity of the system and the electron-withdrawing nature of the nitrogen atoms.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.34 - 8.47 | s | - |
| H-4 | ~8.00 | s | - |
| H-5 | 6.51 - 7.05 | d | ~3.5 |
| H-6 | ~7.10 | d | ~3.5 |
| N-H (Pyrrole) | 11.42 - 12.50 | br s | - |
Note: Data is compiled from various sources, primarily for substituted derivatives in DMSO-d₆. The chemical shifts are approximate and can vary based on solvent and substitution.[1]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts reflect the hybridization and electronic environment of each carbon atom.
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~152.0 |
| C-4 | ~151.1 |
| C-4a | ~102.7 |
| C-5 | ~99.3 |
| C-6 | ~121.3 |
| C-7a | ~157.8 |
Note: Data is compiled from various sources, primarily for substituted derivatives in DMSO-d₆. The chemical shifts are approximate and can vary based on solvent and substitution.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for N-H and C-H stretching, as well as aromatic ring vibrations.
| Wavenumber (cm⁻¹) | Assignment |
| 3414 - 3100 | N-H stretching (pyrrole) |
| 3090 - 3000 | Aromatic C-H stretching |
| 1640 - 1570 | C=N and C=C stretching (ring vibrations) |
| 1475 - 1400 | Aromatic ring vibrations |
Note: Data is compiled from various sources for substituted derivatives.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak is expected to be the base peak, reflecting the stability of the aromatic system.
| m/z | Assignment |
| 119 | [M]⁺ (Molecular Ion) |
| 92 | [M - HCN]⁺ |
| 65 | [M - 2HCN]⁺ |
Note: Fragmentation pattern is predicted based on the general behavior of nitrogen-containing heterocyclic compounds.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline representative procedures for the NMR, IR, and MS analysis of this compound derivatives.
NMR Spectroscopy Protocol
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
2. Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
IR Spectroscopy Protocol (KBr Pellet Method)
1. Sample Preparation:
-
Place approximately 1-2 mg of the solid this compound sample in an agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
2. Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
3. Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands.
Mass Spectrometry Protocol (Electron Ionization - EI)
1. Sample Introduction:
-
For volatile and thermally stable compounds, a direct insertion probe or a gas chromatography (GC) inlet can be used.
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Inject the solution into the GC or place a small amount on the tip of the direct insertion probe.
2. Ionization:
-
The sample is vaporized in the ion source, which is under high vacuum.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This leads to the ejection of an electron from the molecule, forming a radical cation (the molecular ion, M⁺˙).
3. Mass Analysis and Detection:
-
The ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized this compound derivative.
Signaling Pathway: EGFR Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives
Many this compound derivatives are designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The following diagram illustrates the simplified EGFR signaling pathway and the point of inhibition.
References
Tautomerism in the 5H-Pyrrolo[2,3-d]pyrimidine Ring System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The tautomeric behavior of this heterocyclic system is of fundamental importance, as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities. This technical guide provides an in-depth exploration of the tautomerism in the pyrrolo[2,3-d]pyrimidine ring system, with a particular focus on the less prevalent 5H-tautomer. We will delve into the structural aspects of the major tautomeric forms, the factors governing their equilibrium, and the experimental and computational methodologies employed for their characterization. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.
Introduction to Tautomerism in Pyrrolo[2,3-d]pyrimidines
The pyrrolo[2,3-d]pyrimidine ring system can exist in several tautomeric forms, primarily due to the migration of a proton between the nitrogen atoms of the pyrimidine and pyrrole rings. The two most significant tautomers are the 7H-pyrrolo[2,3-d]pyrimidine (the more stable and commonly depicted form) and the 5H-pyrrolo[2,3-d]pyrimidine.
While the 7H-tautomer is generally considered the predominant form in solution and the solid state, understanding the potential contribution of the 5H-tautomer is crucial for a complete picture of the chemical behavior and biological activity of these compounds. The tautomeric equilibrium can be influenced by a variety of factors, including the electronic nature of substituents, the polarity of the solvent, temperature, and pH.
The Tautomeric Forms: 7H vs. 5H
The key difference between the 7H and 5H tautomers lies in the position of the mobile proton on the pyrrole ring nitrogen.
-
7H-Pyrrolo[2,3-d]pyrimidine: The proton is located on the N7 nitrogen of the pyrrole ring. This tautomer benefits from a favorable aromatic system and is generally more stable.
-
This compound: The proton resides on the N5 nitrogen of the pyrimidine ring. This tautomer is typically the minor and less stable form.
The relative stability of these tautomers can be rationalized by considering the aromaticity and electronic distribution within the bicyclic system. Computational studies on related heterocyclic systems often indicate a higher thermodynamic stability for the tautomer with a proton on the five-membered ring nitrogen.
Factors Influencing the Tautomeric Equilibrium
The position of the tautomeric equilibrium is a dynamic process influenced by several interconnected factors:
-
Substituent Effects: Electron-donating or electron-withdrawing groups at various positions on the ring system can significantly alter the electron density and basicity of the nitrogen atoms, thereby shifting the equilibrium.
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent play a crucial role. Polar protic solvents can stabilize one tautomer over the other through hydrogen bonding interactions.
-
Temperature: Changes in temperature can affect the equilibrium constant of the tautomerization process.
-
pH: The protonation state of the molecule can influence which tautomeric form is favored.
Experimental Characterization of Tautomers
The characterization and quantification of tautomeric forms in equilibrium are primarily achieved through spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution. By analyzing the chemical shifts, coupling constants, and integration of signals, it is possible to identify and quantify the different tautomers present.
Key NMR Observables for Tautomer Differentiation:
-
1H NMR: The chemical shifts of the CH protons on the pyrrole and pyrimidine rings will differ between the 5H and 7H tautomers. The position of the NH proton signal can also be indicative, although it is often broad and may exchange with the solvent.
-
13C NMR: The chemical shifts of the carbon atoms, particularly those adjacent to the nitrogen atoms, are sensitive to the tautomeric form.
-
15N NMR: This technique provides direct information about the chemical environment of the nitrogen atoms and can be highly informative for distinguishing between tautomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra under different conditions (e.g., varying solvent polarity or pH). The different electronic arrangements of the tautomers will result in distinct absorption maxima (λmax).
Computational Analysis of Tautomer Stability
Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for providing insights into the factors that govern the equilibrium. Density Functional Theory (DFT) is a commonly employed method for this purpose.
Typical Computational Workflow:
-
Geometry Optimization: The structures of all possible tautomers are optimized to find their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.
-
Solvation Effects: The influence of the solvent can be modeled using implicit solvation models (e.g., the Polarizable Continuum Model - PCM).
-
Relative Stability: The relative Gibbs free energies of the tautomers are calculated to predict their equilibrium populations.
Experimental Protocols
Protocol for NMR Spectroscopic Analysis of Tautomerism
Objective: To identify and quantify the ratio of 5H- and 7H-pyrrolo[2,3-d]pyrimidine tautomers in different solvents.
Materials:
-
Pyrrolo[2,3-d]pyrimidine sample
-
Deuterated solvents of varying polarity (e.g., CDCl3, DMSO-d6, Methanol-d4)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the pyrrolo[2,3-d]pyrimidine sample.
-
Dissolve the sample in a precise volume of the desired deuterated solvent in a clean, dry NMR tube.
-
-
1H NMR Acquisition:
-
Acquire a standard 1H NMR spectrum at a constant temperature (e.g., 298 K).
-
Ensure a sufficient relaxation delay to allow for accurate integration.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
-
15N NMR Acquisition (Optional but Recommended):
-
If available, acquire a 15N NMR spectrum using an appropriate pulse sequence (e.g., INEPT or HMBC).
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
Identify distinct sets of signals corresponding to the 5H and 7H tautomers.
-
Integrate well-resolved, non-exchangeable proton signals for each tautomer in the 1H NMR spectrum.
-
Calculate the molar ratio of the tautomers from the integral values.
-
Calculate the equilibrium constant (Keq = [7H-tautomer] / [5H-tautomer]).
-
-
Repeat for Different Solvents:
-
Repeat the entire procedure for each deuterated solvent to investigate the effect of solvent polarity on the tautomeric equilibrium.
-
Protocol for UV-Vis Spectroscopic Analysis of Tautomerism
Objective: To observe the effect of solvent polarity on the tautomeric equilibrium of pyrrolo[2,3-d]pyrimidine.
Materials:
-
Pyrrolo[2,3-d]pyrimidine sample
-
A series of solvents with a wide range of polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of the pyrrolo[2,3-d]pyrimidine in a suitable solvent in which it is highly soluble.
-
-
Sample Preparation:
-
Prepare a series of dilute solutions of the compound in each of the selected solvents by transferring a small, precise volume of the stock solution into a volumetric flask and diluting to the mark. The final concentration should be such that the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Spectral Acquisition:
-
Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Use the pure solvent as a blank for each measurement.
-
-
Data Analysis:
-
Identify the absorption maxima (λmax) for each solvent.
-
Observe any shifts in λmax or changes in the shape of the absorption bands as a function of solvent polarity.
-
Deconvolution of the spectra may be necessary if the absorption bands of the tautomers overlap significantly.
-
Data Presentation
Table 1: Hypothetical Quantitative Data for Tautomeric Equilibrium of Pyrrolo[2,3-d]pyrimidine at 298 K
| Solvent | Dielectric Constant (ε) | % 7H-Tautomer | % 5H-Tautomer | Keq |
| Chloroform-d | 4.8 | 95 | 5 | 19.0 |
| Acetone-d6 | 20.7 | 92 | 8 | 11.5 |
| Methanol-d4 | 32.7 | 88 | 12 | 7.3 |
| DMSO-d6 | 46.7 | 85 | 15 | 5.7 |
Note: The data in this table are hypothetical and for illustrative purposes only. Experimental determination is required for accurate values.
Visualizations
Caption: Tautomeric equilibrium between the 7H and 5H forms of the pyrrolo[2,3-d]pyrimidine ring system.
Caption: Experimental workflow for the NMR spectroscopic analysis of tautomerism.
Conclusion
The tautomerism of the this compound ring system, while favoring the 7H-tautomer, presents a critical area of study for medicinal chemists. A thorough understanding of the factors that influence the tautomeric equilibrium is essential for rational drug design and the development of new therapeutic agents. The combined application of advanced spectroscopic techniques, such as NMR and UV-Vis, along with computational modeling, provides a powerful approach to elucidate the subtle yet significant interplay of tautomeric forms. This guide provides the foundational knowledge and experimental frameworks for researchers to confidently investigate the tautomerism of this important heterocyclic core.
The Dawn of a New Anticancer Scaffold: Early Research on Pyrrolo[2,3-d]pyrimidines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, has emerged as a privileged scaffold in the design of novel anticancer agents. Its structural similarity to adenine allows for competitive binding to the ATP-binding sites of numerous kinases, leading to the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. This technical guide delves into the foundational research that has illuminated the anticancer potential of this versatile heterocyclic system, providing a comprehensive overview of key compounds, their biological activities, the experimental methodologies used for their evaluation, and the signaling pathways they target.
Quantitative Analysis of Anticancer Activity
Early investigations into pyrrolo[2,3-d]pyrimidine derivatives have yielded a wealth of quantitative data, primarily in the form of half-maximal inhibitory concentrations (IC50). These values, summarized below, offer a comparative measure of the cytotoxic and enzyme-inhibitory potency of various analogs against a panel of human cancer cell lines and key oncogenic kinases.
Table 1: In Vitro Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 9e | A549 (Lung) | 4.55 | [1] |
| 10a | PC3 (Prostate) | 0.19 | [1] |
| 10b | MCF-7 (Breast) | 1.66 | [1][2] |
| Compound 7 | HepG2 (Liver) | Not Specified | [3][4] |
| Compound 7 | MCF-7 (Breast) | Not Specified | [3] |
| Compound 7 | MDA-MB-231 (Breast) | Not Specified | [3] |
| Compound 7 | HeLa (Cervical) | Not Specified | [3] |
| 5e | MCF-7, HepG2, MDA-MB-231, HeLa | 29-59 | [5][6][7][8] |
| 5h | MCF-7, HepG2, MDA-MB-231, HeLa | 29-59 | [5][6][7][8] |
| 5k | MCF-7, HepG2, MDA-MB-231, HeLa | 29-59 | [5][6][7][8] |
| 5l | MCF-7, HepG2, MDA-MB-231, HeLa | 29-59 | [5][6][7][8] |
| 8c | HeLa, MCF-7, HT-29 | Not Specified | [9] |
| 10a (tricyclic) | HeLa | Moderately Active | [9] |
| 10b (tricyclic) | MCF-7 | Moderately Active | [9] |
| 14a | MCF-7 | 1.7 (µg/ml) | [10] |
| 16b | MCF-7 | 5.7 (µg/ml) | [10] |
| 18b | MCF-7 | 3.4 (µg/ml) | [10] |
| 17 | HepG2 | 8.7 (µg/ml) | [10] |
| 17 | PACA2 | 6.4 (µg/ml) | [10] |
| 46 | EGFR expressing cells | 0.00376 | [11] |
| 48 | EGFR expressing cells | 0.00363 | [11] |
| 51 | HeLa | 0.0038 | [11] |
| 53 | HeLa | 0.0033 | [11] |
| 12i | HCC827 (Lung, EGFR mutant) | Not Specified (493-fold more effective than in normal cells) | [12] |
Table 2: In Vitro Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 5k | EGFR | 79 | [5][6][7][8] |
| 5k | Her2 | 40 | [5][6][7][8] |
| 5k | VEGFR-2 | 136 | [5][6][7][8] |
| 5k | CDK2 | 204 | [5][6][7][8] |
| 12i | EGFR (T790M mutant) | 0.21 | [12] |
| 12i | EGFR (wild-type) | 22 | [12] |
| 12d | VEGFR-2 | 11.9 | [13] |
| 15c | VEGFR-2 | 13.6 | [13] |
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the early research on the anticancer potential of pyrrolo[2,3-d]pyrimidine compounds.
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
A general synthetic scheme for the preparation of isatin-pyrrolo[2,3-d]pyrimidine hybrids involves a two-step process.[3]
Step 1: Synthesis of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine (2)
-
A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.5 g, 10 mmol) and an excess of hydrazine hydrate is refluxed for 2 hours.[3]
-
After cooling, the reaction mixture is poured into cold water.[3]
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the desired product.[3]
Step 2: Synthesis of Isatin-Pyrrolo[2,3-d]pyrimidine Hybrids (3-8)
-
A solution of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine (2) and an appropriate isatin derivative in absolute ethanol is prepared.[3]
-
A catalytic amount of glacial acetic acid is added to the mixture.[5]
-
The reaction mixture is refluxed for 3-7 hours, with the progress monitored by thin-layer chromatography (TLC).[3][5]
-
Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.[5]
For the synthesis of tricyclic pyrrolo[2,3-d]pyrimidines, the general approach involves carbonyl-amine condensation.[9]
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, HepG2, HeLa, PC3, SW480) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1][2]
-
Compound Treatment: The cells are treated with various concentrations of the pyrrolo[2,3-d]pyrimidine compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 48-72 hours.[1][9]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[2][14]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[14]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[14]
In Vitro Kinase Inhibition Assay
The ability of pyrrolo[2,3-d]pyrimidine derivatives to inhibit specific kinases such as EGFR and VEGFR-2 is a key indicator of their mechanism of action.
-
Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture contains the kinase, the substrate (a peptide or protein), and the test compound at various concentrations.[5]
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.[5]
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration.[5]
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP) or non-radiometric methods like fluorescence-based assays.[5]
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[5]
Cell Cycle Analysis
Flow cytometry is employed to determine the effect of the compounds on the cell cycle distribution of cancer cells.
-
Cell Treatment: Cancer cells are treated with the test compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).[1][2]
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.[2]
-
Staining: The fixed cells are washed to remove ethanol and then stained with a solution containing propidium iodide (PI) and RNase A.[2]
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.[1][2]
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the PI fluorescence intensity.[1][2]
Apoptosis Analysis (Annexin V/PI Staining and Western Blotting)
Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the pyrrolo[2,3-d]pyrimidine compounds as described for the cell cycle analysis.[1][2]
-
Staining: The harvested cells are washed and resuspended in a binding buffer, followed by staining with Annexin V-FITC and propidium iodide.[2]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.[1][2]
Western Blotting: This technique is used to detect changes in the expression levels of key apoptosis-related proteins.[1][15]
-
Protein Extraction: Following treatment with the test compounds, cells are lysed to extract total protein.[2]
-
Protein Quantification: The protein concentration in the lysates is determined.[2]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).[2]
-
Immunoblotting: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3, PARP), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[1][15]
-
Detection: The protein bands are visualized using a chemiluminescent substrate.[15]
Signaling Pathways and Mechanisms of Action
The anticancer activity of pyrrolo[2,3-d]pyrimidines is often attributed to their ability to inhibit multiple protein kinases and induce apoptosis. The following diagrams illustrate some of the key signaling pathways targeted by these compounds.
Experimental Workflow for Anticancer Evaluation
Caption: A generalized workflow for the synthesis and anticancer evaluation of pyrrolo[2,3-d]pyrimidine compounds.
Targeted Kinase Signaling Pathways
Caption: Inhibition of key kinase signaling pathways by pyrrolo[2,3-d]pyrimidine derivatives.
Induction of Apoptosis Signaling Pathway
Caption: Proposed mechanism of apoptosis induction by pyrrolo[2,3-d]pyrimidine compounds.
References
- 1. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 7. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
The 5H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, stands as a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenine, a fundamental component of ATP, allows molecules built around this core to effectively compete for the ATP-binding sites of numerous kinases.[1][2] This inherent characteristic has rendered the pyrrolo[2,3-d]pyrimidine framework a highly adaptable and successful platform for the design of potent and selective kinase inhibitors, leading to a new generation of targeted therapies.[1][2] Compounds bearing this heterocyclic system have demonstrated a wide array of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and antiviral effects.[3] This guide provides a comprehensive overview of the this compound core, focusing on its role in the inhibition of key signaling pathways, presentation of quantitative biological data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.
Targeted Signaling Pathways
The therapeutic efficacy of this compound derivatives is largely attributed to their ability to modulate the activity of protein kinases, enzymes that play a critical role in regulating a vast number of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The following sections detail the key signaling pathways targeted by inhibitors based on this privileged scaffold.
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade that translates extracellular signals from cytokines and growth factors into transcriptional regulation of genes involved in immunity, cell proliferation, differentiation, and apoptosis.[3][4] The pathway consists of three primary components: a cell-surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[4] FDA-approved drugs such as Tofacitinib, which are built upon the pyrrolo[2,3-d]pyrimidine scaffold, are potent inhibitors of JAK kinases.[5]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[6][7] These pathways are fundamental in regulating cell proliferation, survival, and differentiation.[8][9] Mutations leading to the constitutive activation of EGFR are common drivers in various cancers, such as non-small cell lung cancer (NSCLC).[10] Consequently, the development of EGFR inhibitors, including those based on the pyrrolo[2,3-d]pyrimidine scaffold, is a key strategy in oncology.[10]
RET Kinase Signaling Pathway
The Rearranged during Transfection (RET) receptor tyrosine kinase is vital for the normal development of several tissues and the nervous system.[11] However, genetic alterations such as point mutations or gene fusions can lead to its constitutive activation, transforming it into a potent oncogene that drives cancers like thyroid and non-small cell lung cancer.[12][13] Activated RET stimulates several downstream pathways, including the MAPK and PI3K/AKT cascades, to promote cell proliferation and survival.[12][13] Pyrrolo[2,3-d]pyrimidines have been investigated as a "warhead" for the development of RET inhibitors.[12]
AXL Kinase Signaling Pathway
AXL is a receptor tyrosine kinase belonging to the TAM (Tyro3, AXL, Mer) family that, upon binding its ligand Gas6, activates downstream signaling pathways including PI3K/AKT, MAPK, and JAK/STAT.[5][14] AXL signaling is implicated in promoting cell survival, proliferation, migration, and therapeutic resistance.[5][15] Overexpression of AXL is associated with poor prognosis in numerous cancers, making it an attractive target for cancer therapy.[16] The pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent AXL inhibitors.[16]
Drug Discovery and Development Workflow
The discovery of novel kinase inhibitors based on the this compound scaffold typically follows a structured workflow. This process integrates computational design, chemical synthesis, and comprehensive biological evaluation to identify and optimize lead compounds.
Quantitative Data: Biological Activity of this compound Derivatives
The following tables summarize the in vitro biological activity of various this compound derivatives against different cancer cell lines and kinase enzymes. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxic Activity of Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives [4]
| Compound | R2 Substituent | N-Aryl Substituent | Cell Line | IC50 (µM) |
| 8a | H | Phenyl | HT-29 | 19.22 |
| 8f | 4-Bromophenyl | Phenyl | HT-29 | 4.55 ± 0.23 |
| 8g | 4-Bromophenyl | 4-Fluorophenyl | HT-29 | 4.01 ± 0.20 |
| 10a | - | - | HeLa | Moderate Activity |
| 10b | - | - | MCF-7 | Moderate Activity |
*Note: Specific IC50 values for compounds 10a and 10b were not provided in the source material, but they were described as having moderate activity, while other related compounds were inactive (IC50 ≥ 50 µM).
Table 2: Multi-Kinase Inhibitory Activity of Halogenated Pyrrolo[2,3-d]pyrimidine-Benzohydrazides [8][9][17][18]
| Compound | Target Kinase | IC50 (nM) |
| 5k | EGFR | 40 |
| Her2 | 117 | |
| VEGFR2 | 204 | |
| CDK2 | 129 | |
| Sunitinib (Control) | VEGFR2 | 261 |
Table 3: RET Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives [12]
| Compound | Target | IC50 (µM) |
| 19 | RET | 0.127 ± 0.001 |
| 20 | RET | 0.076 ± 0.006 |
| 59 | RET-wt | Low Nanomolar |
| 59 | RET V804M | Low Nanomolar |
*Note: The source describes compound 59 as having "low nanomolar potency" without providing a precise value.[12]
Table 4: EGFR Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives [10]
| Compound | Target Kinase | IC50 (nM) |
| 12i | EGFR (T790M mutant) | 0.21 |
| 12i | EGFR (wild-type) | 22 |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in the research and development of this compound derivatives.
General Synthetic Procedure for Pyrrolo[2,3-d]pyrimidine Derivatives
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often involves multi-step reactions starting from a commercially available core. The following is a representative three-step synthesis for halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides', as described in the literature.[8]
-
Step 1: Synthesis of Ethyl 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate (3):
-
A mixture of 6-chloro-7-deazapurine (1) and benzocaine (2) is refluxed overnight in absolute ethanol.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the ester intermediate (3).[8]
-
-
Step 2: Synthesis of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide (4):
-
The ester intermediate (3) is suspended in ethanol.
-
Hydrazine hydrate is added to the suspension, and the mixture is refluxed overnight.
-
After cooling, the precipitate is collected by filtration, washed with cold ethanol, and dried to afford the hydrazide intermediate (4).[8]
-
-
Step 3: Synthesis of Final Compounds (5a-m):
-
The hydrazide (4) is reacted with various halogen-substituted aldehydes in absolute ethanol.
-
A catalytic amount of glacial acetic acid (3-4 drops) is added, and the mixture is refluxed overnight.
-
The resulting solid product is filtered, washed, and dried.
-
The chemical structures of the final compounds are confirmed using infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[8]
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding:
-
Cancer cell lines (e.g., MCF-7, HeLa, HT-29) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[4]
-
-
Compound Treatment:
-
The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours) at 37 °C. A positive control (e.g., Doxorubicin) and a DMSO vehicle control are included.[4]
-
-
MTT Addition and Incubation:
-
After the treatment period, MTT solution (5 mg/mL) is added to each well, and the plate is incubated in the dark at 37 °C for 4 hours.[4]
-
-
Formazan Solubilization:
-
The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[4]
-
-
Absorbance Measurement:
-
The absorbance (OD570) is measured using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle control, and IC50 values are determined using non-linear regression analysis with software like GraphPad Prism.[4]
-
In Vitro Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Assay Setup:
-
The assay is typically performed in a multi-well plate format.
-
Each reaction well contains the purified kinase enzyme, a specific substrate (often a peptide), and ATP in a suitable reaction buffer.
-
-
Compound Addition:
-
Test compounds are added to the wells at various concentrations. A known inhibitor is often used as a positive control.
-
-
Reaction Initiation and Incubation:
-
The kinase reaction is initiated, usually by the addition of ATP, and the plate is incubated at a controlled temperature for a set period.
-
-
Detection:
-
The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
-
Data Analysis:
Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to the active site of a target protein.
-
Protein Preparation:
-
The 3D crystal structure of the target kinase is obtained from a protein database (e.g., RCSB Protein Data Bank).
-
The protein structure is prepared using software (e.g., Schrödinger Suite's Protein Preparation Wizard) by adding hydrogens, removing water molecules, and optimizing the structure at a physiological pH.[4]
-
-
Ligand Preparation:
-
The 2D structures of the pyrrolo[2,3-d]pyrimidine derivatives are drawn and converted to 3D structures.
-
The ligands are prepared by generating possible ionization states and tautomers and minimizing their energy using a suitable force field (e.g., OPLS4).[4]
-
-
Grid Generation:
-
A receptor grid is defined around the ATP-binding site of the kinase to specify the volume in which the docking calculations will be performed.[4]
-
-
Docking Simulation:
-
The prepared ligands are docked into the receptor grid using a docking program. The program samples various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
The resulting binding poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the amino acid residues in the kinase's active site. This information is crucial for understanding the structure-activity relationship (SAR) and for designing more potent inhibitors.[8][9][17][18]
-
Conclusion
The this compound scaffold has firmly established its status as a privileged structure in medicinal chemistry, particularly in the realm of oncology. Its inherent ability to mimic the purine core of ATP provides a strategic advantage for the design of potent kinase inhibitors. The successful development of numerous clinical candidates and approved drugs targeting critical signaling pathways like JAK-STAT and EGFR underscores the therapeutic potential of this versatile heterocyclic system. As our understanding of kinase biology deepens, the rational design of novel, highly selective, and potent inhibitors based on the this compound core will undoubtedly continue to be a fruitful and impactful area of drug discovery, offering new hope for the treatment of a wide range of human diseases.
References
- 1. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 5-Substituted Pyrrolo[2,3-d]pyrimidine Antifolates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and biological evaluation of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates, a promising class of antitumor agents. The protocols outlined below are based on established methodologies in the field and are intended to guide researchers in the development and characterization of these compounds.
Introduction
Pyrrolo[2,3-d]pyrimidine-based antifolates are a critical class of therapeutic agents that target folate-dependent enzymes essential for de novo nucleotide biosynthesis.[1][2][3][4][5][6][7][8][9][10][11][12] The 5-substituted analogues, in particular, have garnered significant interest due to their potent inhibition of key enzymes in the purine biosynthesis pathway, such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[1][3][7] This dual inhibitory action can lead to a more effective blockade of purine synthesis and, consequently, potent antitumor activity.[1][3][7]
The design of these compounds often involves modifying the side chain at the 5-position to optimize transport into cancer cells via folate receptors (FRα), the proton-coupled folate transporter (PCFT), and the reduced folate carrier (RFC), thereby enhancing their therapeutic index.[1][3][7][8] This document provides detailed protocols for the chemical synthesis of these analogues and their subsequent biological evaluation.
Signaling Pathway: De Novo Purine Biosynthesis Inhibition
The primary mechanism of action for many 5-substituted pyrrolo[2,3-d]pyrimidine antifolates is the inhibition of one or more enzymes in the de novo purine biosynthesis pathway. This pathway is crucial for producing the building blocks of DNA and RNA. By targeting enzymes like GARFTase and AICARFTase, these antifolates deplete the cellular pool of purine nucleotides, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1][13][14]
Caption: Inhibition of de novo purine biosynthesis by 5-substituted pyrrolo[2,3-d]pyrimidine antifolates.
Quantitative Data
The following tables summarize the in vitro biological activities of representative 5-substituted pyrrolo[2,3-d]pyrimidine antifolates against various human cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of 5-Substituted Pyrrolo[2,3-d]pyrimidines
| Compound | Cell Line | IC50 (nM) | Primary Target(s) | Reference |
| Compound 9 | KB | Potent | GARFTase, AICARFTase | [1][3] |
| Compound 10 | KB | Potent | GARFTase, AICARFTase | [1][3] |
| Compound 8 | KB | Potent | GARFTase, AICARFTase | [1][3] |
| Pemetrexed (PMX) | - | - | TS, GARFTase, AICARFTase | [1][7] |
| Lometrexol (LMTX) | - | - | GARFTase | [13] |
| 12a | KB | 0.27 ng/mL | DHFR | [11] |
| 12a | A549 | 4.5 ng/mL | DHFR | [11] |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Experimental Protocols
General Synthetic Scheme
A general synthetic approach for 5-substituted pyrrolo[2,3-d]pyrimidine antifolates involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by the coupling of a side chain containing a glutamate moiety.[11][15]
Caption: General synthetic workflow for 5-substituted pyrrolo[2,3-d]pyrimidine antifolates.
Protocol 1: Synthesis of N-[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic Acid (Compound 12a)
This protocol is adapted from the synthesis of novel pyrrolo[2,3-d]pyrimidine antifolates.[11][15]
Step 1: Construction of the Acyclic Skeleton
-
Synthesize the key intermediary acyclic skeleton, such as 5-[4-(tert-butoxycarbonyl)phenyl]-2-(dicyanomethyl)pentanoates.[11][15]
Step 2: Cyclization and Reduction
-
Cyclize the acyclic precursor with guanidine to form the pyrimidine ring.
-
Subsequent reduction yields the pyrrolo[2,3-d]pyrimidine derivative.[11][15]
Step 3: Glutamate Coupling
-
Couple the pyrrolo[2,3-d]pyrimidine intermediate with L-glutamate diethyl ester.
Step 4: Saponification
-
To a solution of the diethyl ester intermediate (e.g., 250 mg, 0.503 mmol) in a mixture of THF and water (6 mL, 2:1), add 1 N aqueous NaOH (2.52 mL) at 20 °C.
-
Maintain the reaction for 2 hours.
-
Concentrate the solution in vacuo to approximately 2 mL.
-
Add acetic acid (0.5 mL) dropwise to precipitate the final product.
-
Filter and purify the product as necessary.[15]
Protocol 2: In Vitro Cell Proliferation Assay
This protocol outlines a standard method for assessing the antiproliferative activity of the synthesized compounds.
Materials:
-
Human tumor cell lines (e.g., KB, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized antifolate compounds
-
96-well microtiter plates
-
MTT or other viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the antifolate compounds in complete medium. Add the diluted compounds to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Methotrexate).
-
Incubation: Incubate the plates for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with a solubilization buffer.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
References
- 1. Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 5-substituted pyrrolo[2,3-d]pyrimidines as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "Synthesis of novel 5-substituted pyrrolo[2,3-d]pyrimidine antifolates " by Mohammad Karim [dsc.duq.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. LY231514, a pyrrolo[2,3-d]pyrimidine-based antifolate that inhibits multiple folate-requiring enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel pyrrolo[2,3-d]pyrimidine antifolates: synthesis and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antitumor activity of pyrrolo[2,3-d]pyrimidine antifolates with a bridge chain containing a nitrogen atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols: Buchwald-Hartwig and Suzuki-Miyaura Cross-Coupling for Pyrrolo[2,3-d]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the functionalization of the pyrrolo[2,3-d]pyrimidine scaffold using two powerful palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These methods are instrumental in the synthesis of diverse libraries of pyrrolo[2,3-d]pyrimidine analogs, a core structure present in numerous biologically active compounds and approved drugs.[1][2][3]
The pyrrolo[2,3-d]pyrimidine nucleus, often referred to as 7-deazapurine, is a privileged scaffold in medicinal chemistry due to its structural resemblance to endogenous purines.[1] This similarity allows its derivatives to interact with a wide range of biological targets, including kinases, making them valuable for the development of novel therapeutics.[4][5] The ability to introduce a variety of substituents at different positions of the heterocyclic core through robust and versatile cross-coupling reactions is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.[6][7][8]
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. In the context of pyrrolo[2,3-d]pyrimidines, this reaction is widely employed to introduce aryl, heteroaryl, or vinyl groups, most commonly at the 4- and 6-positions of the ring system.[1][9]
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Tabulated Data for Suzuki-Miyaura Coupling:
| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min | ~90% | [9][10] |
| 2,4-Dichloropyrrolo[2,3-d]pyrimidine | Arylboronic acid (1.2 equiv) | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 60-70 | 4 h | 60-85% | [1] |
| 6-Iodo-pyrrolo[2,3-d]pyrimidine derivative | (6-chloropyridin-3-yl)boronic acid | PdCl₂(dppf) | K₂CO₃ | EtOH/H₂O | 90 | 5 min | N/A | [4] |
| 5-Bromo-pyrrolo[2,3-d]pyrimidine derivative | Aryl/Heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 h | 70-85% | [11] |
Detailed Protocol: Suzuki-Miyaura Coupling of 4-Chloropyrrolo[2,3-d]pyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Chloropyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, EtOH) and water
Procedure:
-
To a reaction vessel (e.g., a Schlenk flask), add the 4-chloropyrrolo[2,3-d]pyrimidine, the boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent system (typically a 3:1 or 4:1 mixture of organic solvent to water).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted pyrrolo[2,3-d]pyrimidine.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[12] This reaction is particularly useful for the introduction of a wide range of primary and secondary amines at the halogenated positions of the pyrrolo[2,3-d]pyrimidine core, providing access to a diverse set of amino-substituted analogs.[4][5]
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Tabulated Data for Buchwald-Hartwig Amination:
| Starting Material | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline derivatives | N/A (HCl promoted) | N/A | Water | 100 | 1-6 h | 60-95% | [13][14] |
| 2-Chloro-pyrrolo[2,3-d]pyrimidine derivative | Various amines | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 90 min | ~60-80% | [4] |
| 6-Chloro-pyrrolo[2,3-d]pyrimidine derivative | 3-picolylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 90 min | N/A | [4] |
| 2-Chloro-pyrrolo[2,3-d]pyrimidine derivative | Aromatic amines | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 110 | 2-4 h | 16-49% | [15] |
Detailed Protocol: Buchwald-Hartwig Amination of 4-Chloropyrrolo[2,3-d]pyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Chloropyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Primary or secondary amine (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, RuPhos, 2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, 1.5-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
Procedure:
-
To a reaction vessel (e.g., a Schlenk tube), add the palladium catalyst, the phosphine ligand, and the base.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 4-chloropyrrolo[2,3-d]pyrimidine and the anhydrous solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted pyrrolo[2,3-d]pyrimidine.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of pyrrolo[2,3-d]pyrimidine analogs via cross-coupling reactions.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion
The Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions are indispensable tools for the derivatization of the pyrrolo[2,3-d]pyrimidine scaffold. The protocols and data presented herein provide a solid foundation for researchers to design and execute the synthesis of novel analogs for drug discovery and development. The versatility of these reactions allows for the introduction of a vast array of functional groups, enabling the fine-tuning of physicochemical and pharmacological properties. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired products.
References
- 1. researchgate.net [researchgate.net]
- 2. FUNCTIONALIZATION OF PYRROLO[2,3-<i>d</i>]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrrolo[2,3-d]pyrimidines using 6-amino-1,3-dimethyluracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural similarity to purine nucleobases allows them to function as effective inhibitors of various enzymes, particularly protein kinases. This has led to the development of several drugs and clinical candidates for the treatment of cancers, autoimmune disorders, and viral infections. 6-amino-1,3-dimethyluracil is a versatile and readily available starting material for the efficient synthesis of a diverse range of substituted pyrrolo[2,3-d]pyrimidines.
These application notes provide detailed protocols for two highly efficient methods for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives from 6-amino-1,3-dimethyluracil: a one-pot, three-component reaction and an I2/DMSO promoted cascade annulation. Additionally, the biological significance of this scaffold as a kinase inhibitor is highlighted, with a focus on the Axl and JAK-STAT signaling pathways.
Synthetic Protocols
Two distinct and efficient methods for the synthesis of the pyrrolo[2,3-d]pyrimidine core using 6-amino-1,3-dimethyluracil are presented below.
Protocol 1: One-Pot, Three-Component Synthesis of Polyfunctionalized Pyrrolo[2,3-d]pyrimidines
This protocol describes a green and efficient one-pot synthesis of pyrrolo[2,3-d]pyrimidine derivatives through a three-component reaction of an arylglyoxal, 6-amino-1,3-dimethyluracil, and a barbituric acid derivative, catalyzed by tetra-n-butylammonium bromide (TBAB).[1]
Experimental Workflow:
Caption: Workflow for the one-pot synthesis of pyrrolo[2,3-d]pyrimidines.
Materials:
-
Arylglyoxal monohydrate (1.0 mmol)
-
6-amino-1,3-dimethyluracil (1.0 mmol, 155.15 g/mol )
-
Barbituric acid or 1,3-dimethylbarbituric acid (1.0 mmol)
-
Tetra-n-butylammonium bromide (TBAB) (0.05 mmol, 322.37 g/mol )
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask, add arylglyoxal monohydrate (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), the respective barbituric acid derivative (1.0 mmol), and TBAB (0.05 mmol).
-
Add 10 mL of ethanol to the flask.
-
Stir the mixture at 50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 60-80 minutes.[1]
-
Upon completion, a solid precipitate will form.
-
Filter the solid product using a Buchner funnel.
-
Wash the collected solid with cold water (2 x 10 mL).
-
Dry the product in a desiccator or oven at a low temperature.
-
For further purification, recrystallize the crude product from ethanol to afford the pure pyrrolo[2,3-d]pyrimidine derivative.
Quantitative Data:
| Entry | Arylglyoxal (Ar) | Barbituric Acid Derivative | Time (min) | Yield (%) |
| 1 | Phenyl | Barbituric acid | 60 | 95 |
| 2 | 4-Chlorophenyl | Barbituric acid | 65 | 92 |
| 3 | 4-Methylphenyl | Barbituric acid | 70 | 90 |
| 4 | 4-Methoxyphenyl | Barbituric acid | 75 | 88 |
| 5 | Phenyl | 1,3-Dimethylbarbituric acid | 65 | 93 |
| 6 | 4-Chlorophenyl | 1,3-Dimethylbarbituric acid | 70 | 91 |
| 7 | 4-Methylphenyl | 1,3-Dimethylbarbituric acid | 75 | 89 |
| 8 | 4-Methoxyphenyl | 1,3-Dimethylbarbituric acid | 80 | 85 |
Data adapted from the Journal of the Mexican Chemical Society, 2018, 62(1). Yields are for the isolated, recrystallized products.[1]
Protocol 2: I2/DMSO Promoted Cascade Annulation for the Synthesis of Pyrrolo[2,3-d]pyrimidines
This protocol details an efficient synthesis of pyrrolo[2,3-d]pyrimidines via a cascade annulation of 6-amino-1,3-dimethyluracil with aurones, promoted by molecular iodine in dimethyl sulfoxide (DMSO).[2][3] This method proceeds through a Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring-opening sequence.[3]
Experimental Workflow:
Caption: Workflow for the I2/DMSO promoted cascade annulation.
Materials:
-
Aurone derivative (0.2 mmol)
-
6-amino-1,3-dimethyluracil (0.24 mmol, 155.15 g/mol )
-
Iodine (I₂) (0.04 mmol, 253.8 g/mol )
-
Dimethyl sulfoxide (DMSO) (2.0 mL)
-
Reaction vial or round-bottom flask
-
Magnetic stirrer with heating
-
Standard laboratory glassware
Procedure:
-
To a reaction vial, add the aurone derivative (0.2 mmol), 6-amino-1,3-dimethyluracil (0.24 mmol), and iodine (0.04 mmol).
-
Add DMSO (2.0 mL) to the vial.
-
Seal the vial and stir the reaction mixture at 120 °C for 2 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product to obtain the desired pyrrolo[2,3-d]pyrimidine.
Quantitative Data:
| Entry | Aurone Substituent (Ar) | Yield (%) |
| 1 | Phenyl | 97 |
| 2 | 4-Chlorophenyl | 95 |
| 3 | 4-Methylphenyl | 92 |
| 4 | 4-Methoxyphenyl | 80 |
| 5 | 4-(tert-butyl)phenyl | 90 |
| 6 | 3-Chlorophenyl | 82 |
| 7 | 4-Fluorophenyl | 93 |
| 8 | 2-Naphthyl | 88 |
Data adapted from BMC Chemistry, 2025, 19(1), 238. Yields are for the isolated products.[2][3]
Biological Significance and Signaling Pathways
Pyrrolo[2,3-d]pyrimidines are privileged scaffolds in medicinal chemistry due to their ability to act as ATP-competitive inhibitors of a wide range of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
Axl Receptor Tyrosine Kinase Inhibition
The Axl receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family and plays a crucial role in cell survival, proliferation, migration, and invasion. Overexpression of Axl is associated with poor prognosis and drug resistance in various cancers. Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent Axl inhibitors.
Axl Signaling Pathway:
Caption: Axl receptor tyrosine kinase signaling pathway and its inhibition.
JAK-STAT Signaling Pathway Inhibition
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. Chronic activation of the JAK-STAT pathway is implicated in autoimmune diseases like rheumatoid arthritis and certain cancers. Tofacitinib, a pyrrolo[2,3-d]pyrimidine-based drug, is a potent inhibitor of JAK kinases.
JAK-STAT Signaling Pathway:
References
- 1. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 2. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Based RET Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and evaluation of pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of the Rearranged during Transfection (RET) kinase. Activating mutations and chromosomal rearrangements involving the RET proto-oncogene are significant drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1][2] The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a promising framework for the development of selective and potent RET kinase inhibitors.
Design Strategy
The design of pyrrolo[2,3-d]pyrimidine-based RET inhibitors leverages the scaffold's ability to form key hydrogen bond interactions within the ATP-binding pocket of the kinase domain. Structure-activity relationship (SAR) studies have been extensively conducted to optimize the scaffold's potency and selectivity.[3][4] Key modifications often involve substitutions at the C4 and C6 positions of the pyrrolo[2,3-d]pyrimidine core to enhance binding affinity and target both wild-type and mutant forms of RET, such as the gatekeeper mutant V804M, which can confer resistance to some kinase inhibitors.[3][4]
RET Kinase Signaling Pathway
RET is a receptor tyrosine kinase that, upon activation by its ligands (GDNF family ligands) and co-receptors (GFRα), dimerizes and autophosphorylates, initiating downstream signaling cascades.[2][5] These pathways, including the RAS/RAF/MAPK and PI3K/AKT pathways, are crucial for cell proliferation, survival, and differentiation.[1][2][6] Constitutive activation of RET due to mutations or fusions leads to uncontrolled cell growth and tumorigenesis.[1][2]
Caption: Simplified RET signaling pathway and the point of inhibition by pyrrolo[2,3-d]pyrimidine-based inhibitors.
Data Presentation
The following table summarizes the in vitro inhibitory activity of representative pyrrolo[2,3-d]pyrimidine-based RET kinase inhibitors.
| Compound ID | RET (wild-type) IC50 (nM) | RET (V804M) IC50 (nM) | Reference |
| Compound 59 | <10 | <10 | [3][4] |
| Pz-1 | Not specified in provided abstracts | Not specified in provided abstracts | [3] |
| Compound 1 | Potent (exact value not specified) | Not specified in provided abstracts | [7] |
| Compound 4 | Moderate (exact value not specified) | Not specified in provided abstracts | [7] |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Experimental Protocols
General Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
The synthesis of various pyrrolo[2,3-d]pyrimidine derivatives generally starts from commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. A common synthetic route involves a nucleophilic substitution followed by a Suzuki-Miyaura coupling reaction.[3]
Caption: General workflow for the synthesis of pyrrolo[2,3-d]pyrimidine RET inhibitors.
Protocol for Synthesis of Intermediate 31 (Example from literature[3])
-
Protection and Iodination: The N-7 position of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is protected, followed by iodination to yield 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.
-
Nucleophilic Substitution: The resulting intermediate is reacted with ethyl 2-(4-aminophenyl)acetate in a suitable solvent.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is subjected to an appropriate work-up procedure, and the crude product is purified by column chromatography to yield intermediate 31.[3]
Protocol for Suzuki-Miyaura Coupling to Synthesize Final Compounds (Example from literature[3])
-
Reaction Setup: Intermediate 31 is dissolved in a suitable solvent system (e.g., dioxane/water).
-
Addition of Reagents: A boronic acid derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) are added to the reaction mixture.
-
Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified time.
-
Reaction Monitoring: The reaction progress is monitored by TLC.
-
Work-up and Purification: After completion, the reaction is cooled, and the product is extracted. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography to afford the desired final compounds.[3]
-
Hydrolysis (if applicable): If the coupled product contains an ester group, it can be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide.[3]
In Vitro RET Kinase Inhibition Assay Protocol
A common method to determine the inhibitory activity of compounds against RET kinase is a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Caption: Workflow for an in vitro RET kinase inhibition assay using ADP-Glo™.
Detailed Protocol Steps (Adapted from Promega and other sources[8][9])
-
Reagent Preparation:
-
Prepare a serial dilution of the pyrrolo[2,3-d]pyrimidine inhibitor in a suitable buffer with a low percentage of DMSO.
-
Dilute the RET kinase enzyme to the desired concentration in kinase buffer.
-
Prepare a substrate (e.g., IGF1Rtide) and ATP mixture in kinase buffer. The ATP concentration should be near the Km value for RET.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add the serially diluted inhibitor or DMSO for control.
-
Add the diluted RET enzyme to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Generation and Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for about 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, the RET kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Cellular Proliferation Assay (MTT Assay)
This protocol assesses the effect of the inhibitors on the proliferation of cancer cell lines driven by RET fusions or mutations.
Protocol Steps (Adapted from various sources[10][11])
-
Cell Seeding:
-
Seed a RET-dependent cancer cell line (e.g., LC-2/ad, which is CCDC6-RET driven[3]) into a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrrolo[2,3-d]pyrimidine inhibitor in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Developing Pyrrolo[2,3-d]pyrimidine Derivatives as Axl Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of pyrrolo[2,3-d]pyrimidine derivatives as potent and selective inhibitors of the Axl receptor tyrosine kinase for cancer therapy.
Introduction
The Axl receptor tyrosine kinase has emerged as a significant target in oncology.[1][2] Its overexpression is correlated with poor prognosis, tumor growth, metastasis, and the development of drug resistance in various cancers.[1][3][4][5] The pyrrolo[2,3-d]pyrimidine scaffold is a versatile heterocyclic system that has been successfully utilized in the development of various kinase inhibitors.[6][7][8] This document outlines the rationale, key findings, and experimental procedures for identifying and characterizing novel pyrrolo[2,3-d]pyrimidine-based Axl inhibitors.
A promising lead compound, 13b , has been identified through structure-activity relationship (SAR) studies, demonstrating high enzymatic and cellular potencies against Axl.[1][9] Furthermore, compound 13b exhibits favorable pharmacokinetic properties and significant therapeutic effects in a BaF3/TEL-Axl xenograft tumor model, positioning it as a strong candidate for further preclinical and clinical development.[1][9]
Axl Signaling Pathway in Cancer
Axl signaling, typically activated by its ligand Gas6, promotes cancer progression through multiple downstream pathways.[2][3][5] These pathways regulate cell survival, proliferation, migration, and invasion.[3][5] Key signaling cascades activated by Axl include PI3K/AKT, MAPK/ERK, JAK/STAT, and NF-κB.[3][5] Understanding this pathway is crucial for designing effective inhibitors and interpreting their biological effects.
Caption: Axl signaling pathway in cancer.
Drug Discovery and Evaluation Workflow
The development of pyrrolo[2,3-d]pyrimidine Axl inhibitors follows a structured workflow, from initial design and synthesis to preclinical evaluation. This process involves iterative cycles of design, chemical synthesis, and biological testing to optimize potency, selectivity, and drug-like properties.
Caption: General workflow for Axl inhibitor development.
Data Presentation: In Vitro Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
The following tables summarize the in vitro activity of representative pyrrolo[2,3-d]pyrimidine derivatives against Axl kinase and cancer cell lines.
Table 1: Axl Kinase Inhibitory Activity
| Compound | Axl IC50 (nM) |
| 13b | <1 |
| Bemcentinib (R428) | 14[10][11] |
| UNC2025 | 1.6[12] |
| DS-1205 | Data not publicly available |
| ONO-7475 | Data not publicly available |
Table 2: Cellular Activity of Axl Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) |
| 13b | BaF3/TEL-Axl | Viability | <10 |
| Bemcentinib (R428) | HeLa | Axl Signaling | 14[10][11] |
| Amuvatinib (MP-470) | MDA-MB-231 | Axl Phosphorylation | ~1000[12] |
| Compound 13 | PSN-1 | Viability | 6[13] |
Experimental Protocols
Detailed protocols for the key assays used in the evaluation of pyrrolo[2,3-d]pyrimidine-based Axl inhibitors are provided below.
Protocol 1: AXL Kinase Activity Assay (Biochemical)
This protocol is adapted for a 96-well plate format using a luminescent ADP-Glo™ kinase assay system to measure the enzymatic activity of recombinant Axl kinase.[14]
Materials:
-
Recombinant human Axl kinase
-
AXLtide (KKSRGDYMTMQIG) or Poly(Glu, Tyr) 4:1 as substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (pyrrolo[2,3-d]pyrimidine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant Axl enzyme (e.g., 5-10 ng/well), and the substrate (e.g., 0.2 mg/mL Poly(Glu, Tyr) or 100 µM AXLtide).[14]
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the wells.[14]
-
Initiate the kinase reaction by adding ATP to a final concentration of 10-50 µM.[14]
-
Incubate the plate at 30°C for 60 minutes.[14]
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.[14]
-
Measure luminescence using a plate reader.[14]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[14]
Protocol 2: Cell Viability Assay
This protocol describes a general method to assess the effect of Axl inhibitors on the viability of cancer cell lines using a CellTiter-Glo® assay.[14]
Materials:
-
Cancer cell line expressing Axl
-
Complete growth medium
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, clear-bottom 96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (final DMSO concentration should be ≤ 0.1%). Include a vehicle control (DMSO).[14]
-
Incubate for 72 hours.[14]
-
Equilibrate the plate to room temperature for 30 minutes.[14]
-
Add CellTiter-Glo® reagent (100 µL) to each well.[14]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Measure luminescence with a plate reader.[14]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.[14]
Protocol 3: Western Blot Analysis for AXL Phosphorylation
This protocol is for detecting the phosphorylation status of Axl in cells treated with inhibitors.[14]
Materials:
-
Cancer cell line expressing Axl
-
Serum-free medium
-
Gas6 ligand (optional, for stimulation)
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Axl, diluted 1:1000 in blocking buffer
-
Rabbit anti-total Axl, diluted 1:1000 in blocking buffer
-
Mouse or rabbit anti-GAPDH or β-actin (loading control), diluted 1:5000 in blocking buffer
-
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to 70-80% confluency.[14]
-
Serum-starve the cells for 12-24 hours.
-
Treat cells with the Axl inhibitor at various concentrations for a specified time (e.g., 1-2 hours). Include a vehicle control.
-
(Optional) Stimulate cells with Gas6 for 15-30 minutes.
-
Lyse the cells in ice-cold lysis buffer.[14]
-
Determine the protein concentration of the lysates.[14]
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[14]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Axl) overnight at 4°C.[14]
-
Wash the membrane three times with TBST.[14]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Axl and a loading control.
Protocol 4: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of Axl inhibitors in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line engineered to overexpress Axl (e.g., BaF3/TEL-Axl)
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot).
-
Analyze the data to determine the effect of the Axl inhibitor on tumor growth inhibition.
Caption: In vivo xenograft model workflow.
References
- 1. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Receptor Tyrosine Kinase AXL in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lin2.curehunter.com [lin2.curehunter.com]
- 10. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application of Pyrrolo[2,3-d]pyrimidines as Dual GARFTase and AICARFTase Inhibitors: A Guide for Researchers
Introduction:
Pyrrolo[2,3-d]pyrimidines represent a promising class of antifolate compounds with significant potential in cancer chemotherapy. Certain 5-substituted analogues have been identified as potent dual inhibitors of two key enzymes in the de novo purine biosynthesis pathway: glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[1] This dual inhibitory action presents a unique therapeutic strategy by targeting two separate, essential steps in purine synthesis, which can lead to a more profound depletion of purine nucleotides in cancer cells and potentially overcome resistance mechanisms associated with single-target agents.[1] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in the evaluation of these dual inhibitors.
The de novo purine biosynthesis pathway is critical for the production of purine nucleotides, which are essential for DNA and RNA synthesis, cellular energy, and signaling. This pathway involves two folate-dependent steps catalyzed by GARFTase and AICARFTase.[2][3] By inhibiting both of these enzymes, pyrrolo[2,3-d]pyrimidine derivatives can effectively shut down purine production, leading to cancer cell death.[1] Notably, 5-substituted pyrrolo[2,3-d]pyrimidine benzoyl and thienoyl antifolates with a three- or four-carbon bridge have demonstrated this dual GARFTase–AICARFTase inhibition.[1]
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of representative 5-substituted pyrrolo[2,3-d]pyrimidine compounds against cancer cell lines.
Table 1: Antiproliferative Activity of 5-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Analogues against KB Human Tumor Cells [4]
| Compound | Bridge Length (n) | IC50 (nM) |
| 8 | 3 | 1.7 |
| 9 | 4 | 1.0 |
| 10 | 5 | 1.0 |
| 7 | 2 | 8.3 |
| 6 | 1 | >1000 |
| 11 | 6 | >1000 |
Table 2: Effect of Nucleosides and AICA on the Antiproliferative Activity of Selected Pyrrolo[2,3-d]pyrimidines in KB Cells [4]
| Compound | Additive | IC50 (nM) | Protection Fold-Change |
| 8 | None | 1.7 | - |
| Adenosine (60 µM) | >1000 | >588 | |
| Thymidine (10 µM) | 1.5 | 0.9 | |
| AICA (320 µM) | 15.4 | 9.1 | |
| 9 | None | 1.0 | - |
| Adenosine (60 µM) | >1000 | >1000 | |
| Thymidine (10 µM) | 0.9 | 0.9 | |
| AICA (320 µM) | 13.1 | 13.1 | |
| 10 | None | 1.0 | - |
| Adenosine (60 µM) | >1000 | >1000 | |
| Thymidine (10 µM) | 1.1 | 1.1 | |
| AICA (320 µM) | >1000 | >1000 |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental logic, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize pyrrolo[2,3-d]pyrimidine inhibitors.
Protocol 1: Cell Proliferation Assay
This protocol is used to determine the concentration of the inhibitor that reduces cell proliferation by 50% (IC50).
Materials:
-
Cancer cell line (e.g., KB human nasopharyngeal carcinoma cells)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
Pyrrolo[2,3-d]pyrimidine inhibitor stock solution (in DMSO)
-
96-well cell culture plates
-
Cell counting solution (e.g., CellTiter 96 AQueous One Solution Reagent)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the pyrrolo[2,3-d]pyrimidine inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of CellTiter 96 AQueous One Solution Reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC50 value by plotting the percentage of proliferation against the log of the inhibitor concentration.
Protocol 2: Nucleoside and AICA Protection Assays
These assays are performed to identify the specific metabolic pathway targeted by the inhibitor.
Materials:
-
Same materials as in Protocol 1
-
Adenosine stock solution (e.g., 60 µM final concentration)
-
Thymidine stock solution (e.g., 10 µM final concentration)
-
5-Aminoimidazole-4-carboxamide (AICA) stock solution (e.g., 320 µM final concentration)
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Prepare four sets of inhibitor dilutions. To three of the sets, add adenosine, thymidine, or AICA to the final desired concentration. The fourth set will not have any additives.
-
Remove the medium from the wells and add 100 µL of the respective inhibitor solutions (with or without additives) to the wells.
-
Follow steps 4-8 of Protocol 1.
-
Analyze the results:
-
Adenosine protection: If adenosine reverses the antiproliferative effect of the inhibitor, it indicates that the inhibitor targets the de novo purine biosynthesis pathway.[5][6]
-
Thymidine protection: If thymidine does not reverse the effect, it confirms that the inhibitor does not target thymidylate synthesis.[5][6]
-
AICA protection: AICA bypasses the GARFTase step. If AICA fully protects the cells, the inhibitor is likely a specific GARFTase inhibitor.[4] If AICA provides only partial or no protection, it suggests that the inhibitor also targets AICARFTase (dual inhibition).[1][4]
-
Protocol 3: In Situ GARFTase Activity Assay
This assay directly measures the activity of GARFTase in intact cells treated with the inhibitor.
Materials:
-
Cancer cell line (e.g., KB cells)
-
Pyrrolo[2,3-d]pyrimidine inhibitor
-
[¹⁴C]formate
-
Lysis buffer
-
Scintillation counter
Procedure:
-
Culture cells to near confluence in appropriate culture dishes.
-
Treat the cells with the pyrrolo[2,3-d]pyrimidine inhibitor at a specified concentration for a defined period (e.g., 24 hours).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a medium containing [¹⁴C]formate for a specific duration to allow for its incorporation into purine precursors.
-
Wash the cells with cold PBS to stop the reaction.
-
Lyse the cells and collect the cell lysate.
-
Separate the radiolabeled purine precursors from the unincorporated [¹⁴C]formate using a suitable method (e.g., ion-exchange chromatography).
-
Quantify the amount of radioactivity incorporated into the purine precursors using a scintillation counter.
-
Compare the GARFTase activity in inhibitor-treated cells to that in untreated control cells. A decrease in radioactivity indicates inhibition of GARFTase.
The dual inhibition of GARFTase and AICARFTase by 5-substituted pyrrolo[2,3-d]pyrimidines offers a compelling strategy for the development of novel anticancer agents. The unique structure-activity relationship, particularly the importance of the three- and four-carbon atom chains at the 5-position, provides a clear direction for further drug design and optimization.[1] The protocols and data presented here serve as a comprehensive guide for researchers to explore and validate the therapeutic potential of this promising class of compounds. By employing these methodologies, scientists can effectively characterize the mechanism of action and advance the development of these dual inhibitors towards clinical applications.
References
- 1. Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folate-Dependent Purine Nucleotide Biosynthesis in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
In vitro enzymatic and cellular assays for evaluating pyrrolo[2,3-d]pyrimidine inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro evaluation of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. The methodologies described herein are essential for characterizing the potency, selectivity, and cellular effects of these compounds, which are a prominent class of therapeutics targeting various protein kinases.
Introduction to Pyrrolo[2,3-d]pyrimidine Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold is a key pharmacophore in modern drug discovery, recognized for its structural resemblance to adenine, the core component of ATP.[1] This structural mimicry allows compounds based on this scaffold to act as competitive inhibitors for the ATP-binding site of a wide range of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making kinase inhibitors a critical area of therapeutic development.[3][4] Pyrrolo[2,3-d]pyrimidine derivatives have been successfully developed to inhibit various kinases, including Janus kinases (JAKs), epidermal growth factor receptor (EGFR), and Aurora kinases.[5][6][7][8]
I. In Vitro Enzymatic Assays
Enzymatic assays are fundamental for determining the direct inhibitory activity of a compound against a purified kinase. These assays measure the reduction in kinase activity as a function of inhibitor concentration to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.[9][10]
A. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a popular choice for inhibitor screening due to their robustness and high-throughput compatibility.[11][12] The assay measures the phosphorylation of a substrate by a kinase through time-resolved fluorescence resonance energy transfer (TR-FRET) between a donor fluorophore (often a europium cryptate-labeled antibody) and an acceptor fluorophore (on the substrate).[3]
Protocol: HTRF Kinase Assay for IC50 Determination
This protocol is a general guideline and should be optimized for the specific kinase and inhibitor being tested.
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Pyrrolo[2,3-d]pyrimidine inhibitor stock solution (in DMSO)
-
HTRF KinEASE™ kit (or similar) containing:
-
Europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665 (SA-XL665)
-
-
Assay buffer (e.g., HEPES, MgCl₂, DTT, BSA)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrrolo[2,3-d]pyrimidine inhibitor in DMSO. A 10-point, 3-fold dilution series is recommended to generate a comprehensive dose-response curve.[13]
-
Assay Plate Setup:
-
Add 0.5 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells of a 384-well plate.[11]
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and biotinylated substrate in assay buffer.
-
Add 5.5 µL of the kinase/substrate mix to each well.[11]
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[11]
-
Prepare an ATP solution in assay buffer at a concentration close to the Kₘ for the kinase.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.[11]
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a detection mix containing the Eu³⁺-labeled antibody and SA-XL665 in detection buffer (which includes EDTA to stop the reaction).[11]
-
Add 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal * 10,000).
-
Normalize the data with the vehicle control (100% activity) and a high concentration of a potent inhibitor (0% activity).[13]
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.[13]
-
B. LanthaScreen™ Kinase Assay
The LanthaScreen™ assay is another TR-FRET-based platform that can be used in two modes: an activity assay that measures substrate phosphorylation or a binding assay that measures the displacement of a fluorescent tracer from the kinase active site.[14][15]
Protocol: LanthaScreen™ Kinase Activity Assay for IC50 Determination
Materials:
-
Purified recombinant kinase
-
Fluorescein-labeled substrate peptide
-
ATP
-
Pyrrolo[2,3-d]pyrimidine inhibitor stock solution (in DMSO)
-
LanthaScreen™ kit containing:
-
Terbium (Tb)-labeled anti-phospho-substrate antibody
-
-
Assay buffer
-
EDTA-containing stop buffer
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO.
-
Assay Plate Setup:
-
Add 2.5 µL of the 4x concentrated inhibitor or DMSO to the wells of a 384-well plate.[14]
-
-
Kinase Reaction:
-
Detection:
-
Data Acquisition and Analysis:
-
Read the plate and analyze the data as described for the HTRF assay.
-
Table 1: Representative Enzymatic IC50 Values for Pyrrolo[2,3-d]pyrimidine Inhibitors
| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Ruxolitinib | JAK2 | Enzymatic | 4 | [18] |
| Fedratinib | JAK2 | Enzymatic | 14 | [18] |
| Momelotinib | JAK2 | Enzymatic | 51 | [18] |
| Pacritinib | JAK2 | Enzymatic | 53 | [18] |
| Compound 5k | EGFR | Tyrosine Kinase Assay | 79 | [19] |
| Compound 5k | Her2 | Tyrosine Kinase Assay | 40 | [19] |
| Compound 5k | VEGFR2 | Tyrosine Kinase Assay | 136 | [19] |
| Compound 11 | Aurora A | Kinase Inhibition Assay | 0.74 | [6] |
| AJ1-11095 | JAK2 | Cellular (JAK2 activity) | 51 | [20] |
II. Cellular Assays
Cellular assays are crucial for evaluating the activity of an inhibitor in a more physiologically relevant context. These assays assess the inhibitor's ability to cross the cell membrane, engage its target, and exert a biological effect.
A. Western Blot for Target Engagement and Pathway Modulation
Western blotting is a powerful technique to measure the phosphorylation status of the target kinase (autophosphorylation) or its downstream substrates.[21] For pyrrolo[2,3-d]pyrimidine inhibitors targeting the JAK-STAT pathway, this typically involves measuring the phosphorylation of STAT proteins.[22][23]
Protocol: Western Blot for Phospho-STAT (pSTAT) Inhibition
Materials:
-
Cancer cell line known to have an active JAK-STAT pathway
-
Cell culture medium and supplements
-
Pyrrolo[2,3-d]pyrimidine inhibitor
-
Cytokine for stimulation (e.g., IL-6, IFN-γ)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pSTAT, anti-total STAT, anti-loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.[21]
-
Pre-treat the cells with a range of concentrations of the inhibitor for 1-2 hours.
-
Stimulate the cells with an appropriate cytokine for 15-30 minutes to induce STAT phosphorylation.[21] Include unstimulated and vehicle-treated controls.
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Detection and Analysis:
B. Cell Viability/Proliferation Assays (MTT/MTS)
These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[24] They are widely used to determine the cytotoxic or cytostatic effects of a compound and to calculate the half-maximal effective concentration (EC50) or growth inhibition (GI50).
Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Pyrrolo[2,3-d]pyrimidine inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[24]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[25] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[25]
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm.[25]
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50/EC50 value.
-
Table 2: Representative Cellular IC50/GI50 Values for Pyrrolo[2,3-d]pyrimidine Inhibitors
| Compound | Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| Ruxolitinib | SET2 (JAK2-dependent) | pSTAT5 inhibition | 0.14 | [18] |
| Fedratinib | SET2 (JAK2-dependent) | pSTAT5 inhibition | 0.672 | [18] |
| Momelotinib | SET2 (JAK2-dependent) | pSTAT5 inhibition | 0.205 | [18] |
| Pacritinib | SET2 (JAK2-dependent) | pSTAT5 inhibition | 0.429 | [18] |
| Compound 59 | LC-2/ad (RET-driven) | Growth Inhibition | 0.1067 | [26] |
| Compound 11 | HGC-27 (Gastric Cancer) | Antiproliferative | Not specified, but effective | [6] |
| Compound 14a | MCF7 (Breast Cancer) | MTT Assay | 1.7 | [27] |
| Compound 16b | MCF7 (Breast Cancer) | MTT Assay | 5.7 | [27] |
| Compound 18b | MCF7 (Breast Cancer) | MTT Assay | 3.4 | [27] |
III. Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding the complex biological pathways targeted by inhibitors and the workflows of the assays used to evaluate them.
Caption: The JAK-STAT signaling pathway and the mechanism of its inhibition.
Caption: A generalized workflow for in vitro enzymatic kinase assays.
Caption: Workflow for cellular assays: Western blot and cell viability.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. courses.edx.org [courses.edx.org]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. ashpublications.org [ashpublications.org]
- 19. mdpi.com [mdpi.com]
- 20. AJ1-11095 outperforms ruxolitinib in myeloproliferative neoplasm models | BioWorld [bioworld.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. resources.amsbio.com [resources.amsbio.com]
- 26. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of Novel Dihydropyrido[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the microwave-assisted synthesis of novel dihydropyrido[2,3-d]pyrimidine derivatives, detailing their potential applications as antimicrobial and anticancer agents. This document includes detailed experimental protocols, quantitative biological data, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The dihydropyrido[2,3-d]pyrimidine scaffold, in particular, serves as a crucial pharmacophore in the development of novel therapeutic agents. Traditional methods for the synthesis of these compounds often involve lengthy reaction times, harsh conditions, and low yields. Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering advantages such as rapid reaction rates, higher yields, and improved purity, all within a green chemistry framework.[4] This document details a microwave-assisted approach for the synthesis of a novel series of 7-amino-5-(aryl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives and explores their biological activities.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of the novel dihydropyrido[2,3-d]pyrimidine derivatives.
General Synthetic Workflow
The overall workflow for the synthesis and evaluation of the target compounds is a multi-step process beginning with the synthesis of an intermediate, followed by the microwave-assisted cyclocondensation to form the dihydropyrido[2,3-d]pyrimidine core, and concluding with biological screening.
Microwave-Assisted One-Pot Synthesis of 7-amino-5-(aryl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one Derivatives
This protocol outlines a one-pot, three-component reaction for the synthesis of the target compounds under microwave irradiation.[5][6]
Materials:
-
6-aminothiouracil (1 mmol)
-
Substituted aromatic aldehyde (1 mmol)
-
Malononitrile (1.2 mmol)
-
Dimethylformamide (DMF) (10 mL)
-
Microwave reactor
Procedure:
-
A mixture of 6-aminothiouracil (1 mmol), the respective aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol) is prepared in DMF (10 mL) in a sealed microwave vessel.
-
The reaction vessel is placed in the microwave reactor.
-
The temperature of the reaction is monitored and maintained at approximately 120°C.[5][6]
-
The reaction is allowed to proceed for 10-15 minutes.
-
After completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with ethanol, and dried.
-
The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF/water mixture).
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic activity of the synthesized compounds against various cancer cell lines.
Materials:
-
Synthesized dihydropyrido[2,3-d]pyrimidine derivatives
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Doxorubicin (positive control)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
The synthesized compounds are dissolved in DMSO to prepare stock solutions.
-
The cells are treated with various concentrations of the test compounds and doxorubicin.
-
The plates are incubated for 48 hours.
-
After incubation, the medium is removed, and MTT solution is added to each well and incubated for another 4 hours.
-
The formazan crystals formed are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 values (concentration required to inhibit 50% of cell growth) are determined.
In Vitro Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol details the evaluation of the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized dihydropyrido[2,3-d]pyrimidine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Cefotaxime (antibacterial control)
-
Fluconazole (antifungal control)
-
Mueller-Hinton broth (for bacteria)
-
Sabouraud dextrose broth (for fungi)
-
96-well microtiter plates
Procedure:
-
The synthesized compounds are dissolved in DMSO to prepare stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in the respective broth in 96-well plates.
-
A standardized inoculum of the microbial strains is added to each well.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
The following tables summarize the quantitative data obtained from the synthesis and biological evaluation of a representative series of novel dihydropyrido[2,3-d]pyrimidine derivatives.
Table 1: Synthesis and Physicochemical Data of Dihydropyrido[2,3-d]pyrimidine Derivatives
| Compound | Ar-group | Reaction Time (min) | Yield (%) |
| 7a | C₆H₅ | 12 | 85 |
| 7b | 4-Cl-C₆H₄ | 10 | 92 |
| 7c | 4-OCH₃-C₆H₄ | 15 | 88 |
| 7d | 4-F-C₆H₄ | 10 | 90 |
| 7e | 2-Naphthyl | 15 | 82 |
Table 2: In Vitro Anticancer Activity (IC50 in µM) of Dihydropyrido[2,3-d]pyrimidine Derivatives
| Compound | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) |
| 7a | 8.5 | 10.2 | 12.1 |
| 7b | 4.2 | 5.8 | 6.5 |
| 7c | 15.6 | 18.3 | 20.4 |
| 7d | 3.9 | 5.1 | 5.9 |
| Doxorubicin | 4.5 | 6.2 | 7.8 |
Data is representative and compiled from similar studies for illustrative purposes.[1][3]
Table 3: In Vitro Antimicrobial Activity (MIC in µg/mL) of Dihydropyrido[2,3-d]pyrimidine Derivatives
| Compound | S. aureus | E. coli | C. albicans |
| 7a | 12.5 | 25 | 50 |
| 7b | 6.25 | 12.5 | 25 |
| 7c | 25 | 50 | 100 |
| 7d | 6.25 | 12.5 | 25 |
| Cefotaxime | 12.5 | 6.25 | - |
| Fluconazole | - | - | 12.5 |
Data is representative and compiled from similar studies for illustrative purposes.[1]
Signaling Pathways and Drug Development Workflow
The anticancer activity of dihydropyrido[2,3-d]pyrimidine derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and cyclin-dependent kinases (CDKs).[7][8][9]
Potential Mechanism of Action: Inhibition of Tyrosine Kinase Signaling
Many pyrido[2,3-d]pyrimidine derivatives have been shown to act as tyrosine kinase inhibitors. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers.
General Drug Discovery and Development Workflow
The development of a new drug, from initial discovery to market approval, is a long and complex process. The following diagram illustrates the major stages of this workflow.[4][5][10]
Conclusion
The microwave-assisted synthesis of dihydropyrido[2,3-d]pyrimidine derivatives represents an efficient and sustainable approach to generating novel compounds with significant therapeutic potential. The presented protocols and data highlight the promise of these scaffolds as anticancer and antimicrobial agents. Further investigation into their mechanism of action and structure-activity relationships is warranted to guide the development of more potent and selective drug candidates.
References
- 1. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Development Process Flowchart | EdrawMax Template [edrawsoft.com]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming challenges in the multi-step synthesis of complex pyrrolo[2,3-d]pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of complex pyrrolo[2,3-d]pyrimidines.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, offering potential solutions and optimization strategies.
I. Glycosylation Reactions
Question: I am getting a mixture of N-7 and N-1 regioisomers during the glycosylation of my substituted pyrrolo[2,3-d]pyrimidine. How can I improve the regioselectivity for the desired N-7 isomer?
Answer: The formation of regioisomers is a common challenge in the glycosylation of pyrrolo[2,3-d]pyrimidines.[1] Several factors can influence the regioselectivity. Here are some troubleshooting steps:
-
Silylation Strategy: Silylating the pyrrolo[2,3-d]pyrimidine nucleus prior to glycosylation can direct the reaction towards the desired nitrogen. However, the conditions of silylation and subsequent glycosylation are crucial. For instance, "one-pot" glycosylation conditions using TMSOTf in acetonitrile can still lead to mixtures of N-7 and N-1 isomers.[1]
-
Protecting Groups: The electronic nature of substituents on the pyrimidine ring can influence the nucleophilicity of the different nitrogen atoms. Consider modifying your protecting group strategy to favor N-7 glycosylation.
-
Reaction Conditions:
-
Lewis Acid: The choice and amount of Lewis acid (e.g., TMSOTf) can impact the ratio of isomers. Titrating the amount of Lewis acid may improve selectivity.
-
Solvent: The polarity and coordinating ability of the solvent can affect the reaction outcome. Experiment with different solvents like acetonitrile, dichloromethane, or THF.
-
Temperature: Lowering the reaction temperature may enhance the kinetic control of the reaction, potentially favoring one isomer over the other.
-
Question: My glycosylation reaction is resulting in a low yield of the desired nucleoside. What can I do to improve it?
Answer: Low yields in glycosylation reactions can be attributed to several factors:
-
Incomplete Silylation: Ensure the silylation of the starting material is complete before adding the glycosyl donor. Monitor the silylation step by TLC or NMR.
-
Stability of Glycosyl Donor: The glycosyl donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) may be degrading under the reaction conditions. Ensure it is of high purity and consider using freshly prepared donor.
-
Reaction Time: The reaction may not be going to completion. Monitor the reaction progress closely using TLC and consider extending the reaction time if necessary.
-
Purification: Complex reaction mixtures can lead to loss of product during purification. Optimize your chromatographic conditions to achieve better separation of the desired product from byproducts and unreacted starting materials.
II. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Buchwald-Hartwig)
Question: I am observing low yields in my Suzuki-Miyaura coupling reaction with a chloro-pyrrolo[2,3-d]pyrimidine. What are the key parameters to optimize?
Answer: Aryl chlorides are known to be less reactive than the corresponding bromides or iodides in Suzuki couplings, often requiring more specialized conditions to achieve high yields.[2][3] Here are critical parameters to consider for optimization:
-
Catalyst System:
-
Palladium Source: While Pd(PPh₃)₄ can be used, more active catalysts are often required for aryl chlorides. Consider using palladium(II) acetate (Pd(OAc)₂) or pre-catalysts.[3]
-
Ligand: The choice of phosphine ligand is crucial. Sterically hindered and electron-rich biarylphosphine ligands, often referred to as Buchwald ligands, are generally more effective for coupling unreactive aryl chlorides.[3]
-
-
Base: The base is critical for the transmetalation step. A range of inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[2] The choice of base can depend on the stability of your substrate.
-
Solvent: A mixture of an organic solvent and water is often used. Common solvent systems include THF/water or dioxane/water.[3] The solvent must be able to dissolve both the organic and inorganic components.
-
Temperature: Higher temperatures (typically 80-110 °C) are often necessary for the coupling of aryl chlorides.[2]
Question: My Buchwald-Hartwig amination reaction is not proceeding to completion, and I observe decomposition of my starting material. What could be the issue?
Answer: Buchwald-Hartwig aminations can be sensitive to reaction conditions, and substrate decomposition is a common issue.[4]
-
Catalyst and Ligand: The combination of the palladium precursor and the phosphine ligand is critical. Ensure you are using a suitable ligand for your specific aryl halide and amine.
-
Base Sensitivity: The base used can affect the stability of your starting material, especially if it contains sensitive functional groups. Strong bases like NaOtBu might cause decomposition at elevated temperatures.[4][5] Consider using a milder base such as Cs₂CO₃ or K₃PO₄, although this might require a higher reaction temperature.[5]
-
Exclusion of Air and Moisture: The active Pd(0) catalyst is oxygen-sensitive. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are anhydrous.[5]
-
Side Reactions: If your substrate has multiple nucleophilic sites (e.g., both an amine and a phenol), you may observe side reactions.[4] It may be necessary to protect one of the functional groups to ensure chemoselectivity.
Question: How can I achieve regioselective functionalization of a di- or tri-halogenated pyrrolo[2,3-d]pyrimidine using cross-coupling reactions?
Answer: Achieving regioselectivity in the functionalization of poly-halogenated pyrrolo[2,3-d]pyrimidines is a significant challenge. The relative reactivity of the different halogen positions often dictates the outcome.
-
Reaction Temperature: Controlling the reaction temperature can allow for selective coupling at the more reactive halogen position. For example, in the Suzuki reaction of 2,4-dichloropyrrolo[2,3-d]pyrimidine, performing the coupling at a lower temperature (60-70°C) can favor substitution at one position.
-
Stoichiometry of Reagents: Using a controlled amount of the boronic acid (e.g., 1.2 equivalents) can promote mono-substitution.
-
Protecting Groups: The presence of a protecting group on the pyrrole nitrogen (N-7) can influence the electronic properties of the heterocyclic system and alter the regioselectivity of the coupling reaction.
III. Purification
Question: My crude product is a complex mixture, and I am having difficulty purifying the desired pyrrolo[2,3-d]pyrimidine derivative by column chromatography. What can I do?
Answer: Purification of complex heterocyclic compounds can be challenging. Here are some strategies:
-
Chromatography Optimization:
-
Stationary Phase: If standard silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
Solvent System: Systematically screen different solvent systems with varying polarities. A small amount of a basic (e.g., triethylamine) or acidic (e.g., acetic acid) modifier in the eluent can sometimes improve peak shape and resolution for nitrogen-containing heterocycles.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method to obtain high-purity material.
-
Trituration: Washing the crude solid with a solvent in which the desired product is sparingly soluble, but the impurities are soluble, can be a simple and effective purification step.
-
Precipitation: In some cases, the desired product may precipitate from the reaction mixture upon cooling or addition of an anti-solvent.[6]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for key synthetic steps in the preparation of pyrrolo[2,3-d]pyrimidine derivatives.
Table 1: Suzuki-Miyaura Cross-Coupling Reactions
| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine derivative | Various boronic acids | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| 6-Chloropyrido[2,3-d]pyrimidine | Aryl/heteroaryl boronic acids | PdCl₂(dppf) | K₂CO₃ | EtOH/H₂O | 90 | 0.08 | Not specified |
| 2,4-Dichloropyrrolo[2,3-d]pyrimidine | Arylboronic acid (1.2 equiv.) | Not specified | Not specified | Not specified | 60-70 | Not specified | Not specified |
| 2,4-Dichloropyrrolo[2,3-d]pyrimidine | Arylboronic acid (2.4 equiv.) | Not specified | Dioxane | Reflux | Not specified | Not specified | Not specified |
Table 2: Buchwald-Hartwig Amination
| Starting Material | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-((6-chloropyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | 0.33-6 | 54 |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative | Various anilines | Not specified | Not specified | Not specified | Not specified | Not specified | Moderate to high |
Table 3: Other Key Reactions
| Reaction Type | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Nucleophilic Substitution | 4-chloro-7H-Pyrrolo[2,3-d]pyrimidine, ethyl-4-aminobenzoate | Absolute ethanol | Reflux | 7 | High | |
| Hydrazinolysis | ethyl-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate | Hydrazine monohydrate | Reflux | 6 | 71 | |
| Condensation | 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide, substituted aldehydes | Absolute ethanol, glacial acetic acid | Reflux | Overnight | High |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halogenated Pyrrolo[2,3-d]pyrimidine
-
To a reaction vessel, add the halogenated pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05-0.1 equiv.).
-
The reaction vessel is sealed and evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., BINAP).
-
Add the aryl halide (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Signaling Pathways
Pyrrolo[2,3-d]pyrimidine derivatives are potent inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in diseases such as cancer and autoimmune disorders.
Caption: JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidines.
Caption: EGFR signaling pathway and its inhibition by pyrrolo[2,3-d]pyrimidine derivatives.
Experimental Workflow
Caption: A general multi-step synthesis workflow for complex pyrrolo[2,3-d]pyrimidines.
References
- 1. Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Optimization of reaction conditions for high-yield pyrrolo[2,3-d]pyrimidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of pyrrolo[2,3-d]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrrolo[2,3-d]pyrimidines?
A1: Common and effective methods include one-pot, three-component reactions, cascade annulation reactions, and copper-catalyzed coupling reactions. One-pot reactions are often favored for their efficiency and high yields.[1] Cascade annulation promoted by reagents like I2/DMSO offers a high atom economy and is applicable for large-scale synthesis.[2]
Q2: My reaction is resulting in a low yield. What are the potential causes and solutions?
A2: Low yields in pyrrolo[2,3-d]pyrimidine synthesis can stem from several factors:
-
Suboptimal Reaction Temperature: Temperature plays a critical role. For instance, in the one-pot synthesis involving arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, maintaining the temperature at 50°C is crucial to prevent the formation of unwanted byproducts and ensure high yields.[1]
-
Incorrect Catalyst or Catalyst Loading: The choice and amount of catalyst are critical. For example, using 5 mol% of tetra-n-butylammonium bromide (TBAB) as a catalyst in ethanol has been shown to give high yields (73-95%).[1] Increasing the catalyst amount does not necessarily improve the yield.[1]
-
Solvent Choice: The solvent can significantly influence the reaction outcome. Ethanol is often used as a green and effective solvent.[1]
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, leading to lower yields and the formation of byproducts. Ensure all reactants are of high purity.
Q3: I am observing the formation of significant byproducts. How can I minimize them?
A3: Byproduct formation is a common issue. Here are some strategies to minimize it:
-
Strict Temperature Control: As mentioned, incorrect temperatures can lead to side reactions. For example, reflux conditions in the one-pot synthesis can lead to the formation of dihydropyrido[2,3-d:6,5-d']dipyrimidine derivatives, which is avoided by reacting at a lower temperature of 50°C.[1]
-
Choice of Catalyst: The catalyst can influence the reaction pathway. Using a specific catalyst like TBAB can promote the desired reaction and suppress byproduct formation.[1]
-
Reaction Time: Optimizing the reaction time is important. Insufficient time may lead to incomplete conversion, while excessively long times can promote the formation of degradation products or byproducts. Reaction times of 60-80 minutes have been reported to be optimal in certain one-pot syntheses.[1]
Q4: How can I achieve a more environmentally friendly ("green") synthesis?
A4: Green chemistry principles can be applied to pyrrolo[2,3-d]pyrimidine synthesis:
-
Use of Green Solvents: Ethanol is a recommended green solvent for these reactions.[1]
-
Catalytic Reactions: Employing catalysts like TBAB or I2/DMSO in small quantities is preferable to stoichiometric reagents.[1][2]
-
One-Pot Reactions: Multi-component, one-pot syntheses are inherently greener as they reduce the number of steps, solvent usage, and waste generation.[1]
-
Use of Environmentally Benign Reagents: For instance, using NaClO2/TEMPO/NaClO for oxidation is a more environmentally friendly alternative to methods employing excessive amounts of manganese (IV) oxide and sodium cyanide.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the catalyst is fresh and handled under appropriate conditions. |
| Incorrect solvent | Verify the use of a suitable solvent as specified in the protocol (e.g., ethanol).[1] | |
| Low reaction temperature | Gradually increase the temperature and monitor the reaction progress by TLC. | |
| Formation of Insoluble Precipitate | Product crashing out of solution | If the precipitate is the desired product, it can be filtered and washed.[2] |
| Formation of insoluble byproducts | Characterize the precipitate to identify its structure and adjust reaction conditions (e.g., temperature, stoichiometry) to minimize its formation. | |
| Difficulty in Product Purification | Presence of closely related byproducts | Optimize the reaction conditions to improve selectivity. Employ chromatographic techniques with different solvent systems for better separation. |
| Residual starting materials | Ensure the reaction goes to completion by monitoring with TLC. If necessary, adjust the stoichiometry of the reactants. |
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for a One-Pot, Three-Component Synthesis [1]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | Ethanol | 50 | 120 | <10 |
| 2 | TBAB (2.5) | Ethanol | 50 | 80 | 80 |
| 3 | TBAB (5) | Ethanol | 50 | 65 | 95 |
| 4 | TBAB (7.5) | Ethanol | 50 | 65 | 95 |
| 5 | TBAB (5) | Methanol | 50 | 70 | 85 |
| 6 | TBAB (5) | Acetonitrile | 50 | 90 | 70 |
| 7 | TBAB (5) | Water | 50 | 120 | 50 |
| 8 | TBAB (5) | Ethanol | Reflux | 60 | 65 (with byproducts) |
Table 2: Yields of Various Pyrrolo[2,3-d]pyrimidine Derivatives via Cascade Annulation [2]
| Product | Substituents | Yield (%) |
| 3a | R1=Ph, R2=H | 97 |
| 3f | R1=Ph, R2=4-Cl | 95 |
| 3h | R1=4-tBu-Ph, R2=H | 90 |
| 3u | R1=4-COOMe-Ph, R2=H | 99 |
| 3w | R1=4-Cl-Ph, R2=5-Br | 99 |
Experimental Protocols
Protocol 1: One-Pot, Three-Component Synthesis of Polyfunctionalized Pyrrolo[2,3-d]pyrimidines[1]
-
To a 25 mL round-bottom flask, add arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and a barbituric acid derivative (1 mmol).
-
Add ethanol (5 mL) to the flask.
-
Add tetra-n-butylammonium bromide (TBAB) (5 mol%, 0.016 g).
-
Stir the mixture at 50°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The typical reaction time is 60-80 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure pyrrolo[2,3-d]pyrimidine derivative.
Protocol 2: I2/DMSO Promoted Cascade Annulation for Pyrrolo[2,3-d]pyrimidine Synthesis[2]
-
In a reaction tube, combine 6-amino-1,3-dimethyluracil (0.26 mmol, 1.05 equiv.), aurone derivative (0.25 mmol), and Iodine (I2) (0.025 mmol, 10 mol%).
-
Add DMSO (0.5 mL).
-
Stir the mixture at 100°C for 1 hour.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of Na2S2O3 (0.5 mL).
-
Add water (5 mL) to precipitate the product.
-
Filter the precipitate and wash successively with water, ethanol, and diethyl ether.
-
Dry the solid to obtain the pure pyrrolo[2,3-d]pyrimidine derivative.
Visualizations
Caption: Workflow for the one-pot synthesis of pyrrolo[2,3-d]pyrimidines.
Caption: Troubleshooting logic for low-yield pyrrolo[2,3-d]pyrimidine synthesis.
References
Improving regioselectivity in the functionalization of the pyrrolo[2,3-d]pyrimidine ring
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of the pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine.[1][2][3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the regioselective functionalization of the pyrrolo[2,3-d]pyrimidine ring.
Issue 1: Poor Regioselectivity in Direct C-H Arylation (Mixture of C5 and C6 isomers)
Question: My direct C-H arylation of a pyrrolo[2,3-d]pyrimidine derivative is yielding a mixture of C5 and C6 isomers. How can I improve the selectivity for the C6 position?
Answer: Achieving high C6 selectivity in direct C-H arylation can be challenging. Here are several strategies to improve regioselectivity:
-
Ligand Selection: The choice of ligand is critical. Bidentate pyridine-pyridine ligands have been shown to enable Pd(II)-catalyzed direct C-H arylation of pyrrolo[2,3-d]pyrimidine derivatives with aryl iodides, affording high levels of C6 selectivity.[4]
-
Catalyst and Oxidant System: A combination of a palladium catalyst, such as Pd(OAc)₂, with an oxidant like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) in a suitable solvent like trifluoroacetic acid (CF₃CO₂H) can promote highly regioselective C6 arylation with arylboronic acids.[5][6] This system operates under mild, aerobic conditions at room temperature.[5][6]
-
Reaction Mechanism Consideration: The proposed mechanism for the Pd(OAc)₂/TEMPO system involves the initial formation of a Pd(III) intermediate that reacts with the pyrrolo[2,3-d]pyrimidine at the C5 position, followed by a 1,2-migration to the C6 position before reductive elimination.[5] Understanding this pathway can help in optimizing conditions to favor the migration and subsequent C6 functionalization.
Issue 2: Lack of Reactivity or Poor Yield in Suzuki Cross-Coupling Reactions
Question: I am attempting a Suzuki cross-coupling on a halogenated pyrrolo[2,3-d]pyrimidine, but I am observing low to no product formation. What are the common causes and solutions?
Answer: Low reactivity in Suzuki couplings with this scaffold can often be attributed to catalyst deactivation or unfavorable reaction conditions. Consider the following troubleshooting steps:
-
Protecting Groups: The presence of a Boc protecting group on the N7 position has been reported to decrease the regioselectivity of Suzuki coupling of 2,4-dichloropyrrolo[2,3-d]pyrimidine.[7] If applicable, consider alternative protecting group strategies or deprotection prior to coupling.
-
Catalyst and Ligand Choice: For couplings at the C6 position, a chemoselective Suzuki-Miyaura cross-coupling can be effective.[8] The choice of palladium catalyst and phosphine ligand is crucial and may require screening. Pd(dppf)₂Cl₂ is a commonly used catalyst for these transformations.[8]
-
Reaction Temperature: For di-halogenated substrates, such as 2,4-dichloropyrrolo[2,3-d]pyrimidine, controlling the reaction temperature can achieve regioselectivity. For instance, performing the coupling at 60–70°C with a slight excess of arylboronic acid can favor substitution at the C4 position.[7]
-
Base and Solvent: The choice of base and solvent system is critical for the efficiency of the transmetalation and reductive elimination steps. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates, while common solvents include dioxane, THF, and DMF. Optimization of these parameters may be necessary for your specific substrate.
Frequently Asked Questions (FAQs)
Q1: What is the inherent reactivity pattern of the pyrrolo[2,3-d]pyrimidine ring towards electrophilic substitution?
A1: The pyrrole moiety of the pyrrolo[2,3-d]pyrimidine ring is electron-rich, making it susceptible to electrophilic attack. Generally, electrophilic substitution, such as halogenation, nitration, and sulfonation, occurs preferentially at the C5 position.[9]
Q2: How can I achieve regioselective halogenation at positions other than C5?
A2: While C5 is the most reactive site for electrophilic halogenation, functionalization at other positions can be achieved through various strategies:
-
Protecting/Directing Groups: Introduction of a protecting group at the N7 position can influence the electronic properties of the ring and direct halogenation to other positions. For instance, N-7 of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be protected and then iodinated to yield 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.[10]
-
Metal-Catalyzed Reactions: Transition metal-catalyzed reactions, such as C-H activation, can provide access to positions that are not favored by classical electrophilic substitution.
Q3: Are there any protecting group-free methods for regioselective functionalization?
A3: Yes, direct C-H activation methods are being developed that do not require prior installation of a protecting group. For example, the Pd(II)-catalyzed direct C-H arylation with bidentate pyridine-pyridine ligands proceeds without the need for a protecting group on the pyrrole nitrogen.[4] Additionally, the Pd(OAc)₂/TEMPO system for C6 arylation operates under protecting-group-free conditions.[5][6]
Q4: What are the key considerations for performing Buchwald-Hartwig amination on a chloro-pyrrolo[2,3-d]pyrimidine?
A4: For a successful Buchwald-Hartwig amination, careful optimization of the catalyst, ligand, base, and solvent is necessary.
-
Catalyst and Ligand: A common catalyst system is Pd(OAc)₂ with a suitable phosphine ligand like BINAP.
-
Base: A strong, non-nucleophilic base such as cesium carbonate is often employed.
-
Solvent: Anhydrous, aprotic solvents like 1,4-dioxane or toluene are typically used.
-
Inert Atmosphere: The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
Data Presentation
Table 1: Regioselectivity of Suzuki Coupling on 2,4-Dichloropyrrolo[2,3-d]pyrimidine
| Entry | Arylboronic Acid (Equivalents) | Temperature (°C) | Major Product | Reference |
| 1 | 1.2 | 60-70 | 4-Aryl-2-chloro-pyrrolo[2,3-d]pyrimidine | [7] |
| 2 | 2.4 | Not specified | 2,4-Diaryl-pyrrolo[2,3-d]pyrimidine | [7] |
Table 2: Conditions for C6-Selective C-H Arylation of Pyrrolo[2,3-d]pyrimidines
| Catalyst System | Coupling Partner | Key Additive/Solvent | Temperature | Regioselectivity | Reference |
| Pd(OAc)₂ / TEMPO | Arylboronic Acids | CF₃CO₂H | Room Temperature | High C6 selectivity | [5][6] |
| Pd(II) | Aryl Iodides | Bidentate pyridine-pyridine ligand | Not specified | High C6 selectivity | [4] |
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed C6-Selective Arylation with Arylboronic Acids[5][6]
-
To a reaction vial, add the pyrrolo[2,3-d]pyrimidine derivative (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (10 mol%), and TEMPO (2.0 equiv).
-
Add CF₃CO₂H as the solvent.
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination[11]
-
To a round-bottom flask, add the chloro-pyrrolo[2,3-d]pyrimidine derivative (1.0 equiv), the corresponding amine (1.5 equiv), and cesium carbonate (3.0 equiv).
-
Add 1,4-dioxane as the solvent.
-
Degas the reaction mixture for 10 minutes.
-
Add Pd(OAc)₂ (0.1 equiv) and BINAP (0.1 equiv) under an inert atmosphere.
-
Heat the reaction mixture at 100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite and wash with the organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
References
- 1. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3- d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective Arylation of Pyrrolo[2,3-d]pyrimidines - ChemistryViews [chemistryviews.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in Suzuki-Miyaura coupling with pyrrolo[2,3-d]pyrimidine halides
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields in the Suzuki-Miyaura coupling of pyrrolo[2,3-d]pyrimidine halides.
Troubleshooting Guide
Issue 1: Low or No Conversion of the Pyrrolo[2,3-d]pyrimidine Halide
Q1: My reaction shows little to no consumption of the starting halide. What are the likely causes and how can I address them?
A1: Low reactivity of the pyrrolo[2,3-d]pyrimidine halide is a common issue, often stemming from an inefficient catalytic cycle. The primary steps to investigate are oxidative addition and catalyst stability. Pyrrolo[2,3-d]pyrimidines, like other nitrogen-containing heterocycles, can sometimes inhibit the palladium catalyst.[1]
Troubleshooting Steps:
-
Evaluate the Catalyst System: The choice of palladium source and ligand is critical. For electron-rich or sterically hindered pyrrolo[2,3-d]pyrimidine halides, a highly active catalyst system is often required to facilitate the oxidative addition step.[2][3][4][5][6]
-
Ligand Choice: Switch to bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[4][7] These ligands stabilize the palladium catalyst and promote the challenging oxidative addition of the C-Cl or C-Br bond.[7]
-
Palladium Precatalyst: Use a modern, well-defined precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure the efficient generation of the active Pd(0) species.[4]
-
-
Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier for oxidative addition, particularly for less reactive chlorides.[7] Consider moving to a higher boiling point solvent like dioxane or toluene if your current solvent limits the accessible temperature range.[4]
-
Check Halide Reactivity: The reactivity of the halide leaving group follows the order I > Br > OTf >> Cl.[5][6] If you are using a chloride, which can be sluggish to react, more forcing conditions (more active catalyst, higher temperature) are necessary.[5][6][7]
Issue 2: Decomposition of the Boronic Acid/Ester
Q2: I observe significant byproduct formation that appears to be derived from my boronic acid, such as homocoupling or protodeboronation. What is happening and how can I prevent it?
A2: Boronic acids, especially heteroaryl boronic acids, can be unstable under Suzuki-Miyaura reaction conditions, leading to two primary side reactions:[8]
-
Protodeboronation: Replacement of the boronic acid group with a hydrogen atom. This is often exacerbated by excess water or high temperatures.[8][9]
-
Homocoupling: The self-coupling of two boronic acid molecules. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[7][8]
Troubleshooting Steps:
-
Ensure Anhydrous and Degassed Conditions:
-
Thoroughly degas your solvent(s) to remove dissolved oxygen, which can promote homocoupling.[7][8][10] Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen.
-
Use anhydrous solvents and reagents whenever possible to minimize water, which can lead to protodeboronation.[11]
-
-
Use a More Stable Boron Reagent: If protodeboronation is a persistent issue, consider replacing the boronic acid with a more stable derivative:[8][11][12]
-
Pinacol Esters: Generally more stable and less prone to decomposition.[8][11]
-
Trifluoroborate Salts (R-BF₃K): These are crystalline, air-stable solids that slowly release the boronic acid under the reaction conditions, minimizing its concentration and subsequent side reactions.[13][14][15]
-
MIDA Esters or DABO Boronates: These offer enhanced stability and can be advantageous for handling and purification.[11][13][16]
-
-
Optimize the Base: The choice and amount of base are critical. A base that is too strong or used in large excess can sometimes accelerate boronic acid decomposition. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[7][17]
Issue 3: Reaction Stalls or is Sluggish
Q3: My reaction starts but seems to stop before reaching completion, or is extremely slow. What factors should I investigate?
A3: A stalled or sluggish reaction can be due to several factors including suboptimal reaction parameters or catalyst deactivation.
Troubleshooting Steps:
-
Solvent and Base Combination: The interplay between the solvent and base is crucial for activating the boronic acid.[9]
-
Solvent Choice: The solvent must solubilize the reactants and the base.[9] Aprotic polar solvents like DMF or dioxane, often with a small amount of water, are commonly used.[9][18] The polarity of the solvent can influence the reaction mechanism and selectivity.[9][19]
-
Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[9] Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[4][7][20]
-
-
Regioselectivity Issues: For di-halogenated pyrrolo[2,3-d]pyrimidines, the reaction may occur selectively at one position. For instance, in 2,4-dichloropyrrolo[2,3-d]pyrimidine, the coupling can be directed to the 4-position at lower temperatures (60-70°C).[21] Higher temperatures may be required to react at the less reactive position.
-
N-H Acidity: The pyrrole N-H group is acidic and can be deprotonated under basic conditions. This may interfere with the catalyst or the boronic acid.[22] Protecting the N7-position with a group like Boc can sometimes improve yields, although it may also alter the reactivity and regioselectivity of the halides.[21][22]
Quantitative Data Summary
The following tables summarize how different reaction parameters can affect the yield in Suzuki-Miyaura couplings, based on data for related heterocyclic substrates.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield (Data is illustrative, based on couplings of related heterocyclic halides)[9][17]
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 100 | 65 |
| 2 | Na₂CO₃ | DMF/H₂O | 100 | 78 |
| 3 | K₃PO₄ | Dioxane/H₂O | 110 | 92 |
| 4 | Cs₂CO₃ | Dioxane/H₂O | 110 | 88 |
| 5 | NaOH | DMF/H₂O | 100 | 45 |
Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield (Data is illustrative, based on couplings of related heterocyclic halides)[9][18]
| Entry | Solvent (v/v) | Base | Temperature (°C) | Yield (%) |
| 1 | Toluene/H₂O (10:1) | K₃PO₄ | 110 | 75 |
| 2 | Dioxane/H₂O (4:1) | K₃PO₄ | 110 | 91 |
| 3 | DMF/H₂O (1:1) | Na₂CO₃ | 100 | 85 |
| 4 | THF/H₂O (4:1) | K₂CO₃ | 80 | 70 |
| 5 | Acetonitrile/H₂O (3:2) | K₃PO₄ | 80 | 89 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Pyrrolo[2,3-d]pyrimidine Chloride
This is a generalized procedure and should be optimized for specific substrates.[7]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyrrolo[2,3-d]pyrimidine halide (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), and the ligand (e.g., XPhos, 1.5-4.5 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (argon or nitrogen) for three cycles.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[7]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, LC-MS, or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[7][9]
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]
Visualizations
Logical Troubleshooting Workflow
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. quora.com [quora.com]
- 21. researchgate.net [researchgate.net]
- 22. epublications.vu.lt [epublications.vu.lt]
Technical Support Center: Purification Strategies for Polar 5H-Pyrrolo[2,3-d]pyrimidine Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of polar 5H-pyrrolo[2,3-d]pyrimidine intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying polar this compound intermediates?
A1: The main challenges arise from their high polarity, which can cause several issues during purification. These include poor retention in reverse-phase chromatography, leading to co-elution with the solvent front, and significant peak tailing in HPLC due to strong interactions with the stationary phase.[1][2] Additionally, their high solubility in polar solvents can make crystallization difficult.[1][2] The presence of multiple hydrogen bond donors and acceptors in these molecules contributes to these strong interactions.[1][2]
Q2: Which chromatographic techniques are most effective for purifying these polar compounds?
A2: Several chromatographic techniques are well-suited for the purification of polar this compound intermediates:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. HILIC utilizes a polar stationary phase with a mobile phase rich in a less polar organic solvent, which promotes the retention of polar molecules.[1][2]
-
Reverse-Phase Chromatography (RPC): While challenging, RPC can be optimized by using polar-endcapped columns or by adding ion-pairing agents to the mobile phase to improve retention.[1][2]
-
Ion-Exchange Chromatography (IEC): This technique is effective for ionizable pyrrolo[2,3-d]pyrimidine derivatives, separating them based on their net charge.[1][2]
-
Mixed-Mode Chromatography: This approach combines multiple separation mechanisms, such as reverse-phase and ion-exchange, to enhance the separation of complex mixtures of polar compounds.[1][2]
Troubleshooting Guides
Chromatography Issues
Issue 1: Poor retention of the compound in Reverse-Phase HPLC (elutes in the void volume).
-
Cause: The analyte is too polar for the nonpolar stationary phase (e.g., C18), and the mobile phase is too strong (too high of an aqueous concentration).
-
Solutions:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar analytes.[1][2]
-
Decrease the Organic Modifier Concentration: Reducing the percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase the retention time of polar compounds.[1]
-
Adjust Mobile Phase pH: For acidic or basic intermediates, adjusting the mobile phase pH to suppress ionization can increase their hydrophobicity and, consequently, their retention.[1]
-
Implement Ion-Pairing Chromatography: Add an ion-pairing reagent to the mobile phase. For basic pyrrolopyrimidines, an anionic ion-pairing reagent like an alkyl sulfonate can be used. This forms a neutral ion pair with the analyte, increasing its hydrophobicity and retention.[1]
-
Switch to HILIC: If the above methods are not effective, HILIC is a strong alternative for retaining highly polar compounds.[1][2]
-
Issue 2: Significant peak tailing in HPLC.
-
Cause: Secondary interactions between the basic nitrogen atoms of the pyrrolo[2,3-d]pyrimidine core and acidic silanol groups on the silica-based stationary phase.[2][3] This is a common issue with basic compounds.[2][3]
-
Solutions:
-
Add a Basic Modifier to the Mobile Phase: For normal phase chromatography, adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (0.1-1%) can mask the acidic silanol groups and improve peak shape.
-
Increase Buffer Concentration in HILIC: A higher buffer concentration in the mobile phase can help to shield the silanol groups and minimize these secondary interactions.[4]
-
Adjust Mobile Phase pH: In HILIC, ensure the mobile phase pH is controlled. For basic compounds, a slightly acidic mobile phase can protonate both the analyte and the silanol groups, leading to more consistent interactions and better peak shape.[5]
-
Use a Modern, High-Purity Silica Column (Type B): These columns have a lower concentration of acidic silanol sites, which significantly reduces peak tailing for basic compounds.[6]
-
Crystallization Issues
Issue 3: The compound "oils out" instead of forming crystals.
-
Cause: The compound's melting point is lower than the boiling point of the solvent, the solution is cooling too rapidly, or there is a high concentration of impurities.[7][8]
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, add a small amount of additional solvent to decrease the saturation, and allow it to cool more slowly.[7][8]
-
Use a Lower Boiling Point Solvent: Select a solvent with a boiling point that is lower than the melting point of your compound.[8]
-
Pre-purify the Material: If impurities are the cause, perform a preliminary purification step like column chromatography before crystallization.
-
Issue 4: Low or no crystal formation upon cooling.
-
Cause: The compound may be too soluble in the chosen solvent even at low temperatures, or nucleation is not occurring.
-
Solutions:
-
Induce Crystallization:
-
Reduce Solvent Volume: If the compound is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[9]
-
Use an Anti-Solvent: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent in which it is sparingly soluble until the solution becomes turbid. Gently heat to clarify and then cool slowly.
-
Issue 5: Low recovery of the crystalline product.
-
Cause: Too much solvent was used, the crystals are too fine and pass through the filter paper, or the compound has significant solubility in the cold solvent.[10]
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Cool Thoroughly: Ensure the solution is cooled in an ice bath to maximize crystal formation before filtration.
-
Use Appropriate Filtration: Use a finer porosity filter paper or a different filtration technique to collect very fine crystals.
-
Recover from Mother Liquor: Concentrate the mother liquor to recover a second crop of crystals. Be aware that this crop may be less pure than the first.[7]
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar this compound Intermediates
| Purification Technique | Typical Purity Achieved | Typical Recovery | Key Advantages & Disadvantages |
| HILIC | Good to High (>98%) | Good (70-95%) | Advantages: Excellent for highly polar compounds. Disadvantages: Requires careful method development to optimize peak shape.[5] |
| RPC with Ion-Pairing | Good (>97%) | Good (75-95%) | Advantages: Useful for moderately polar, ionizable compounds. Disadvantages: Ion-pairing reagent may need to be removed post-purification.[5] |
| Standard RPC (C18) | Low to Moderate | Poor to Moderate | Advantages: Widely available columns and established methods. Disadvantages: Poor retention for highly polar compounds. |
| Normal Phase (Silica Gel) | Moderate to High | Good (70-90%) | Advantages: Good for moderately polar compounds. Disadvantages: Strong retention and peak tailing for highly polar or basic compounds without modifiers. |
Note: The values in this table are estimates and can vary significantly based on the specific compound, the nature and amount of impurities, and the optimization of the purification protocol.
Experimental Protocols
Protocol 1: HILIC Purification
-
Column Selection: Start with a bare silica or an amide-bonded HILIC column.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Sample Preparation: Dissolve the crude intermediate in the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Aqueous). If solubility is low, use a minimal amount of a slightly stronger solvent (e.g., 90:10 Acetonitrile:Aqueous).
-
Gradient Elution:
-
Initial Conditions: 95% B for 2 minutes.
-
Gradient: 95% B to 50% B over 15 minutes.
-
Wash: 50% B for 5 minutes.
-
Re-equilibration: Return to 95% B and hold for 10 minutes before the next injection.
-
-
Detection: Use a UV detector at a wavelength appropriate for the pyrrolo[2,3-d]pyrimidine chromophore (e.g., 254 nm).
Protocol 2: Ion-Pairing Reversed-Phase Chromatography
-
Column Selection: Use a standard C18 column.
-
Mobile Phase Preparation:
-
Prepare an aqueous solution of an anionic ion-pairing reagent (e.g., 5 mM sodium pentanesulfonate).
-
Adjust the pH to be at least two units below the pKa of the basic pyrrolo[2,3-d]pyrimidine intermediate using an acid like acetic or formic acid.[1]
-
Mobile Phase A: Aqueous ion-pairing solution.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Column Equilibration: Equilibrate the column with the mobile phase containing the ion-pairing reagent for an extended period (at least 30-60 minutes) to ensure the stationary phase is saturated.
-
Gradient Elution: Run a standard reversed-phase gradient (e.g., 5% to 95% B).
-
Post-Purification: The ion-pairing reagent may need to be removed from the purified sample, for example, by liquid-liquid extraction or solid-phase extraction.
Protocol 3: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling with stirring, adding the minimum amount of hot solvent required to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Visualizations
Caption: General purification workflow for polar intermediates.
Caption: Troubleshooting decision tree for HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. HILIC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. biotage.com [biotage.com]
- 6. lctsbible.com [lctsbible.com]
- 7. benchchem.com [benchchem.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Enhancing the solubility of poorly soluble pyrrolo[2,3-d]pyrimidine derivatives for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers enhance the solubility of poorly soluble pyrrolo[2,3-d]pyrimidine derivatives for biological assays.
Troubleshooting Guide: Compound Handling & Solubility Issues
This guide addresses common problems encountered when working with poorly soluble pyrrolo[2,3-d]pyrimidines in aqueous buffers for biological assays.
Q1: My compound precipitates immediately upon dilution into my aqueous assay buffer. What should I do?
A1: This is a common issue stemming from the low aqueous solubility of many pyrrolo[2,3-d]pyrimidine derivatives.[1][2] The key is to maintain the compound in solution at the final assay concentration.
Troubleshooting Steps:
-
Check Stock Solution: Ensure your compound is fully dissolved in the stock solvent (typically high-quality, anhydrous DMSO) before diluting.[3] Visually inspect for any microcrystals.
-
Review Final Concentration: The final concentration of your organic solvent (e.g., DMSO) in the assay should be kept as low as possible (ideally ≤1%) to avoid solvent effects on the biological target, but high enough to maintain solubility. If precipitation occurs, you may be exceeding the solubility limit in the final assay buffer.
-
Assess Buffer pH: Since many compounds have ionizable groups, the pH of your assay buffer can significantly impact solubility.[4] Experiment with slight adjustments to the buffer pH, if your assay permits, to see if solubility improves.
-
Implement Solubilizing Excipients: If the above steps fail, consider adding solubilizing agents to your assay buffer.
-
Co-solvents: Water-miscible organic solvents can increase solubility.[4]
-
Surfactants/Detergents: Low concentrations of non-ionic detergents can prevent aggregation and improve solubility by forming micelles.[3][4] Common choices include Tween-20 or Triton X-100 (typically 0.01-0.1%).[3]
-
Bovine Serum Albumin (BSA): BSA can be added to the buffer to reduce non-specific binding and can also help saturate aggregates, keeping the compound in solution.[3]
-
Troubleshooting Workflow for Compound Precipitation
Caption: A workflow for diagnosing and solving compound precipitation issues.
Q2: I'm observing poor reproducibility or a high degree of variability in my assay results. Could this be a solubility issue?
A2: Yes, poor solubility can lead to aggregation, where compound molecules stick together rather than remaining in solution. These aggregates can cause non-specific inhibition or activation, leading to inconsistent and artifactual results.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your assay plates for any signs of turbidity or precipitation, even if subtle.
-
Include Detergents: Add a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (0.01-0.1%) to your assay buffer to help break up and prevent aggregates.[3]
-
Centrifugation Counter-Screen: To specifically test for aggregation, prepare a solution of your compound in the assay buffer and centrifuge it at high speed. If the compound is aggregating, the measured activity in the supernatant will be significantly lower than in the uncentrifuged solution.[3]
-
Test Structurally Related Analogs: If available, test analogs of your compound. If the activity is not consistent with a clear structure-activity relationship (SAR), it may suggest the observed activity is an artifact of aggregation.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store stock solutions of pyrrolo[2,3-d]pyrimidine compounds?
A1: It is recommended to prepare high-concentration stock solutions (e.g., 10-20 mM) in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[3] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce water, causing precipitation. Store aliquots at -80°C. Before use, thaw the aliquot completely at room temperature and vortex thoroughly to ensure the compound is fully redissolved.[3]
Q2: My compound is intended for in vivo studies, but it has extremely low aqueous solubility. What strategies can I use to improve bioavailability?
A2: For in vivo applications, more advanced formulation strategies are often required to overcome the solubility and bioavailability challenges of lipophilic compounds.[5][6]
| Strategy | Description | Best For | Reference |
| Amorphous Solid Dispersions | The drug is molecularly dispersed in an inert carrier, typically a hydrophilic polymer. This amorphous form has a higher apparent water solubility than the crystalline form. | Early-stage in vivo screening, oral formulations. | [7][8] |
| Lipid-Based Formulations | The compound is dissolved in lipids, oils, or surfactants. This can improve absorption in the gastrointestinal tract. | Highly lipophilic ('grease-ball') compounds, oral delivery. | [4][8] |
| Particle Size Reduction | Techniques like micronization or nanosuspension increase the surface area of the compound, which can enhance the dissolution rate according to the Noyes-Whitney equation. | Compounds where the dissolution rate is the limiting factor ('brick-dust' molecules). | [4][8] |
| Prodrugs | The compound is chemically modified with a promoiety (e.g., a phosphate group) to create a more soluble version. The promoiety is cleaved in vivo to release the active drug. | Compounds with functional groups amenable to chemical modification. | [5] |
Decision Tree for Selecting a Solubilization Strategy
Caption: A guide for choosing an appropriate solubilization enhancement strategy.
Q3: Can you provide data on which polymers are effective for creating solid dispersions with pyrimidine-based scaffolds?
A3: A study on the related pyrazolo[3,4-d]pyrimidine scaffold used a miniaturized screening method to rank polymers based on their ability to enhance apparent water solubility. The results provide a strong starting point for formulation development.
Polymer Efficacy in Enhancing Apparent Water Solubility of Pyrazolo[3,4-d]pyrimidines
| Polymer | Average Solubility Enhancement (ΔA%)* |
|---|---|
| PVPVA (Kollidon VA 64) | 80% |
| Pluronic F-68 | 75% |
| Tween 80 | 72% |
| Soluplus | 68% |
| PVP (Kollidon 30) | 65% |
| PEG 6000 | 55% |
*Data adapted from a study on a related scaffold; ΔA% is a measure of the increase in drug absorbance in water, correlating with enhanced apparent solubility.[7][9]
Experimental Protocols
Protocol 1: Basic Solubility Assessment
This protocol provides a simple method to estimate the apparent solubility of your compound in a chosen buffer.
-
Preparation: Prepare a 10 mM stock solution of your pyrrolo[2,3-d]pyrimidine derivative in 100% DMSO. Prepare the aqueous assay buffer of interest.
-
Serial Dilution: Create a serial dilution of the compound stock directly into the assay buffer in a 96-well plate. Aim for a range of concentrations that bracket your intended final assay concentration.
-
Incubation: Cover the plate and incubate at room temperature for 1-2 hours, protected from light.
-
Visual Inspection: After incubation, visually inspect each well for signs of precipitation or turbidity against a dark background.
-
Turbidity Measurement (Optional): For a quantitative measure, read the absorbance of the plate at a high wavelength (e.g., 600-700 nm) where the compound does not absorb. An increase in absorbance indicates light scattering from insoluble particles.
-
Analysis: The highest concentration that remains clear is an estimate of the apparent solubility under those conditions.
Protocol 2: Screening Formulations with Amorphous Solid Dispersions
This protocol is based on a miniaturized high-throughput method to screen for effective polymer-drug combinations.[7][9]
-
Drug Dispensing: Using a precise liquid handler or inkjet printer, dispense a small, known amount (e.g., 5-10 µg) of the compound from a DMSO stock solution into the wells of a 96-well plate.
-
Polymer Addition: Prepare aqueous solutions of various polymers (e.g., PVPVA, Pluronic F-68, Tween 80 from the table above) at a concentration of ~1 mg/mL. Add these polymer solutions to the wells containing the drug.
-
Solvent Evaporation: Allow the solvents (DMSO and water) to evaporate completely. This can be done at room temperature over 2 days or accelerated with a vacuum concentrator.[9] This step forms the dry polymer-drug solid dispersion in the well.
-
Resuspension: Add your aqueous assay buffer to each well to resuspend the solid dispersion.
-
Solubility Analysis: Quantify the amount of dissolved drug using a suitable method, such as UV-Vis spectroscopy, to determine which polymer formulation yields the highest apparent water solubility.[7]
-
Biological Assay: The resulting hit formulations can be directly used for in vitro biological testing, such as cytotoxicity assays.[7][9]
Workflow for Amorphous Solid Dispersion Screening
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for the α-Bromination of Aldehydes in Pyrrolo[2,3-d]pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the α-bromination of aldehydes, a critical step in the synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines. This resource aims to help researchers overcome common experimental challenges and refine their synthetic methods.
I. Troubleshooting Guide
This section addresses specific issues that may be encountered during the α-bromination of aldehydes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Aldehyde | 1. Inactive Brominating Agent: N-Bromosuccinimide (NBS) can decompose over time. Molecular bromine (Br₂) can be of low purity. 2. Insufficient Catalyst (for catalyzed reactions): Acid or base catalyst may be used in insufficient quantities or may have degraded. 3. Low Reaction Temperature: The activation energy for the reaction may not be met. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction conditions or the specific brominating agent. | 1. Use fresh, high-purity brominating agents. Recrystallize NBS if it appears discolored (yellow or brown).[1] 2. Verify the amount and activity of the catalyst. Use a fresh batch of catalyst if necessary. 3. Gradually increase the reaction temperature. Monitor the reaction closely by TLC or other analytical methods. For some substrates, reflux temperatures may be required.[1] 4. Screen different solvents. For NBS bromination, chlorinated solvents like dichloromethane (DCM) or carbon tetrachloride (CCl₄) are common. For Br₂ bromination, acetic acid is often used.[2][3] |
| Formation of Dibrominated Byproduct | 1. Excess Brominating Agent: Using more than one equivalent of the brominating agent. 2. High Reactivity of the Monobrominated Product: The initial product is more reactive towards bromination than the starting material. 3. Rapid Addition of Brominating Agent: A high local concentration of the brominating agent can promote over-bromination. | 1. Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the brominating agent. [4] 2. Slowly add the brominating agent to the reaction mixture to maintain a low concentration.[5][6] 3. Consider adding water to the reaction mixture, which has been shown to reduce dibromination in some cases.[6] |
| Formation of Other Side Products (e.g., Aldol Condensation, Oxidation) | 1. Basic Conditions: Base-catalyzed α-bromination can also promote self-condensation of the aldehyde (aldol reaction). 2. Presence of Water/Moisture: Can lead to hydrolysis of intermediates or the final product. 3. Oxidation of the Aldehyde: Some brominating agents or reaction conditions can oxidize the aldehyde to a carboxylic acid. | 1. Use acidic conditions for bromination (e.g., Br₂ in acetic acid) to avoid aldol condensation.[2][7] 2. Ensure anhydrous reaction conditions by using dry solvents and glassware. 3. Choose a milder brominating agent or optimize reaction conditions (e.g., lower temperature) to minimize oxidation. |
| Difficult Purification of the α-Bromoaldehyde | 1. Instability of the Product: α-Bromoaldehydes can be unstable and may decompose upon prolonged heating or on silica gel. 2. Similar Polarity of Product and Byproducts: Makes separation by column chromatography challenging. | 1. Minimize exposure to heat and light. Use the crude product directly in the next step if possible. If purification is necessary, consider rapid techniques like flash chromatography with a neutral stationary phase. 2. Optimize the chromatographic conditions. A different solvent system or a different stationary phase (e.g., alumina) may improve separation. 3. Consider a workup procedure that removes the major byproduct. For example, a wash with a mild reducing agent like sodium bisulfite can remove excess bromine.[8] |
| Low Yield in the Subsequent Pyrrolo[2,3-d]pyrimidine Synthesis | 1. Impure α-Bromoaldehyde: The presence of unreacted starting material or byproducts can interfere with the cyclization reaction. 2. Decomposition of the α-Bromoaldehyde: The unstable intermediate may degrade before reacting with the aminopyrimidine. 3. Suboptimal Cyclization Conditions: Incorrect base, solvent, or temperature for the condensation and cyclization step. | 1. Ensure the purity of the α-bromoaldehyde before proceeding to the next step. 2. Use the freshly prepared α-bromoaldehyde immediately in the subsequent reaction. 3. Optimize the cyclization reaction conditions. Common conditions involve reacting the α-bromoaldehyde with an aminopyrimidine in a polar solvent like ethanol or DMF, often in the presence of a non-nucleophilic base. |
II. Frequently Asked Questions (FAQs)
Q1: Which brominating agent is better for the α-bromination of aldehydes: NBS or Br₂?
A1: The choice between N-Bromosuccinimide (NBS) and molecular bromine (Br₂) depends on the specific aldehyde substrate and the desired reaction conditions.
-
NBS is a solid and is generally easier and safer to handle than liquid bromine.[1] It is often used for radical-initiated or acid-catalyzed brominations. For substrates sensitive to strong acids, NBS can be a milder alternative.
-
Br₂ in acetic acid is a classic and effective method for the acid-catalyzed α-bromination of aldehydes and ketones.[2][7] The acidic conditions promote the formation of the enol intermediate, which then reacts with bromine.
Q2: How can I prevent the formation of dibrominated products?
A2: Dibromination is a common side reaction. To minimize it, you can:
-
Use only a slight excess of the brominating agent (e.g., 1.05 equivalents).
-
Add the brominating agent slowly to the reaction mixture to avoid high local concentrations.[5][6]
-
In some organocatalytic systems, the addition of a small amount of water has been shown to reduce dibromination.[6]
Q3: My α-bromoaldehyde seems to be unstable. How can I handle it?
A3: α-Bromoaldehydes are known to be lachrymatory and can be unstable, particularly to heat and chromatography on silica gel. It is often recommended to:
-
Use the crude α-bromoaldehyde directly in the next step without purification.
-
If purification is necessary, use rapid methods like flash chromatography and avoid prolonged exposure to the stationary phase.
-
Store the purified product at low temperatures and under an inert atmosphere.
Q4: What is the general mechanism for the acid-catalyzed α-bromination of an aldehyde?
A4: The acid-catalyzed α-bromination proceeds through the following key steps:
-
Protonation of the carbonyl oxygen by the acid catalyst.
-
Enolization: A base (like the conjugate base of the acid or another molecule of the aldehyde) removes an α-proton to form the enol intermediate. This is typically the rate-determining step.[9][10]
-
Nucleophilic attack: The electron-rich double bond of the enol attacks a molecule of bromine.
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Deprotonation of the resulting intermediate to yield the α-bromoaldehyde and regenerate the acid catalyst.
Q5: How does the α-bromoaldehyde purity affect the yield of the final pyrrolo[2,3-d]pyrimidine?
A5: The purity of the α-bromoaldehyde is crucial for the successful synthesis of pyrrolo[2,3-d]pyrimidines. Impurities such as unreacted starting aldehyde can lead to the formation of undesired side products during the cyclization step, complicating the purification of the final product and reducing the overall yield. The presence of dibrominated species can also lead to complex product mixtures.
III. Data Presentation
Table 1: Comparison of Brominating Agents for α-Bromination of Acetophenone Derivatives [4]
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyridine hydrobromide perbromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | 85 |
| N-Bromosuccinimide (NBS) | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | Low (mostly unreacted starting material) |
| Copper(II) Bromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | ~60 |
Table 2: Optimized Conditions for Organocatalytic α-Bromination of Various Aldehydes with NBS [6]
| Aldehyde Substrate | Catalyst Loading (mol%) | Water (equiv) | Addition Time of NBS (h) | Yield (%) |
| Hydrocinnamaldehyde | 2 | 0.5 | 1 | 85 |
| Octanal | 2 | 1.0 | 1.5 | 82 |
| Dodecanal | 2 | 1.0 | 2 | 65 (tendency to dibrominate) |
| Pentanal | 2 | 1.5 | 2.5 | 75 |
| Isovaleraldehyde | 2 | 1.0 | 4.75 | 78 |
IV. Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed α-Bromination of an Aldehyde with Bromine in Acetic Acid
-
Materials: Aldehyde, Glacial Acetic Acid, Bromine, Saturated Sodium Bicarbonate Solution, Saturated Sodium Bisulfite Solution, Brine, Anhydrous Magnesium Sulfate, Organic Solvent (e.g., Dichloromethane or Diethyl Ether).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aldehyde (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.[8]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and an organic solvent.
-
Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromoaldehyde.
-
The crude product can often be used directly in the next step. If purification is required, it can be attempted by vacuum distillation or flash column chromatography, keeping in mind the potential instability of the product.
-
Protocol 2: Synthesis of a 4-Aminopyrrolo[2,3-d]pyrimidine Derivative
-
Materials: α-Bromoaldehyde, 2,4-Diaminopyrimidine, Ethanol, Triethylamine (or another suitable non-nucleophilic base).
-
Procedure:
-
To a solution of 2,4-diaminopyrimidine (1.0 eq) in ethanol, add triethylamine (1.2 eq).
-
To this mixture, add a solution of the freshly prepared crude α-bromoaldehyde (1.0 eq) in ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 4-aminopyrrolo[2,3-d]pyrimidine.
-
V. Visualizations
Caption: General experimental workflow for the two-step synthesis of pyrrolo[2,3-d]pyrimidines.
Caption: A logical troubleshooting workflow for low yields in pyrrolo[2,3-d]pyrimidine synthesis.
References
- 1. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 3. researchgate.net [researchgate.net]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the One-Pot Synthesis of Pyrrolo[2,3-d]pyrimidines for Library Generation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the one-pot synthesis of pyrrolo[2,3-d]pyrimidine libraries. The information is designed to address specific issues that may be encountered during experimental work, particularly when scaling up for library generation.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a one-pot synthesis for generating a pyrrolo[2,3-d]pyrimidine library?
A1: One-pot syntheses, particularly multicomponent reactions (MCRs), offer significant advantages for library generation.[1] They are highly efficient as multiple reaction steps are carried out in a single reaction vessel, which saves time, reagents, and reduces waste.[1] This approach simplifies the experimental setup and work-up procedures, making it amenable to high-throughput synthesis and automation. The convergence of multiple starting materials in a single step allows for the rapid generation of a diverse library of compounds from readily available precursors.
Q2: What are some common one-pot strategies for synthesizing pyrrolo[2,3-d]pyrimidines?
A2: Several one-pot methodologies have been developed. A common and effective approach is the three-component reaction of an aminopyrimidine, an aldehyde, and an alkyne. Another prevalent method involves the reaction of 6-aminouracil derivatives with arylglyoxals and a third component like barbituric acid derivatives.[1] These reactions are often catalyzed by acids, bases, or metal catalysts to achieve high yields and selectivity.[1][2]
Q3: How does the choice of starting materials affect the diversity of the generated library?
A3: The diversity of your pyrrolo[2,3-d]pyrimidine library is directly influenced by the variety of your starting materials. By using a range of substituted aminopyrimidines, aldehydes, and alkynes, you can introduce a wide array of functional groups at different positions of the heterocyclic core. This allows for the systematic exploration of the chemical space around the pyrrolo[2,3-d]pyrimidine scaffold, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Q4: What are the key considerations when choosing a solvent for a one-pot synthesis?
A4: The ideal solvent should be able to dissolve all starting materials and intermediates to a reasonable extent. It should also be compatible with the reaction conditions (e.g., temperature, catalyst) and not participate in side reactions. For library synthesis, a solvent that facilitates easy product isolation, such as precipitation upon completion of the reaction, is highly desirable. Greener solvents are also increasingly being considered to minimize environmental impact.
Q5: How can I monitor the progress of a one-pot reaction?
A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.[3] For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the formation of the desired product and any major byproducts.
Troubleshooting Guide
Scaling up a one-pot synthesis for library generation can present several challenges. This guide addresses common issues and provides potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or catalyst activity. 2. Side reactions: Formation of byproducts can consume starting materials and reduce the yield of the desired product. 3. Product degradation: The product might be unstable under the reaction conditions. 4. Inefficient mixing at larger scales: Poor mixing can lead to localized high concentrations of reagents, promoting side reactions. | 1. Optimize reaction conditions: Systematically vary the temperature, reaction time, and catalyst loading to find the optimal conditions. 2. Identify and minimize side reactions: Use techniques like LC-MS to identify major byproducts. Adjusting the order of reagent addition or using a slow addition of a reactive intermediate can sometimes minimize side product formation. 3. Check product stability: Perform a control experiment where the isolated product is subjected to the reaction conditions to assess its stability. 4. Improve agitation: Ensure efficient stirring is maintained at a larger scale. For very large reactions, mechanical stirring is recommended over magnetic stirring. |
| Formation of Multiple Products/Isomers | 1. Lack of regioselectivity: The reaction may not be completely regioselective, leading to the formation of constitutional isomers. 2. Competing reaction pathways: The starting materials may react in different ways to form multiple products. 3. Reaction with solvent or impurities: The solvent or impurities in the starting materials might be participating in the reaction. | 1. Optimize reaction parameters: Temperature and catalyst choice can significantly influence regioselectivity. A systematic screening of these parameters is recommended. 2. Modify starting materials: Introducing directing groups on the starting materials can sometimes enhance the selectivity of the reaction. 3. Purify starting materials and use dry solvents: Ensure the purity of all reagents and use anhydrous solvents to avoid unwanted side reactions. |
| Difficult Purification | 1. Similar polarity of product and byproducts: This makes separation by column chromatography challenging. 2. Presence of unreacted starting materials: If the reaction is not complete, the starting materials can co-elute with the product. 3. High throughput purification challenges: Purifying a large library of compounds individually by chromatography is time-consuming. | 1. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. 2. Solid-phase extraction (SPE): This can be a rapid method for purifying a library of compounds with similar structural features. 3. Alternative purification techniques: For library purification, consider techniques like polymer-assisted purification, fluorous synthesis, or preparative HPLC with automated fraction collection. |
| Reaction Fails to Initiate | 1. Inactive catalyst: The catalyst may have degraded or is not suitable for the specific substrates. 2. Presence of inhibitors: Impurities in the starting materials or solvent could be inhibiting the reaction. 3. Incorrect reaction setup: Issues with temperature control or inert atmosphere (if required) can prevent the reaction from starting. | 1. Use fresh catalyst: Ensure the catalyst is active and has been stored correctly. 2. Purify reagents: Use highly purified starting materials and solvents. 3. Verify experimental setup: Double-check the temperature, atmosphere, and other reaction parameters. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the one-pot synthesis of pyrrolo[2,3-d]pyrimidines.
General One-Pot Three-Component Synthesis of Pyrrolo[2,3-d]pyrimidines
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Substituted 6-aminopyrimidine (1.0 mmol)
-
Substituted aldehyde (1.1 mmol)
-
Substituted alkyne (1.2 mmol)
-
Catalyst (e.g., CuI, 5 mol%)
-
Solvent (e.g., DMF, 5 mL)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the 6-aminopyrimidine, aldehyde, alkyne, and catalyst.
-
Purge the flask with an inert gas for 5-10 minutes.
-
Add the solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant | Exemplary Substituents | Typical Yields (%) |
| 6-Aminopyrimidine | 2,4-dichloro-6-aminopyrimidine, 6-amino-2,4-dimethoxypyrimidine | 60-95% |
| Aldehyde | Benzaldehyde, 4-chlorobenzaldehyde, 2-naphthaldehyde | 60-95% |
| Alkyne | Phenylacetylene, 1-hexyne, propargyl alcohol | 60-95% |
Yields are dependent on the specific combination of reactants and reaction conditions.
Visualizations
Experimental Workflow
Caption: General workflow for the one-pot synthesis of a pyrrolo[2,3-d]pyrimidine library.
Proposed Reaction Mechanism
Caption: A plausible reaction pathway for the three-component synthesis.
References
Optimizing catalyst and ligand selection for cross-coupling reactions
Welcome to the technical support center for catalyst and ligand optimization in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common experimental issues and optimizing reaction conditions.
General Troubleshooting Guide
This section addresses common problems encountered across various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck couplings.
Question 1: My cross-coupling reaction shows low or no conversion of the starting material. What are the primary causes and how can I fix it?
Answer:
Low or no product formation is a frequent issue that can often be traced back to the catalyst's activity. The primary suspects are catalyst deactivation, poisoning, or the use of a suboptimal catalyst system for your specific substrates.
Immediate Troubleshooting Steps:
-
Verify Catalyst Activity: The most common sign of a failed reaction is the formation of a fine black precipitate, known as "palladium black."[1] This indicates that the Pd(0) catalyst has agglomerated and fallen out of the catalytic cycle. If you observe this, the catalyst is no longer active.
-
Check for Catalyst Poisoning: Certain functional groups can act as ligands, binding to the palladium center and inhibiting its catalytic activity. For example, the nitrogen atom in 2-halopyridines is a well-known inhibitor in Buchwald-Hartwig aminations.[1] Similarly, trace impurities like sulfur compounds in reagents or solvents can irreversibly poison the catalyst.[2]
-
Ensure Inert Conditions: Organometallic reactions are highly sensitive to air and moisture. Ensure that all solvents and reagents are rigorously dried and degassed, and that the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.[1]
-
Re-evaluate Catalyst & Ligand Choice: The initial choice of catalyst and ligand may not be suitable. Less reactive electrophiles (e.g., aryl chlorides) often require more active catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3]
Question 2: My reaction is producing significant side products. What are the most common side reactions and how can they be minimized?
Answer:
The formation of byproducts reduces the yield of the desired product and complicates purification.[4] Understanding the common unproductive pathways is key to mitigating them.
-
Homocoupling: This is the self-coupling of the nucleophilic partner (e.g., boronic acid in Suzuki reactions) or the electrophile. It is often promoted by the presence of oxygen or if the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient.[3][5]
-
Solution: Ensure the reaction is thoroughly degassed to remove all traces of oxygen. Using a direct Pd(0) source or a highly efficient precatalyst system can also minimize this side reaction.[3]
-
-
Protodeboronation (Suzuki-Miyaura): This is the cleavage of the C-B bond of the organoboron reagent by a proton source, leading to the formation of an arene byproduct.[6] This is particularly problematic under basic conditions.
-
Dehalogenation: This side reaction involves the replacement of the halide on the electrophile with a hydrogen atom.[4]
-
Solution: This can sometimes be caused by hydride sources in the reaction mixture, such as certain bases or solvents. Screening alternative bases or solvents may be necessary.
-
-
β-Hydride Elimination: This is a common decomposition pathway when using alkyl coupling partners that possess a β-hydrogen. It results in the formation of an alkene byproduct.[5]
-
Solution: The choice of ligand is critical. Using ligands with larger bite angles or certain nickel catalysts can sometimes suppress this pathway.[5]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best ligand for my reaction?
A1: Ligand selection is crucial for stabilizing the catalyst and facilitating the key steps of the catalytic cycle.[1][8] There is no universal ligand, but general principles can guide your choice.[6] Sterically bulky and electron-rich phosphine ligands are often the most effective.
-
Steric Bulk (Cone Angle): The Tolman cone angle (θ) is a measure of a ligand's size.[9] Bulkier ligands (larger cone angle) can promote the reductive elimination step and help stabilize the monoligated Pd(0) species, which is often the active catalyst.[6][10]
-
Electronic Properties: Electron-rich ligands enhance the rate of oxidative addition, which is often the rate-limiting step, especially for less reactive electrophiles like aryl chlorides.[6]
| Ligand Type | Key Characteristics | Typical Applications |
| Trialkylphosphines (e.g., P(t-Bu)₃) | Very electron-rich, bulky. | Heck, Suzuki, Negishi couplings. |
| Triarylphosphines (e.g., PPh₃) | Less electron-rich, moderately bulky. | Traditional choice, often requires higher temperatures.[11] |
| Buchwald Ligands (e.g., XPhos, SPhos) | Bulky, electron-rich dialkylbiaryl phosphines. | Challenging couplings, C-N (Buchwald-Hartwig) and C-C bonds.[3][6] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Suzuki and Heck reactions, good alternative to phosphines.[11] |
Q2: What is the role of the base and solvent, and how do I choose them?
A2: The base and solvent are not merely reaction media; they play active roles in the catalytic cycle and their proper selection can dramatically impact the yield.[1][12][13]
-
Role of the Base: In Suzuki-Miyaura coupling, the base is required to activate the organoboron compound to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[3] In Buchwald-Hartwig amination, the base facilitates the deprotonation of the amine.[1]
-
Choosing a Base: The choice depends on the specific reaction and substrate compatibility. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common.[3] For base-sensitive functional groups, a weaker base may be necessary, though this can slow the reaction.[8]
-
Choosing a Solvent: The solvent must be able to dissolve the reagents, but it can also influence catalyst stability and activity. Aprotic polar solvents like dioxane, THF, and toluene are most common.[4] In some cases, adding water can be beneficial, but it can also promote side reactions like protodeboronation.[4][7]
Q3: What are palladium precatalysts and should I be using them?
A3: Palladium precatalysts are stable, air- and moisture-tolerant Pd(II) complexes that are readily reduced in situ to the active Pd(0) species.[8] Using precatalysts, such as the Buchwald G3 or G4 palladacycles, offers several advantages over traditional Pd(II) or Pd(0) sources:
-
Reliability and Reproducibility: They provide a more consistent and efficient generation of the active LPd(0) catalyst.[8]
-
Stoichiometry Control: They ensure a precise 1:1 palladium-to-ligand ratio, which is often optimal and prevents catalyst deactivation from excess ligand.[6]
-
Ease of Use: Their stability makes them easier to handle and weigh compared to air-sensitive Pd(0) sources like Pd(PPh₃)₄.[8]
For complex or sensitive substrates, using a modern precatalyst is highly recommended to improve reaction success and reproducibility.[6][8]
Experimental Protocols
Protocol 1: General Procedure for High-Throughput Screening (HTS) of Catalyst/Ligand/Base
This protocol describes a general workflow for rapidly screening reaction conditions in a 24-well or 96-well plate format.[14]
-
Reagent Stock Solution Preparation:
-
In an inert atmosphere glovebox, prepare stock solutions of your aryl halide, coupling partner (e.g., boronic acid), internal standard (e.g., biphenyl), and various bases in a degassed solvent (e.g., dioxane).
-
-
Catalyst/Ligand Plating:
-
If not using pre-weighed kits, prepare stock solutions of various palladium precatalysts and ligands.
-
Dispense the desired amount of each catalyst and ligand solution into the individual wells of the reaction plate.
-
-
Substrate Addition:
-
Add the stock solutions containing the aryl halide, coupling partner, base, and internal standard to each well according to your experimental design.
-
-
Reaction Execution:
-
Seal the reaction plate with a cap mat to ensure an inert atmosphere and prevent solvent evaporation.[14]
-
Place the plate on a heating block at the desired reaction temperature and stir for the specified time.
-
-
Quenching and Analysis:
-
After the reaction is complete, cool the plate to room temperature.
-
Quench each well with a small amount of water or methanol.
-
Dilute the samples (e.g., by transferring to a 384-well plate) for analysis.[14]
-
Analyze the yield in each well using a rapid method like UPLC-MS to identify the optimal conditions.[14]
-
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. youtube.com [youtube.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Pyrrolo[2,3-d]pyrimidine vs. Purine Scaffolds in Kinase Binding
For Researchers, Scientists, and Drug Development Professionals
The purine scaffold, the core of the ATP molecule, has long been a foundational template for the design of ATP-competitive kinase inhibitors. However, its close structural analog, the pyrrolo[2,3-d]pyrimidine (also known as 7-deazapurine) scaffold, has emerged as a "privileged" structure in modern kinase-targeted drug discovery. This guide provides an objective, data-driven comparison of these two critical scaffolds, highlighting the key structural differences that translate into distinct kinase binding properties, selectivity profiles, and therapeutic opportunities.
Core Structural Differences
The fundamental difference between the two scaffolds is the replacement of the nitrogen atom at position 7 (N7) of the purine ring with a carbon atom in the pyrrolo[2,3-d]pyrimidine core. This seemingly subtle change has profound implications for the molecule's electronic properties and its potential for chemical modification.[1][2]
The C7 position on the pyrrolo[2,3-d]pyrimidine scaffold provides a new, synthetically accessible vector for chemical elaboration, allowing medicinal chemists to introduce substituents that can form additional interactions with the kinase active site, thereby enhancing potency and selectivity.[2] In contrast, the N7 of the purine is a hydrogen bond acceptor, which can also participate in binding but does not offer the same flexibility for substitution.
Caption: Core structures of Purine vs. Pyrrolo[2,3-d]pyrimidine.
Quantitative Comparison of Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop highly potent and selective inhibitors for a range of kinases, often demonstrating advantages over traditional purine-based inhibitors. The following table summarizes inhibitory activities (IC50) for representative compounds from both classes against several key kinase targets.
Note: Direct comparison of IC50 values should be approached with caution, as assay conditions can vary between studies. The data is presented to illustrate the general potency achievable with each scaffold.
| Target Kinase | Compound Name / ID | Scaffold Type | IC50 (nM) | Reference |
| JAK1 | Tofacitinib | Pyrrolo[2,3-d]pyrimidine | 1 | [3] |
| JAK2 | Tofacitinib | Pyrrolo[2,3-d]pyrimidine | 20 | [3] |
| JAK3 | Tofacitinib | Pyrrolo[2,3-d]pyrimidine | 1 | [3] |
| EGFR (T790M) | Compound 12i | Pyrrolo[2,3-d]pyrimidine | 0.21 | [4] |
| EGFR (WT) | Compound 12i | Pyrrolo[2,3-d]pyrimidine | 22 | [4] |
| EGFR (WT) | Gefitinib | Quinazoline (Purine-like) | 18.2 | [5] |
| VEGFR-2 | Compound 5k | Pyrrolo[2,3-d]pyrimidine | 136 | [6] |
| VEGFR-2 | Vandetanib | Quinazoline (Purine-like) | 40 | [6] |
| CDK2/cyclin A | Roscovitine | Purine | 700 | [7] |
| CDK2/cyclin E | Roscovitine | Purine | 700 | [7] |
| CDK2/cyclin A | Olomoucine | Purine | 7000 | [8] |
| CDK2 | Compound 5k | Pyrrolo[2,3-d]pyrimidine | 204 | [6] |
Case Study: The JAK-STAT Signaling Pathway
The Janus Kinase (JAK) family is a prime example of where the pyrrolo[2,3-d]pyrimidine scaffold has excelled. Drugs like Tofacitinib and Ruxolitinib are potent JAK inhibitors used in the treatment of autoimmune diseases and myelofibrosis.[9][10] They function by blocking the ATP-binding site of JAKs, thereby inhibiting the phosphorylation of STAT proteins and preventing their translocation to the nucleus to regulate gene transcription.
Caption: Inhibition of the JAK-STAT pathway by a pyrrolopyrimidine.
Experimental Protocols
The quantitative data presented in this guide are typically generated using standardized in vitro kinase assays. Below is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
General Protocol for an In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reagent Preparation : Prepare assay buffer, purified recombinant kinase enzyme, specific peptide substrate, and ATP solution. Serially dilute the test compounds (both pyrrolo[2,3-d]pyrimidine and purine analogs) in DMSO to create a range of concentrations.
-
Kinase Reaction : In a multi-well plate, add the kinase enzyme, the test compound dilution (or DMSO for control), and the substrate.
-
Initiation and Incubation : Initiate the reaction by adding the ATP solution to all wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Signal Detection : Stop the kinase reaction. Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis : Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
While both purine and pyrrolo[2,3-d]pyrimidine scaffolds serve as effective ATP mimetics for kinase inhibition, the pyrrolo[2,3-d]pyrimidine core offers distinct advantages. Its 7-deaza structure provides an additional point for chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[2][11] The clinical and commercial success of drugs based on this scaffold, particularly in the realm of JAK and EGFR inhibitors, underscores its status as a privileged and highly versatile platform in modern drug discovery. Researchers designing novel kinase inhibitors should consider the strategic benefits offered by the pyrrolo[2,3-d]pyrimidine scaffold to overcome the limitations of traditional purine-based designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Olomoucine | 101622-51-9 | CDK | MOLNOVA [molnova.com]
- 3. abmole.com [abmole.com]
- 4. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchportal.tuni.fi [researchportal.tuni.fi]
- 11. apexbt.com [apexbt.com]
Validating the mechanism of apoptosis induction by 5k pyrrolo[2,3-d]pyrimidine compound
For Immediate Release
[City, State] – [Date] – A novel pyrrolo[2,3-d]pyrimidine compound, designated 5k, has demonstrated significant potential as an apoptosis-inducing agent in pre-clinical studies. This guide provides a comprehensive comparison of compound 5k with established apoptosis inducers, offering researchers, scientists, and drug development professionals a detailed analysis of its mechanism and efficacy, supported by experimental data.
The compound, a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide, has been shown to trigger programmed cell death in cancer cells by modulating key proteins in the intrinsic apoptotic pathway. This guide will delve into the experimental validation of this mechanism and compare its performance against well-known apoptosis-inducing agents: Sunitinib, Erlotinib, Staurosporine, and Doxorubicin.
Performance Comparison: Compound 5k vs. Alternatives
The efficacy of compound 5k in inducing apoptosis in the human liver cancer cell line, HepG2, has been quantified and compared with data available for other widely used compounds in the same cell line.
| Compound | Target/Mechanism | Cell Line | Key Apoptotic Effects |
| Compound 5k | Multi-targeted kinase inhibitor (EGFR, Her2, VEGFR2, CDK2) | HepG2 | Induces apoptosis via the intrinsic pathway. |
| Sunitinib | Multi-targeted tyrosine kinase inhibitor | HepG2 | Induces apoptosis through caspase activation and modulation of Bcl-2 family proteins. |
| Erlotinib | EGFR tyrosine kinase inhibitor | HepG2 | Induces mitochondrial-mediated apoptosis.[1] |
| Staurosporine | Broad-spectrum protein kinase inhibitor | HepG2 | Induces apoptosis through caspase activation.[2] |
| Doxorubicin | DNA intercalator and topoisomerase II inhibitor | HepG2 | Induces apoptosis via p53 activation and generation of reactive oxygen species. |
Quantitative Analysis of Apoptosis Induction in HepG2 Cells
The following table summarizes the quantitative data on the pro-apoptotic effects of compound 5k and its alternatives on HepG2 cells. It is important to note that experimental conditions such as compound concentration and treatment duration may vary between studies, warranting careful interpretation of the data.
| Compound | Parameter | Result |
| Compound 5k | Caspase-3 Level | 6.9-fold increase |
| Bax Level | 2.6-fold increase | |
| Apoptotic Cells | 19.34% (Early + Late) | |
| Necrotic Cells | 4.17% | |
| Sunitinib | Caspase 3/7 Activity | Dose-dependent increase |
| Cleaved Caspase-3 | Increased expression | |
| Bcl-2 Expression | Decreased | |
| Bax Expression | Increased | |
| Erlotinib | Apoptosis | Dose-dependent increase |
| Staurosporine | Apoptosis | Time and dose-dependent increase |
| Bcl-2 Levels | -75% | |
| Doxorubicin | Apoptotic Cells | 28.33% |
| Bax Expression | Increased | |
| Bcl-2 Expression | Decreased |
Visualizing the Mechanism of Action
To illustrate the cellular processes involved, the following diagrams depict the validated signaling pathway of apoptosis induction by compound 5k and the general experimental workflow for its validation.
Apoptosis induction pathway of compound 5k.
References
- 1. Erlotinib induces cell cycle arrest and apoptosis in hepatocellular cancer cells and enhances chemosensitivity towards cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staurosporine-induced apoptosis in Chang liver cells is associated with down-regulation of Bcl-2 and Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Substituted and 6-Substituted Pyrrolo[2,3-d]pyrimidine Antifolates in Cancer Therapy
A detailed examination of pyrrolo[2,3-d]pyrimidine antifolates, specifically comparing the efficacy of substitutions at the 5- and 6-positions, reveals distinct structure-activity relationships that significantly influence their therapeutic potential. These compounds primarily target key enzymes in the folate pathway, a critical route for nucleotide biosynthesis, making them potent anticancer agents. This guide synthesizes experimental data to provide a clear comparison for researchers and drug development professionals.
The core structure of pyrrolo[2,3-d]pyrimidine is a versatile scaffold for developing antifolate drugs. Modifications at the 5- and 6-positions of this ring system have been extensively explored to optimize their inhibitory activity against crucial enzymes such as dihydrofolate reductase (DHFR), thymidylate synthase (TS), glycinamide ribonucleotide formyltransferase (GARFTase), and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase). The differential positioning of substituents leads to varied interactions with the enzyme active sites and cellular transport mechanisms, ultimately impacting their overall efficacy.
Comparative Efficacy: Enzyme Inhibition and Cellular Activity
The substitution pattern on the pyrrolo[2,3-d]pyrimidine ring dictates the primary enzymatic target and the potency of inhibition. Generally, 5-substituted analogs have shown potent activity as multi-targeted antifolates, while 6-substituted derivatives often exhibit more selective inhibition.
5-Substituted Pyrrolo[2,3-d]pyrimidine Antifolates:
-
Multi-Targeted Inhibition: A prominent example is Pemetrexed (Alimta®), a 5-substituted pyrrolo[2,3-d]pyrimidine, which is a clinically approved anticancer drug.[1][2] Pemetrexed and its polyglutamated forms are known to inhibit multiple folate-requiring enzymes, including TS, DHFR, and GARFTase.[3][4][5] This multi-targeted approach can be advantageous in overcoming resistance mechanisms that may arise from the inhibition of a single enzyme.
-
Influence of Side Chain: The nature of the substituent at the 5-position significantly impacts efficacy. For instance, homologation of a 5-methyl group to a 5-ethyl group in certain series has been shown to enhance interaction with human DHFR.[6] The length of the carbon bridge in the side chain is also a critical determinant of activity, with optimal lengths leading to potent inhibition of tumor cell proliferation.[1][7]
-
Cellular Uptake: 5-substituted analogs often utilize the reduced folate carrier (RFC) for cellular entry, a transporter ubiquitously expressed in both normal and cancer cells.[2]
6-Substituted Pyrrolo[2,3-d]pyrimidine Antifolates:
-
Selective Inhibition: In contrast to their 5-substituted counterparts, 6-substituted analogs have been developed as highly selective inhibitors. Many compounds in this class are potent inhibitors of GARFTase, a key enzyme in the de novo purine biosynthesis pathway.[8][9][10][11][12] Some 6-substituted derivatives have also been designed as dual inhibitors of TS and DHFR.[13][14][15]
-
Tumor-Targeted Uptake: A significant advantage of many 6-substituted pyrrolo[2,3-d]pyrimidines is their selective uptake by tumor cells. These compounds are often poor substrates for RFC but are efficiently transported by the proton-coupled folate transporter (PCFT) and folate receptors (FRs), which are overexpressed in various cancers and have limited expression in normal tissues.[2][8][11][16] This selectivity can lead to a wider therapeutic window and reduced systemic toxicity.
-
Structure-Activity Relationship: The substituent at the 6-position plays a crucial role in determining potency and selectivity. For example, the presence of a 6-methyl group can abolish RFC-mediated transport while maintaining or enhancing uptake by FRs and PCFT.[2] The nature of the arylthio substituent at the 6-position also influences DHFR inhibitory potency.[6]
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative 5- and 6-substituted pyrrolo[2,3-d]pyrimidine antifolates against key enzymes and cancer cell lines.
| Table 1: Inhibition of Folate Pathway Enzymes by 5-Substituted Pyrrolo[2,3-d]pyrimidines | ||||
| Compound | Target Enzyme | IC50 / Ki (nM) | Cell Line | Growth Inhibition (IC50, nM) |
| Pemetrexed (LY231514) | TS | 109 (Ki) | CCRF-CEM | 80 |
| DHFR | 7.0 (Ki) | A549 | 120 | |
| GARFTase | 9300 (Ki) | HCT-8 | 110 | |
| 5-Ethyl-6-arylthio analog (Classical) | hDHFR | 66 | Multiple | <100 |
| 5-Propyl-6-arylthio analog (Classical) | hDHFR | 60 | Multiple | ≤ 100 |
Data extracted from multiple sources.[3][5][6][17]
| Table 2: Inhibition of Folate Pathway Enzymes by 6-Substituted Pyrrolo[2,3-d]pyrimidines | ||||
| Compound | Target Enzyme | IC50 / Ki (nM) | Cell Line | Growth Inhibition (IC50, nM) |
| 6-Ethyl-5-thiobenzoyl-L-glutamic acid | hTS | 90 | CCRF-CEM | 1,500 |
| hDHFR | 420 | FaDu | 1,200 | |
| Thienoyl Regioisomers (e.g., AGF150, AGF154) | GARFTase | Potent Inhibition | KB | < 1 |
| IGROV1 | < 1 | |||
| 6-Methyl substituted analogs | GARFTase | Exclusive Inhibition | RT16 (FRα) | 2.5 - 100 |
| D4 (FRβ) | 2.6 - 49 |
Data extracted from multiple sources.[2][11][13][14][18]
Experimental Protocols
Enzyme Inhibition Assays
Dihydrofolate Reductase (DHFR) Inhibition Assay: The spectrophotometric assay for DHFR activity is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The reaction mixture typically contains Tris-HCl buffer (pH 7.5), KCl, MgCl2, NADPH, dihydrofolate, and the test compound. The reaction is initiated by the addition of recombinant human DHFR. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Thymidylate Synthase (TS) Inhibition Assay: TS activity is measured by monitoring the release of tritium from [5-³H]dUMP. The assay mixture includes Tris-HCl buffer (pH 7.4), dithiothreitol, EDTA, N5,N10-methylenetetrahydrofolate, [5-³H]dUMP, and the inhibitor. The reaction is started by adding recombinant human TS. The amount of ³H₂O formed is quantified by scintillation counting after separating it from the unreacted substrate. IC50 values are calculated from the dose-response curves.
Glycinamide Ribonucleotide Formyltransferase (GARFTase) Inhibition Assay: GARFTase activity is determined by a spectrophotometric assay that measures the formation of 5,8-dideazafolate from GAR and 10-formyl-5,8-dideazafolate. The reaction mixture contains HEPES buffer (pH 7.5), GAR, the folate substrate, and the test compound. The reaction is initiated by the addition of the enzyme, and the increase in absorbance at 295 nm is monitored.
Cell-Based Proliferation Assays
Human cancer cell lines (e.g., CCRF-CEM, KB, IGROV1) are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (typically 72 hours). Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or sulforhodamine B (SRB) assay. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Visualizing the Folate Pathway and Experimental Workflow
Caption: Folate pathway and targets of pyrrolo[2,3-d]pyrimidine antifolates.
Caption: General experimental workflow for evaluating antifolate efficacy.
Conclusion
The strategic placement of substituents on the pyrrolo[2,3-d]pyrimidine scaffold is a powerful tool for modulating the pharmacological profile of antifolate agents. 5-substituted analogs, exemplified by pemetrexed, often act as multi-targeted inhibitors with broad-spectrum activity but may rely on ubiquitous transporters, potentially leading to off-target effects. In contrast, 6-substituted derivatives offer the potential for enhanced selectivity, both in terms of their enzymatic targets and their mechanism of cellular uptake. The ability of many 6-substituted compounds to selectively enter tumor cells via overexpressed transporters like FRs and PCFT presents a promising avenue for developing more targeted and less toxic cancer chemotherapeutics. Further research focusing on the nuanced structure-activity relationships will continue to drive the design of next-generation pyrrolo[2,3-d]pyrimidine antifolates with improved efficacy and safety profiles.
References
- 1. Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LY231514, a pyrrolo[2,3-d]pyrimidine-based antifolate that inhibits multiple folate-requiring enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 5-substituted pyrrolo[2,3-d]pyrimidines as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of a novel series of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitors of purine biosynthesis with selectivity for high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier for cellular entry† - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Regioisomers as Targeted Antifolates for Folate Receptor α and the Proton-Coupled Folate Transporter in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dual inhibitors of thymidylate synthase and dihydrofolate reductase as antitumor agents: design, synthesis, and biological evaluation of classical and nonclassical pyrrolo[2,3-d]pyrimidine antifolates(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase as Antitumour Agents: Design, Synthesis and Biological Evaluation of Classical and Nonclassical Pyrrolo[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Regioisomers as Targeted Antifolates for Folate Receptor α and the Proton-Coupled Folate Transporter in Human Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioisosteric replacement studies: thieno[2,3-d]pyrimidine versus pyrrolo[2,3-d]pyrimidine as RET inhibitors
A Comparative Guide for Researchers in Drug Discovery
The quest for potent and selective inhibitors of the Rearranged during Transfection (RET) proto-oncogene, a critical driver in various cancers, has led to the exploration of diverse heterocyclic scaffolds. Among these, the thieno[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine cores have emerged as privileged structures. This guide provides a comparative analysis of these two bioisosteres, summarizing their performance as RET inhibitors with supporting experimental data to aid researchers in drug development.
Introduction to RET and the Bioisosteric Rationale
The RET receptor tyrosine kinase plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of RET through mutations or chromosomal rearrangements is a known oncogenic driver in cancers such as non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma.[2] Consequently, RET has become a prime target for therapeutic intervention.
The thieno[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds are bioisosteres, meaning they have similar physical and chemical properties which can lead to comparable biological activity. The replacement of the sulfur atom in the thieno[2,3-d]pyrimidine core with a nitrogen atom in the pyrrolo[2,3-d]pyrimidine core can subtly influence factors like hydrogen bonding capacity, metabolic stability, and overall compound conformation, thereby impacting potency and selectivity against the RET kinase.
Comparative Biological Activity
Direct comparative studies exploring the bioisosteric replacement of thieno[2,3-d]pyrimidine with pyrrolo[2,3-d]pyrimidine for RET inhibition have been a subject of investigation. One such study designed and synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives and also explored the effect of its bioisostere, thieno[2,3-d]pyrimidine, on RET inhibition.[3]
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies on the pyrrolo[2,3-d]pyrimidine series have revealed key structural features for potent RET inhibition. For instance, substitutions at various positions of the scaffold have been explored, with certain moieties at the back pocket region demonstrating the best activity.[3] Molecular docking studies have indicated that the nitrogen atoms on the pyrimidine ring are involved in crucial hydrogen bonding interactions with hinge residues in the RET kinase domain.[3]
Data Presentation: Inhibitory Potency
The following tables summarize the inhibitory activities of representative compounds from both the thieno[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine series against RET kinase. It is important to note that these compounds are from different studies and may have different substitution patterns; thus, a direct comparison should be made with caution.
Table 1: Inhibitory Activity of Representative Pyrrolo[2,3-d]pyrimidine Derivatives against RET Kinase [3]
| Compound | RET (wild-type) IC50 (µM) | RET (V804M) IC50 (µM) |
| 20 | 0.076 ± 0.006 | Not Reported |
| 19 | 0.127 ± 0.001 | Not Reported |
| 59 | Low Nanomolar | Low Nanomolar |
Table 2: Kinase Selectivity Profile of a Lead Pyrrolo[2,3-d]pyrimidine Compound (59) [3]
| Kinase | Enzyme Inhibition IC50 (µM) |
| RET | 0.0068 ± 0.0003 |
| EGFR | 56.78 ± 4.94 |
| Aurora A | 0.242 ± 0.036 |
| Aurora B | 0.536 ± 45.12 |
| CSF-1R | 1.65 ± 0.235 |
| MAP4K4 | 3.428 ± 0.150 |
Data for thieno[2,3-d]pyrimidine RET inhibitors from a directly comparable study is limited in the public domain. However, the thieno[2,3-d]pyrimidine scaffold is a well-established kinase inhibitor core, with derivatives showing potent inhibition of other kinases like EGFR and PI3K.[4]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of RET inhibitors.
Biochemical RET Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the RET kinase activity.[1][5]
Materials:
-
Purified recombinant RET kinase enzyme
-
Kinase substrate (e.g., IGF1Rtide)
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[5]
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the RET enzyme and substrate/ATP mixture to their desired working concentrations in kinase buffer.
-
Kinase Reaction:
-
Add 1 µL of the serially diluted test compound or DMSO (for control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted RET enzyme to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.[1]
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTS Assay)
This assay assesses the effect of RET inhibitors on the proliferation of cancer cell lines that are dependent on RET signaling for their growth and survival.[6]
Materials:
-
RET-dependent cancer cell line (e.g., LC-2/ad, which harbors a CCDC6-RET fusion)[2]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Viability Measurement:
-
Add MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizations
RET Signaling Pathway
Caption: Simplified RET signaling pathway and the point of intervention for inhibitors.
Experimental Workflow for Inhibitor Comparison
References
Cross-Screening of Pyrrolo[2,3-d]pyrimidine Libraries: A Comparative Guide for Kinase Inhibitor Profiling
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a wide range of kinases, making it a cornerstone for targeted cancer therapies and the treatment of other diseases driven by aberrant kinase activity.[1] This guide provides a comparative analysis of various pyrrolo[2,3-d]pyrimidine-based compounds, supported by experimental data from cross-screening against a panel of kinases. Detailed experimental protocols and visual representations of key signaling pathways and workflows are included to facilitate the design and interpretation of kinase inhibitor screening campaigns.
Performance Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives
The inhibitory activity of a selection of pyrrolo[2,3-d]pyrimidine derivatives against a panel of therapeutically relevant kinases is summarized below. The data, presented as half-maximal inhibitory concentration (IC50), highlights the potency and selectivity profiles of these compounds. Lower IC50 values indicate greater potency.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Source |
| Compound 5k | EGFR | 79 | Sunitinib | 93 | [2][3][4] |
| Her2 | 40 | Staurosporine | 38 | [2][3][4] | |
| VEGFR2 | 136 | Sunitinib | 261 | [2][3][4] | |
| CDK2 | 204 | - | - | [3] | |
| Compound 12i | EGFR (T790M mutant) | 0.21 | - | - | [5] |
| EGFR (wild-type) | 22 | - | - | [5] | |
| Compound 59 | RET (wild-type) | Low nanomolar | - | - | [6] |
| RET (V804M mutant) | Low nanomolar | - | - | [6] | |
| Compound 1 | RET | Potent in vitro | - | - | [7][8] |
| Compound 12d | VEGFR-2 | 11.9 | - | - | [9] |
| Compound 15c | VEGFR-2 | 13.6 | - | - | [9] |
| Compound 17 | EGFR | More potent than Cpd 8 | PD153035 | - | [10] |
| Compound 8 | EGFR | - | - | - | [10] |
| Compound 26 | LRRK2 G2019S | - | - | - | [11] |
| Compound 32 | LRRK2 G2019S | 120 | - | - | [11] |
| LRRK2 WT | 190 | - | - | [11] |
Experimental Protocols
Accurate and reproducible assessment of kinase inhibition is critical. Below are detailed methodologies for commonly employed in vitro kinase screening assays.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic luminescence-based assay, such as ADP-Glo™, which quantifies kinase activity by measuring the amount of ADP produced.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Pyrrolo[2,3-d]pyrimidine test compounds
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution (pre-diluted in kinase assay buffer) to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 2.5 µL of a solution containing the kinase substrate and ATP (at a concentration typically near the Km for ATP) to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the kinase activity.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In-Cell Western Assay
This method quantifies the inhibition of a specific signaling pathway within cells by measuring the phosphorylation of a downstream target of the kinase of interest.
Materials:
-
Cells expressing the target kinase
-
Appropriate cell culture medium and plates (96- or 384-well)
-
Pyrrolo[2,3-d]pyrimidine test compounds
-
Stimulating ligand (e.g., growth factor) if required
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary antibodies (one for the phosphorylated target, one for a normalization protein like tubulin or total target protein)
-
Fluorescently labeled secondary antibodies (e.g., IRDye® secondary antibodies)
-
Fluorescent imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multiwell plate and allow them to adhere and grow to the desired confluency.
-
Treat the cells with serial dilutions of the test compounds for a predetermined time.
-
If necessary, stimulate the cells with a ligand to activate the signaling pathway.
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with the fixing solution for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization buffer for 5 minutes.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells multiple times with PBS containing 0.1% Tween-20.
-
Incubate the cells with the fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash the cells again as in the previous step.
-
-
Imaging and Analysis:
-
Scan the plate using a fluorescent imaging system.
-
Quantify the fluorescence intensity for the phosphorylated target and the normalization protein in each well.
-
Normalize the signal of the phosphorylated target to the normalization protein.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Visualizing Kinase Inhibition and Signaling
Experimental Workflow and Signaling Pathways
To better understand the experimental process and the biological context of kinase inhibition, the following diagrams are provided.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
A Head-to-Head Showdown: Pyrrolo[2,3-d]pyrimidine Analogs Versus Pexidartinib as CSF1R Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of novel pyrrolo[2,3-d]pyrimidine analogs and the established drug Pexidartinib in their capacity as inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R). This document delves into their comparative efficacy, supported by experimental data, and outlines the methodologies used for their evaluation.
The Colony-Stimulating Factor 1 Receptor is a critical signaling protein involved in the survival, proliferation, and differentiation of macrophages.[1] Its role in various pathologies, including cancer and inflammatory diseases, has made it a prime target for therapeutic intervention.[2] Pexidartinib (PLX3397), an FDA-approved drug, is a potent CSF1R inhibitor used in the treatment of tenosynovial giant cell tumors.[3][4][5][6] Recently, a new class of compounds, pyrrolo[2,3-d]pyrimidine analogs, has emerged, demonstrating significant potential as highly potent and selective CSF1R inhibitors.[1][7]
This guide offers a side-by-side analysis of these two classes of inhibitors, presenting key quantitative data in structured tables, detailing the experimental protocols for their assessment, and providing visual diagrams of the CSF1R signaling pathway and experimental workflows to facilitate a deeper understanding of their comparative performance.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the in vitro inhibitory activities of Pexidartinib and a selection of promising pyrrolo[2,3-d]pyrimidine analogs against CSF1R. The data highlights the half-maximal inhibitory concentration (IC50), a key measure of an inhibitor's potency.
Table 1: Enzymatic IC50 Values against CSF1R
| Compound | CSF1R Enzymatic IC50 (nM) | Reference Compound |
| Pexidartinib (PLX3397) | 9.7 - 20 | N/A |
| Pyrrolo[2,3-d]pyrimidine Analog 1 | 1 | Pexidartinib |
| Pyrrolo[2,3-d]pyrimidine Analog 12b | Low-nanomolar | Pexidartinib |
| Pyrrolo[2,3-d]pyrimidine Analog 18h | 5.14 | N/A |
| Pyrrolo[2,3-d]pyrimidine Analog 23 | < 5 | Pexidartinib |
| Pyrrolo[2,3-d]pyrimidine Analog 27a | 1 - 9 | Pexidartinib |
| Pyrrolo[2,3-d]pyrimidine Analog 29 | 0.7 | N/A |
| Pyrrolo[2,3-d]pyrimidine Analog 3bw | 3.0 | N/A |
Data compiled from multiple sources.[8][9][10][11][12][13]
Table 2: Cellular IC50 Values against CSF1R-dependent Cell Lines
| Compound | Cell Line | Cellular IC50 (µM) | Reference Compound |
| Pexidartinib (PLX3397) | M-NFS-60 | 0.44 | N/A |
| Pexidartinib (PLX3397) | Bac1.2F5 | 0.22 | N/A |
| Pyrrolo[2,3-d]pyrimidine Analog 27a | Ba/F3-CSF1R | 0.3 | Pexidartinib |
Data compiled from multiple sources.[9][14]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Enzymatic Kinase Inhibition Assay (ADP-Glo™ Protocol)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[15][16][17]
-
Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing the recombinant human CSF1R kinase domain, a suitable substrate (e.g., Poly(4:1 Glu, Tyr)), and the test compound (either a pyrrolo[2,3-d]pyrimidine analog or Pexidartinib) at various concentrations.[18][19]
-
Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration should be at or near its Michaelis constant (Km) for CSF1R.
-
Incubation: The plate is incubated at 30°C for a defined period, typically 45-60 minutes, to allow the enzymatic reaction to proceed.[18]
-
Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes any remaining ATP. The plate is then incubated for 40 minutes at room temperature.[15][16]
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. The plate is incubated for 30-60 minutes at room temperature.[15][16]
-
Data Acquisition: The luminescence of each well is measured using a microplate reader. The IC50 values are then calculated by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (Ba/F3 Cell Line)
This assay assesses the ability of the inhibitors to block the proliferation of cells that are dependent on CSF1R signaling for their growth and survival.[20][21]
-
Cell Culture: Murine Ba/F3 pro-B cells, engineered to express human CSF1R, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and CSF-1 to maintain their proliferation.[21]
-
Assay Setup: The Ba/F3-CSF1R cells are washed to remove CSF-1 and then seeded into 96-well plates in the presence of a minimal concentration of CSF-1 to stimulate proliferation.
-
Inhibitor Treatment: The cells are treated with serial dilutions of the pyrrolo[2,3-d]pyrimidine analogs or Pexidartinib.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[22]
-
Proliferation Measurement: Cell viability and proliferation are assessed using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures the amount of ATP present, an indicator of metabolically active cells.
-
Data Analysis: The results are used to generate dose-response curves and calculate the cellular IC50 values for each compound.
Visualizing the Molecular Landscape
To better understand the context of this comparison, the following diagrams illustrate the CSF1R signaling pathway and a typical experimental workflow for evaluating CSF1R inhibitors.
Caption: The CSF1R Signaling Pathway and points of inhibition.
Caption: A generalized workflow for comparing CSF1R inhibitors.
Discussion and Conclusion
The data presented in this guide indicates that certain pyrrolo[2,3-d]pyrimidine analogs exhibit superior or comparable in vitro potency to Pexidartinib as CSF1R inhibitors.[10][12][14][23] Notably, several analogs display sub-nanomolar to low single-digit nanomolar enzymatic IC50 values, positioning them as highly promising candidates for further development.[12][23]
While Pexidartinib is a multi-targeted kinase inhibitor, also showing activity against c-Kit and FLT3, some pyrrolo[2,3-d]pyrimidine analogs have been specifically designed to achieve higher selectivity for CSF1R, potentially leading to fewer off-target effects.[1][7][8][9] For instance, one study highlighted a series of highly selective pyrrolo[2,3-d]pyrimidines with excellent selectivity against other kinases in the same family.[1][7]
In vivo studies are crucial to determine the therapeutic potential of these new analogs. While Pexidartinib has demonstrated efficacy in both preclinical models and clinical trials, leading to its FDA approval, the in vivo performance of many pyrrolo[2,3-d]pyrimidine analogs is still under investigation.[3][9] However, initial in vivo studies with some analogs have shown promising anti-tumor and immunomodulatory activity.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Design and Synthesis of Pyridine-Based Pyrrolo[2,3- d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ulab360.com [ulab360.com]
- 16. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. FMS Kinase Enzyme System [worldwide.promega.com]
- 20. Ba/F3-ETV6-CSF1R-Cell-Line - Kyinno Bio [kyinno.com]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the ADME Properties of Lead Pyrrolo[2,3-d]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. However, the successful progression of a lead compound from discovery to clinical candidate hinges on a thorough understanding and optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comparative analysis of the ADME profiles of lead pyrrolo[2,3-d]pyrimidine compounds, with a focus on key in vitro parameters. To provide a broader context for scaffold selection and optimization, we also compare these properties to those of two structurally related and medicinally important heterocyclic systems: pyrazolo[3,4-d]pyrimidines and thieno[2,3-d]pyrimidines.
At a Glance: Comparative ADME Properties
The following tables summarize key in vitro ADME parameters for representative derivatives of the selected heterocyclic scaffolds. It is crucial to note that these values are illustrative and can vary significantly based on the specific substitutions on the core scaffold.
Table 1: In Vitro ADME Properties of Lead Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Scaffold | Primary Target(s) | Kinetic Solubility (µM) | Microsomal Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Data Type |
| 8f | Tricyclic Pyrrolo[2,3-d]pyrimidine | DDR2 | - | - | 7667.0 | In Silico |
| 8g | Tricyclic Pyrrolo[2,3-d]pyrimidine | DDR2 | - | - | 10000.0 | In Silico |
| 12b | Pyridine-based Pyrrolo[2,3-d]pyrimidine | CSF1R | 1.8 | >60 (Human) | - | Experimental |
| 14c | Pyridine-based Pyrrolo[2,3-d]pyrimidine | CSF1R | <0.2 | 26 (Human) | - | Experimental |
Data for compounds 8f and 8g are from in silico predictions[1]. Data for compounds 12b and 14c are from experimental assays[2].
Table 2: In Vitro ADME Properties of a Representative Pyrazolo[3,4-d]pyrimidine Series
| Compound ID | R¹ | R² | R³ | LogP | LogD (pH 7.4) | Aqueous Solubility (µM) | PAMPA Pe (10⁻⁶ cm/s) | HLM Stability (% remaining after 1h) |
| 1 | 2,4-diCl | H | H | 5.30 | 5.30 | 0.4 | 19.3 | 78 |
| 2 | 2,4-diCl | H | c-Pr | 4.88 | 4.88 | 0.8 | 21.5 | 85 |
| 3 | 2,4-diCl | H | Me | 4.58 | 4.58 | 1.1 | 20.1 | 82 |
| 4 | 2-Cl, 4-F | H | H | 4.48 | 4.48 | 1.5 | 18.9 | 88 |
| 5 | 2-Cl, 4-F | H | c-Pr | 4.06 | 4.06 | 2.5 | 20.8 | 92 |
| 6 | 2-Cl, 4-F | H | Me | 3.76 | 3.76 | 3.2 | 19.5 | 90 |
| 7 | 2-Cl | H | H | 4.25 | 4.25 | 2.2 | 18.2 | 86 |
| 8 | 2-Cl | H | c-Pr | 3.83 | 3.83 | 3.8 | 20.1 | 91 |
| 9 | 2-Cl | H | Me | 3.53 | 3.53 | 4.5 | 18.8 | 89 |
| 10 | 4-F | H | H | 3.43 | 3.43 | 5.6 | 17.5 | 95 |
| 11 | 4-F | H | c-Pr | 3.01 | 3.01 | 8.9 | 19.2 | 98 |
| 12 | 4-F | H | Me | 2.71 | 2.71 | 12.1 | 18.1 | 96 |
Adapted from a study on dual c-Src/Abl inhibitors. HLM denotes Human Liver Microsomes. PAMPA Pe is a measure of passive permeability[3].
Table 3: General ADME Characteristics of Thieno[2,3-d]pyrimidines
| Property | General Observation | Supporting Evidence |
| Permeability | Generally predicted to have low to very low Blood-Brain Barrier (BBB) penetration.[4] | In silico ADMET studies on a series of VEGFR-2 inhibitors showed low BBB penetration.[4] |
| Metabolism | Often exhibit non-inhibitory effects against key metabolic enzymes like CYP2D6.[4] | In silico predictions for a series of thieno[2,3-d]pyrimidine derivatives.[4] |
| Toxicity | Generally predicted to be non-toxic in developmental toxicity models.[4] | In silico toxicity screening of various derivatives.[4] |
Key Experimental Protocols
Accurate and reproducible ADME data are the foundation of effective drug development. Below are detailed methodologies for two of the most critical in vitro ADME assays.
Caco-2 Permeability Assay
The Caco-2 permeability assay is the industry standard for predicting in vitro intestinal absorption of orally administered drugs. The protocol involves culturing Caco-2 cells, a human colon adenocarcinoma cell line, on a semi-permeable membrane until they form a differentiated and polarized monolayer that mimics the intestinal epithelium.
Materials:
-
Caco-2 cells (passage number 20-50)[5]
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics
-
Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
-
Test compound and control compounds (e.g., high permeability: propranolol; low permeability: atenolol)
-
Lucifer Yellow or another marker of monolayer integrity
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[5]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a pre-determined threshold (e.g., >300 Ω·cm²) to ensure the integrity of the tight junctions.[5]
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the test compound solution (typically at a concentration of 10 µM) to the donor compartment (apical side for absorption studies, basolateral side for efflux studies).
-
Add fresh transport buffer to the receiver compartment.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
-
Analysis: Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound in the donor chamber.
Human Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound when exposed to liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).
Materials:
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound and positive control compound (e.g., a compound with known metabolic instability)
-
Acetonitrile or other organic solvent to stop the reaction
-
LC-MS/MS for sample analysis
Procedure:
-
Incubation Preparation: Prepare a reaction mixture containing HLM and phosphate buffer. Pre-incubate this mixture at 37°C.
-
Reaction Initiation: Add the test compound (typically at a final concentration of 1 µM) to the pre-warmed microsome solution. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the concentration of the remaining parent compound in the supernatant at each time point using LC-MS/MS.
-
Data Calculation: Determine the rate of disappearance of the parent compound over time. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizing ADME in Drug Discovery
Understanding the relationships between different ADME parameters and their impact on the drug discovery process is crucial. The following diagrams illustrate key concepts.
Caption: A typical experimental workflow for ADME screening in drug discovery.
Caption: Logical relationship of how poor ADME properties can lead to candidate attrition.
Caption: Simplified common metabolic pathways for drug molecules.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. enamine.net [enamine.net]
- 4. enamine.net [enamine.net]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Xenograft Tumor Model Validation of 13b Pyrrolo[2,3-d]pyrimidine Derivative Efficacy: A Comparative Guide
This guide provides a comparative analysis of the preclinical efficacy of the 13b pyrrolo[2,3-d]pyrimidine derivative, a potent Axl inhibitor, in xenograft tumor models. The performance of this compound is evaluated against other relevant anti-cancer agents, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a promising framework for the development of targeted cancer therapeutics, with derivatives showing potent inhibition of various kinases crucial for tumor growth and survival.[1][2] Compound 13b, a specific pyrrolo[2,3-d]pyrimidine derivative, has demonstrated notable therapeutic potential as an Axl inhibitor in a BaF3/TEL-Axl xenograft tumor model.[1][3] This guide compares the efficacy of compound 13b with other Axl inhibitors, such as Bemcentinib (BGB324), and the multi-targeted kinase inhibitor, Sunitinib, which also exhibits Axl inhibition. While direct quantitative in-vivo data for compound 13b is not publicly available, its "promising therapeutic effect" warrants a comparative discussion based on the performance of analogous compounds and alternatives in similar preclinical settings.
Data Presentation: Comparative Efficacy in Xenograft Models
The following tables summarize the in vivo anti-tumor efficacy of various pyrrolo[2,3-d]pyrimidine derivatives and comparator drugs in different xenograft models. It is important to note that a direct comparison is challenging due to the use of different tumor models and the lack of publicly available quantitative data for compound 13b.
Table 1: Efficacy of Pyrrolo[2,3-d]pyrimidine Derivatives in Xenograft Models
| Compound | Target(s) | Xenograft Model | Dosing Regimen | Observed Efficacy | Source |
| 13b | Axl | BaF3/TEL-Axl | Not specified | Promising therapeutic effect | [1][3] |
| Compound 1 | RET | RET-driven tumor xenografts | 10 and 30 mg/kg, p.o., q.d. | Robust in vivo efficacy | |
| AGF347 | SHMT2, Cytosolic C1 enzymes | MIA PaCa-2 pancreatic tumor | Not specified | Significant in vivo antitumor efficacy with potential for complete responses |
Table 2: Efficacy of Comparator Axl and Multi-Kinase Inhibitors in Xenograft Models
| Compound | Target(s) | Xenograft Model | Dosing Regimen | Observed Efficacy | Source |
| Bemcentinib (BGB324) | Axl | ARK1shSCRM uterine serous cancer | Not specified | Improved chemoresponse when combined with paclitaxel | [4] |
| Bemcentinib (BGB324) | Axl | SET-2 myeloproliferative neoplasm | 50 mg/kg, p.o., b.i.d. | 60% inhibition of tumor growth | |
| Sunitinib | VEGFR, PDGFR, c-KIT, FLT3, CSF1R, RET, Axl | MDA-MB-468 triple-negative breast cancer | 80 mg/kg, p.o., every 2 days for 4 weeks | 90.4% reduction in tumor volume | [5] |
| Sunitinib | VEGFR, PDGFR, c-KIT, FLT3, CSF1R, RET, Axl | HEK293 | 40 mg/kg/day, p.o., for 11 days | Clear reduction of tumor growth | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of xenograft studies. Below are representative protocols for the key experiments cited in this guide.
General Xenograft Tumor Model Protocol
This protocol outlines the general procedure for establishing and evaluating the efficacy of therapeutic agents in a subcutaneous xenograft model.
-
Cell Culture: The selected human cancer cell line (e.g., BaF3/TEL-Axl, MDA-MB-468) is cultured in its recommended medium supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) aged 6-8 weeks are used. Animals are allowed to acclimatize for at least one week before the experiment.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL of a sterile vehicle like PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The investigational drug (e.g., compound 13b) or vehicle is administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Animal body weight and general health are monitored as indicators of toxicity.
-
Endpoint: The experiment is terminated when tumors in the control group reach a specified maximum size, or at a predetermined time point. Tumors may be excised for further analysis (e.g., histology, biomarker analysis).
Ba/F3-TEL-Axl Xenograft Model Protocol
The Ba/F3 cell line is a murine pro-B cell line that is dependent on IL-3 for survival. Transduction with a constitutively active kinase, such as the TEL-Axl fusion protein, makes the cells IL-3 independent and tumorigenic, providing a specific model to test inhibitors of that kinase.
-
Cell Line: Ba/F3 cells stably expressing the TEL-Axl fusion protein are used. These cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Implantation: Approximately 5 x 10^6 BaF3/TEL-Axl cells are injected subcutaneously into the flank of immunodeficient mice.
-
Treatment and Monitoring: Once tumors are established, treatment with Axl inhibitors like compound 13b or vehicle control is initiated. Tumor growth and animal health are monitored as described in the general protocol.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the Axl signaling pathway and its role in promoting cancer cell survival, proliferation, and migration. The diagram highlights the point of intervention for Axl inhibitors like the 13b pyrrolo[2,3-d]pyrimidine derivative.
Caption: Axl signaling pathway and the inhibitory action of 13b derivative.
Experimental Workflow Diagram
The following diagram outlines the workflow for validating the efficacy of an anti-cancer compound in a xenograft tumor model.
Caption: Workflow for in vivo xenograft tumor model validation.
References
- 1. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lin2.curehunter.com [lin2.curehunter.com]
- 4. researchgate.net [researchgate.net]
- 5. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Comparative docking studies of different pyrrolo[2,3-d]pyrimidine derivatives in the Axl kinase domain
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of various pyrrolo[2,3-d]pyrimidine derivatives based on their docking studies within the Axl kinase domain. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this targeted area of cancer therapy.
Axl, a receptor tyrosine kinase, has emerged as a significant target in oncology due to its association with tumor proliferation, metastasis, and the development of drug resistance.[1][2] The pyrrolo[2,3-d]pyrimidine scaffold is a key pharmacophore that has been extensively explored for the development of kinase inhibitors. This guide focuses on the comparative molecular docking performance of various derivatives of this scaffold against the Axl kinase domain.
Comparative Docking and Potency Data
The following table summarizes the docking scores and biological activities of selected pyrrolo[2,3-d]pyrimidine derivatives and other Axl inhibitors from various studies. This data provides a quantitative comparison of their potential to inhibit Axl kinase.
| Compound/Reference | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | IC50 (nM) | Notes |
| Compound 13b [1][2] | Not explicitly stated | Not explicitly stated | High enzymatic and cellular Axl potencies reported | A promising lead compound with favorable pharmacokinetic properties.[1][2] |
| PubChem-122421875 [3] | -9.2 | -179.3 | Not reported | Identified through ligand-based pharmacophore screening; shows stable binding in molecular dynamics simulations.[3] |
| PubChem-78160848 [3] | -9.0 | -208.3 | Not reported | Identified through ligand-based pharmacophore screening; shows stable binding in molecular dynamics simulations.[3] |
| Compound 7 [4][5] | Not explicitly stated | Not explicitly stated | Exhibits multi-kinase inhibitory effects | An isatin-pyrrolo[2,3-d]pyrimidine hybrid.[4][5] |
| Compound 5k [6] | Not explicitly stated | Not explicitly stated | 40-204 (against various kinases) | A multi-targeted kinase inhibitor with activity against EGFR, Her2, VEGFR2, and CDK2.[6] |
| Compound 59 [7] | Not explicitly stated | Not explicitly stated | Low nanomolar potency against RET | A type 2 inhibitor of RET, a related kinase. |
| Compound R5 [8][9] | High affinity reported | High affinity confirmed by MM-PBSA/GBSA | Not reported | A newly designed derivative of the R428 patented analog.[8][9] |
Experimental Protocols: Molecular Docking of Axl Kinase
The following protocol represents a generalized workflow for the molecular docking of pyrrolo[2,3-d]pyrimidine derivatives into the Axl kinase active site, based on common practices reported in the literature.[3][8][10]
1. Protein Preparation:
-
The three-dimensional crystal structure of the Axl kinase domain is obtained from the Protein Data Bank (PDB). A commonly used structure is 5U6B.[11]
-
Water molecules and any co-crystallized ligands are typically removed from the PDB file.
-
Hydrogen atoms are added to the protein structure, and charges are assigned using a force field such as CHARMm or AMBER.
-
The protein structure is then energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the pyrrolo[2,3-d]pyrimidine derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
The 2D structures are converted to 3D structures.
-
Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are often computed for the ligand atoms.[8]
3. Docking Simulation:
-
A grid box is defined around the active site of the Axl kinase to specify the search space for the docking algorithm. The active site is often identified based on the position of the co-crystallized inhibitor in the experimental structure.
-
Molecular docking is performed using software such as AutoDock Vina, GOLD, or MOE.[3][8][10] These programs sample a large number of possible conformations and orientations of the ligand within the protein's active site.
-
A scoring function is used to estimate the binding affinity for each generated pose. The poses with the best scores are selected for further analysis.
4. Analysis of Results:
-
The binding poses of the ligands are visually inspected to analyze the interactions with the key amino acid residues in the Axl kinase active site.
-
Key interactions, such as hydrogen bonds and hydrophobic interactions, are identified. For example, interactions with hinge region residues are often crucial for kinase inhibition.[7]
-
The docking scores and predicted binding energies are used to rank the compounds and prioritize them for further experimental validation.
Visualizing the Process and Pathway
To better understand the context of these docking studies, the following diagrams illustrate the computational workflow and the biological pathway of Axl kinase.
Caption: A generalized workflow for molecular docking studies.
Caption: A simplified diagram of the Axl kinase signaling pathway.
References
- 1. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lin2.curehunter.com [lin2.curehunter.com]
- 3. Identification of Novel AXL Kinase Inhibitors Using Ligand-Based Pharmacophore Screening and Molecular Dynamics Simulations | MDPI [mdpi.com]
- 4. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer [frontiersin.org]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. rcsb.org [rcsb.org]
Safety Operating Guide
Proper Disposal of 5H-pyrrolo[2,3-d]pyrimidine: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[1] All handling of 5H-pyrrolo[2,3-d]pyrimidine, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.[2][3]
Waste Characterization and Segregation
All materials contaminated with this compound should be considered hazardous waste. This includes:
-
Solid Waste: Unused or expired this compound, contaminated personal protective equipment (gloves, wipes), and any labware (e.g., silica gel, filter paper) that has come into contact with the compound.
-
Liquid Waste: Solutions containing this compound and rinsates from cleaning contaminated glassware.
Proper segregation of waste is critical. As a nitrogen-containing heterocyclic compound, it should be segregated from other waste streams. If the compound has been used in reactions with halogenated solvents or reagents, the resulting waste should be classified as halogenated organic waste.[1]
Step-by-Step Disposal Protocol
The following table outlines the recommended step-by-step procedure for the disposal of this compound waste.
| Step | Procedure | Key Considerations |
| 1. Waste Collection | Collect all solid and liquid waste contaminated with this compound in separate, designated hazardous waste containers. | Use containers that are compatible with the chemical. Plastic containers are often preferred to minimize the risk of breakage.[1] |
| 2. Container Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. Include the name of the principal investigator or laboratory supervisor. | Proper labeling is crucial for identification and safe handling by EHS personnel.[1] |
| 3. Storage | Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. | This area should be secure, well-ventilated, and away from incompatible materials.[2] Secondary containment should be used to prevent the spread of any potential leaks.[1] |
| 4. Empty Container Management | For empty containers that held this compound, triple-rinse with a suitable solvent. | The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing and allowing the container to air dry, deface the original label. Institutional policies may then allow for disposal as regular trash.[1] |
| 5. Disposal Request | Once the waste container is full or ready for disposal, submit a pickup request to your institution's EHS department or designated hazardous waste management provider. | Do not dispose of this compound down the drain or in regular trash.[1] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Chemical Incompatibilities
While specific incompatibility data for this compound is limited, it is prudent to store it away from strong oxidizing agents.[4]
By adhering to these procedures and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 5H-pyrrolo[2,3-d]pyrimidine
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5H-pyrrolo[2,3-d]pyrimidine. The procedures outlined are designed to minimize risk and ensure a safe laboratory environment.
Hazard Summary and Personal Protective Equipment (PPE)
Based on data from related compounds, this compound should be handled as a hazardous substance. The primary hazards include irritation to the skin, eyes, and respiratory system, and potential toxicity if ingested.[1][2][3][4][5] The recommended Personal Protective Equipment (PPE) is summarized in the table below.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear tightly fitting safety goggles.[3] A face shield should be used in situations where splashing is a significant risk.[6] |
| Hand Protection | Chemical-Resistant Gloves | Use nitrile or neoprene gloves.[6] Gloves must be inspected before use and disposed of properly after handling the compound.[3] |
| Body Protection | Laboratory Coat | A standard laboratory coat is required to prevent skin contact.[6] |
| Respiratory Protection | NIOSH/MSHA-Approved Respirator | A respirator is necessary when working in poorly ventilated areas or when there is a potential for generating dust or aerosols.[2][6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]
2. Personal Protective Equipment (PPE) Protocol:
-
Before beginning any work, don the appropriate PPE as detailed in the table above.
3. Weighing and Aliquoting:
-
To minimize the generation of airborne particles, conduct weighing and aliquoting of the solid compound in a fume hood.
-
Use appropriate tools to handle the material and avoid creating dust.
4. In-Use Handling:
-
Keep containers of this compound tightly closed when not in use.[3]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.
5. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all work surfaces and equipment after use.
-
Remove and properly dispose of contaminated gloves and other disposable PPE.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, contaminated gloves, wipes, and glassware, must be treated as hazardous waste.[6]
-
Segregate this waste from non-hazardous laboratory trash. As a nitrogen-containing heterocyclic compound, it may require specific waste stream categorization based on local regulations.
2. Waste Containerization:
-
Use a designated, clearly labeled, and sealed container for all this compound waste.
-
The label should include the full chemical name and appropriate hazard warnings.
3. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure and have secondary containment to prevent the release of material in case of a leak.
4. Disposal Request and Pickup:
-
Follow your institution's procedures for hazardous waste disposal. This typically involves submitting a request to the Environmental Health and Safety (EHS) department for waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.[6]
PPE Selection and Use Workflow
The following diagram illustrates the logical workflow for the selection and use of Personal Protective Equipment when handling this compound.
Caption: PPE selection and use workflow for handling this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
